4-Nitrobenzyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGOABISYIYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063482 | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-32-3 | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitrobenzyl Chloroformate: A Technical Guide for Synthetic Applications
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and applications of 4-Nitrobenzyl chloroformate.
Introduction
This compound (PNZ-Cl) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of amine and alcohol functionalities. Its unique electronic properties, conferred by the para-nitro group, make it an effective and strategically important tool in multi-step syntheses, particularly in peptide chemistry and the development of complex molecules such as pharmaceuticals and agrochemicals.[1] The 4-nitrobenzyloxycarbonyl (PNZ) group serves as a stable protecting group that can be selectively removed under specific conditions, offering an orthogonal protection strategy to other common protecting groups. This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety considerations.
Core Chemical and Physical Properties
This compound is typically a white to light yellow crystalline solid or liquid, depending on purity and ambient temperature.[1] It is sensitive to moisture and should be handled accordingly.[2] Key physical and chemical data are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 4457-32-3 | [1][3][4][5] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3][5] |
| Molecular Weight | 215.59 g/mol | [4][5][6] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 30-36 °C (lit.) | [2][3][6] |
| Boiling Point | 230 °C at 10 mmHg (decomposes) | [2] |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform. | |
| Stability | Stable under recommended storage conditions, but moisture-sensitive. | [7][2] |
| Storage Temperature | 2-8°C | [1][2][6] |
Reactivity and Synthetic Applications
The primary utility of this compound stems from its reactivity as an acylating agent. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1] This reactivity is central to its application as a protecting group reagent.
Protection of Amines and Alcohols
The most common application of this compound is the introduction of the 4-nitrobenzyloxycarbonyl (PNZ) protecting group onto primary and secondary amines to form stable carbamates.[1] This is particularly valuable in peptide synthesis, where the N-terminus of an amino acid must be protected to allow for selective C-terminus activation and coupling.[6] Similarly, it reacts with alcohols to form carbonates.
The PNZ group is stable to the acidic conditions often used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group, providing a key element of orthogonality in complex synthetic strategies.
Deprotection
The PNZ group is typically removed via catalytic hydrogenation. The nitro group is reduced to an amine, which then undergoes spontaneous fragmentation to release the free amine or alcohol, along with toluene (B28343) and carbon dioxide. This cleavage condition is mild and selective.
The general workflow for the protection of an amine using this compound is depicted below.
The logical flow of employing the PNZ group in a synthetic context, such as peptide synthesis, follows a protect-couple-deprotect strategy.
Experimental Protocols
Below are generalized protocols for the protection of amines and alcohols using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the formation of a 4-nitrobenzyl carbamate from a primary amine.
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))
-
Base (e.g., Pyridine or N,N-Diisopropylethylamine (DIEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (1.1 to 1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 to 1.2 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[8][9] It is classified as corrosive and toxic.[2][8]
-
Hazards: Causes severe skin burns and eye damage.[5][8][9] It is harmful if swallowed, in contact with skin, or if inhaled.[10][8] Contact with water can liberate toxic gas.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[8][9]
-
Handling: Avoid breathing dust, fumes, or mists. Do not eat, drink, or smoke when using this product.[10][9] It is moisture-sensitive; handle under an inert atmosphere and store in a tightly sealed container.[2][8]
-
Storage: Keep in a dry, cool (refrigerated at 2-8°C), and well-ventilated place.[1][6][8] Store locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10][9]
Conclusion
This compound is an indispensable reagent for the protection of amines and alcohols in modern organic synthesis. The stability of the resulting PNZ group to acidic conditions and its selective removal under mild hydrogenolysis make it a valuable tool for drug development professionals and researchers engaged in the synthesis of complex molecules. Proper understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Nitrobenzyl Chloroformate (CAS: 4457-32-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzyl chloroformate (PNZ-Cl), identified by CAS number 4457-32-3, is a pivotal reagent in modern organic synthesis, particularly valued in the realms of peptide chemistry and the development of pharmaceuticals. Its primary utility lies in its function as a protecting group for amines, forming a stable 4-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) carbamate. This protecting group is notable for its orthogonality to other common protecting groups, offering selective cleavage under specific, mild conditions. Beyond its role in protecting functional groups, this compound serves as a critical intermediate in the synthesis of complex molecules, including the carbapenem (B1253116) antibiotic, Biapenem. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its key roles in synthetic chemistry.
Chemical and Physical Properties
This compound is a light yellow to beige solid or liquid, depending on its purity and the ambient temperature.[1][2] It is characterized by its reactivity as an acylating agent, a property conferred by the electrophilic carbonyl carbon of the chloroformate group, which is further enhanced by the electron-withdrawing nitro group on the benzene (B151609) ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4457-32-3 | [3][4] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| Appearance | Light yellow to beige solid/liquid | [1][2] |
| Melting Point | 30-36 °C | [2][4] |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Decomposes in water. | [5] |
| Storage Temperature | 2-8°C | [4] |
| Stability | Stable, but moisture-sensitive. May develop pressure in storage. Incompatible with moisture, strong bases, alcohols, amines, and acids. | [6] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2 (d, 2H), 7.6 (d, 2H), 5.4 (s, 2H) | [7][8] |
| ¹³C NMR | Data available in spectral databases. | [3][9] |
| Infrared (IR) | Conforms to standard spectra. | [2][3][10] |
Synthesis of this compound
The synthesis of this compound is predominantly achieved through two primary methodologies, with variations in reagents and conditions to optimize yield and safety.
Phosgene-based Synthesis
The traditional method involves the reaction of 4-nitrobenzyl alcohol with the highly toxic phosgene (B1210022) (COCl₂) or a phosgene derivative. This reaction is typically performed in an organic solvent in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.[11] Due to the hazardous nature of phosgene, this method is more suited for industrial-scale production with specialized handling equipment.
Triphosgene-based Synthesis
A safer and more common laboratory-scale synthesis utilizes bis(trichloromethyl) carbonate, also known as triphosgene (B27547), as a phosgene substitute.[11] This solid reagent is easier and safer to handle than gaseous phosgene.
This protocol is adapted from a patented method which describes the optimization of molar ratios for high-yield synthesis.[12]
Materials:
-
4-Nitrobenzyl alcohol
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
An acid-binding agent (e.g., pyridine, triethylamine)
-
Anhydrous organic solvent (e.g., chloroform, toluene, dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrobenzyl alcohol in the chosen anhydrous organic solvent (e.g., 5 times the mass of the alcohol).
-
Cool the solution to the desired reaction temperature (ranging from -40°C to 20°C).[12]
-
In a separate flask, dissolve bis(trichloromethyl) carbonate and the acid-binding agent in the same anhydrous solvent. A reported optimized molar ratio is 1 : 0.4 : 0.9 for 4-nitrobenzyl alcohol : bis(trichloromethyl) carbonate : acid-binding agent.[12]
-
Slowly add the triphosgene solution to the cooled 4-nitrobenzyl alcohol solution via the dropping funnel under a nitrogen atmosphere.
-
Stir the reaction mixture at the chosen temperature for a specified time (e.g., 3 to 20 hours, depending on the conditions).[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves washing with water, a dilute acid solution, and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to yield pure this compound. A reported yield for a similar process is 96.4%.[12]
Note: This is a generalized procedure. Specific temperatures, reaction times, and purification methods may need to be optimized.
References
- 1. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 376040250 [thermofisher.com]
- 3. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Nitrophenyl chloroformate CAS#: 7693-46-1 [m.chemicalbook.com]
- 6. This compound | 4457-32-3 [chemicalbook.com]
- 7. This compound(4457-32-3) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound | 4457-32-3 | Benchchem [benchchem.com]
- 12. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
4-Nitrobenzyl Chloroformate: A Versatile Reagent in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl chloroformate (PNZ-Cl) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of functional groups and as a key building block in the synthesis of complex molecules. Its unique electronic properties, conferred by the para-nitro group, render the resulting protected moieties stable under a variety of reaction conditions, yet susceptible to cleavage under specific, mild protocols. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in peptide synthesis, drug development, and other advanced synthetic methodologies. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in the laboratory.
Core Applications
The utility of this compound spans several key areas of chemical research and development:
-
Protecting Group Chemistry : It is extensively used as a protecting agent for primary and secondary amines, as well as alcohols, forming stable carbamates (known as 4-nitrobenzyloxycarbonyl or Nbz/pNZ derivatives) and carbonates, respectively. This protection strategy is crucial for preventing unwanted side reactions in multi-step syntheses.[1][2]
-
Peptide Synthesis : In peptide chemistry, this compound is employed for the protection of the N-terminus of amino acids.[1][3] This allows for the controlled, sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield of the final product.[4]
-
Drug Development : The reagent plays a significant role in the synthesis of pharmaceuticals. It is a key intermediate in the production of carbapenem (B1253116) antibiotics such as Biapenem and Meropenem.[1][5] Furthermore, its application extends to the synthesis of prodrugs, where the 4-nitrobenzyl group can function as a cleavable linker, designed to release the active drug molecule under specific physiological conditions.[2]
-
Photolabile Applications : The 4-nitrobenzyloxycarbonyl (Nbz) group is photolabile, meaning it can be cleaved upon exposure to UV light.[4] This property is highly valuable in applications requiring spatiotemporal control of substrate release, such as in advanced drug delivery systems and for the synthesis of photosensitive polymers.[4][6]
Protection of Functional Groups: Experimental Protocols and Data
The protection of amines and alcohols is a cornerstone of modern organic synthesis. This compound provides an efficient means to achieve this, as detailed in the following protocols.
Protection of Alcohols
The reaction of an alcohol with this compound in the presence of a base yields a stable 4-nitrobenzyl carbonate.
References
4-Nitrobenzyl chloroformate structure and synthesis
An In-depth Technical Guide to 4-Nitrobenzyl Chloroformate: Structure, Synthesis, and Applications
Introduction
This compound (PNBCF) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of functional groups such as amines and alcohols.[1][2] Its chemical structure, featuring a 4-nitrobenzyl group, imparts unique reactivity and cleavage characteristics, making it an invaluable tool for researchers, particularly in the fields of peptide chemistry, drug development, and materials science.[1][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data for the scientific professional.
Structure and Chemical Properties
This compound is characterized by a chloroformate group attached to a benzyl (B1604629) moiety, which is substituted with a nitro group at the para (4) position of the benzene (B151609) ring.[4] This substitution pattern is crucial to its function, as the electron-withdrawing nitro group enhances the electrophilicity of the chloroformate carbon, making it highly reactive towards nucleophiles.[1]
Chemical Identifiers and Physical Properties
The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (4-nitrophenyl)methyl carbonochloridate | [5][6] |
| CAS Number | 4457-32-3 | [1][5] |
| Molecular Formula | C₈H₆ClNO₄ | [1][5][6] |
| Molecular Weight | 215.59 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystal | [1][7] |
| Melting Point | 32-34 °C (lit.) | [7][8] |
| SMILES | C1=CC(=CC=C1COC(=O)Cl)--INVALID-LINK--[O-] | [5] |
| InChI Key | MHSGOABISYIYKP-UHFFFAOYSA-N | [5][6] |
| Solubility | Reacts with water, alcohols, and amines. Soluble in various organic solvents. | [7][9] |
| Storage Conditions | 2-8°C, under inert atmosphere. Moisture sensitive. | [1][7] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reaction of 4-nitrobenzyl alcohol with a phosgene (B1210022) equivalent.[9] Due to the high toxicity and handling difficulties associated with phosgene gas, safer alternatives like bis(trichloromethyl) carbonate (triphosgene) are now commonly employed, especially in laboratory settings.[9][10]
Synthetic Pathways
The two main routes for synthesizing this compound are:
-
Phosgene-Based Synthesis : The traditional method involves the direct reaction of 4-nitrobenzyl alcohol with phosgene (COCl₂) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9] This method is efficient but requires specialized equipment due to the hazardous nature of phosgene.[9]
-
Triphosgene-Based Synthesis : A safer and more manageable laboratory-scale method uses triphosgene (B27547) as a solid, stable substitute for phosgene.[9][10] The reaction proceeds under similar conditions, reacting 4-nitrobenzyl alcohol with triphosgene in an organic solvent with an acid scavenger.[9]
Experimental Protocol: Triphosgene-Based Synthesis
This protocol is based on an optimized, high-yield method using triphosgene, which is safer than using phosgene gas.[10]
Materials:
-
4-Nitrobenzyl alcohol
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Acid-binding agent (e.g., Pyridine, Triethylamine)
-
Anhydrous organic solvent (e.g., Chloroform, Toluene)
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve 4-nitrobenzyl alcohol in the anhydrous organic solvent (e.g., 5-10 times the mass of the alcohol).
-
Cool the solution to the desired reaction temperature (e.g., 0-5°C) using an ice bath.
-
In a separate flask, prepare a solution of bis(trichloromethyl) carbonate in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred solution of 4-nitrobenzyl alcohol while maintaining the temperature.
-
Simultaneously or subsequently, add the acid-binding agent dropwise. The molar ratio of reactants is critical for high yield (see Table 2).
-
Allow the reaction to stir at the controlled temperature for a specified time (e.g., 3 hours).[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data: Synthesis Optimization
A Chinese patent outlines several optimized conditions for the triphosgene-based synthesis, highlighting the importance of stoichiometry.[10]
| Molar Ratio (Alcohol : Triphosgene : Base) | Solvent | Yield | Purity (HPLC) | Reference |
| 1 : 0.4 : 0.9 | Chloroform | 96.4% | 99.0% | [10] |
| 1 : 0.4 : 0.9 | Toluene | 97.1% | 99.0% | [10] |
| 1 : 0.4 : 0.4 | Dichloromethane | 95.7% | 99.5% | [10] |
Applications in Research and Drug Development
This compound is a cornerstone reagent for the introduction of the 4-nitrobenzyloxycarbonyl (Nbz or Pnz) protecting group.[9] This group is particularly useful in multi-step synthesis where selective protection and deprotection of amines and alcohols are required.
Key Applications:
-
Peptide Synthesis : It effectively protects the amino group of amino acids, preventing self-polymerization and other side reactions during peptide bond formation.[1][3][4]
-
Prodrug Synthesis : The reagent is used to link cytotoxic drugs to carrier molecules.[8] The resulting carbamate (B1207046) linkage can be designed for cleavage under specific physiological conditions, enabling targeted drug release.[3]
-
Organic Synthesis : It serves as a versatile reagent for creating esters and amides, which are fundamental structures in many pharmaceuticals and agrochemicals.[1]
-
Light-Controlled Release : The 4-nitrobenzyl (NBOC) group is photo-labile, meaning it can be cleaved by light. This property is exploited in advanced drug delivery systems for spatiotemporal control of therapeutic agent activation.[3]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7]
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Pictogram(s) | Danger | [5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |
| Precautionary | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage Class | 8A: Combustible corrosive hazardous materials. |
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container at 2-8°C under an inert atmosphere to prevent decomposition from moisture.[7]
Conclusion
This compound is a powerful and versatile reagent with significant applications in modern organic chemistry and drug development. Its utility as a protecting group, particularly for amines in peptide synthesis, and its role in creating photo-labile linkers for controlled-release systems underscore its importance. While its synthesis requires careful control of reaction conditions, the development of safer methods using triphosgene has made it more accessible for laboratory use. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in advanced scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 4457-32-3 [smolecule.com]
- 5. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 376040250 [thermofisher.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 4457-32-3 [chemicalbook.com]
- 9. This compound | 4457-32-3 | Benchchem [benchchem.com]
- 10. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the p-Nitrobenzyloxycarbonyl (PNZ) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The p-nitrobenzyloxycarbonyl (PNZ) group, a carbamate-type protecting group, serves as a valuable tool in organic synthesis, particularly in the realm of peptide chemistry. Introduced as an alternative to the benzyloxycarbonyl (Z) group, the PNZ group offers distinct advantages, including its stability and unique deprotection conditions. This guide provides a comprehensive overview of the PNZ protecting group, detailing its application in the protection of amines, and offering insights into its potential use for alcohols and thiols.
Core Properties of the PNZ Protecting Group
The PNZ protecting group is introduced using p-nitrobenzyloxycarbonyl chloride (PNZ-Cl). The resulting PNZ-protected compounds, particularly amino acids, are typically stable, crystalline solids.[1] A key feature of the PNZ group is its orthogonality with other common protecting groups used in peptide synthesis, such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).[1][2] This orthogonality allows for selective deprotection strategies in the synthesis of complex molecules.[3] PNZ-protected amino acids also exhibit excellent solubility in dimethylformamide (DMF), a common solvent in solid-phase peptide synthesis (SPPS).[1]
Table 1: Solubility Comparison of PNZ- and Fmoc-Amino Acids in DMF [1]
| Amino Acid Derivative | Solubility in DMF (g/mL) |
| pNZ-L-Phe-OH | 0.80 |
| Fmoc-L-Phe-OH | 0.31 |
| pNZ-L-Gly-OH | 1.33 |
| Fmoc-L-Gly-OH | 0.80 |
| pNZ-L-Asp(OtBu)-OH | 1.00 |
| Fmoc-L-Asp(OtBu)-OH | 0.67 |
Protection of Functional Groups
The primary and most well-documented application of PNZ-Cl is the protection of primary and secondary amines, particularly the α-amino group of amino acids.
The classical method for the N-protection of amino acids with chloroformates under Schotten-Baumann conditions can lead to the formation of undesired dipeptide byproducts.[1] To circumvent this, an efficient azide-mediated, one-pot protocol is often employed for the synthesis of PNZ-amino acids, affording high yields and purity.[1]
Experimental Protocol: Synthesis of PNZ-Amino Acids via the Azide (B81097) Method [1]
Materials:
-
p-Nitrobenzyloxycarbonyl chloride (PNZ-Cl)
-
Sodium azide (NaN₃)
-
Amino acid
-
Sodium hydroxide (B78521) (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
Dissolve p-nitrobenzyloxycarbonyl chloride (1.0 eq) in 1,4-dioxane.
-
Add a solution of sodium azide (1.2 eq) in water.
-
Stir the resulting emulsion at room temperature for 2 hours. Monitor the formation of p-nitrobenzyl azide by thin-layer chromatography (TLC).
-
In a separate flask, dissolve the amino acid (1.0 eq) in 1 M aqueous sodium hydroxide.
-
After the formation of the azide is complete, add the azide solution to the amino acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted azide.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the PNZ-protected amino acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane or water) to afford the pure PNZ-amino acid.
Yields: 71–94%[1]
While PNZ-Cl is a chloroformate and thus capable of reacting with alcohols and thiols to form carbonates and thiocarbonates, respectively, specific, well-documented protocols for these reactions are scarce in the reviewed literature. The related p-nitrophenyl chloroformate is known to react with hydroxyl groups to form carbonates.[3][4] By analogy, the protection of an alcohol with PNZ-Cl would likely proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane.
Deprotection of the PNZ Group
The PNZ group is stable to acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid) and basic conditions for Fmoc-deprotection (e.g., piperidine).[1] It is also stable to the conditions used for Alloc group removal.[1] The cleavage of the PNZ group is achieved under neutral, reductive conditions. The key step is the reduction of the nitro group to an amine, which initiates a spontaneous 1,6-elimination to release the free amine.[1][6]
Commonly used reducing agents compatible with solid-phase peptide synthesis are stannous chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄), with SnCl₂ generally providing superior results.[1] Catalytic hydrogenation can also be employed for deprotection in solution-phase synthesis.[1]
Experimental Protocol: Deprotection of PNZ-Protected Amines using SnCl₂ (Solid-Phase) [1][2]
Materials:
-
PNZ-protected peptide on resin
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in dioxane
-
Water
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Prepare a 6 M solution of SnCl₂ in DMF.
-
Treat the PNZ-protected peptide on resin with the 6 M SnCl₂ solution containing a catalytic amount of acid (e.g., 1.6 mM HCl in dioxane).
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the resin and repeat the treatment with fresh deprotection solution for another 30 minutes.
-
Wash the resin extensively with DMF, DMF/water, THF/water, DMF, and finally DCM to remove excess SnCl₂ and byproducts.[1]
-
Neutralize the resin with a solution of DIEA in DCM (e.g., 1:9 v/v) before the next coupling step.[1]
Table 2: Conditions for the Removal of the PNZ Group from a Model Peptide on Solid Support [1][7]
| Entry | Reducing Agent | Additive(s) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4 M Na₂S₂O₄ | 0.04 M Phenol | DMF/H₂O (9:1) | rt | 60 | 38 |
| 2 | 6 M SnCl₂ | 0.04 M Phenol | DMF | rt | 60 | 75 |
| 3 | 6 M SnCl₂ | 1.6 mM HOAc, 0.04 M Phenol | DMF | rt | 60 | 86 |
| 4 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | rt | 60 | 93 |
| 5 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | rt | 2 x 30 | 98 |
| 6 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | 50 | 2 x 20 | 100 |
Advantages and Applications
The PNZ protecting group offers several advantages in synthetic chemistry:
-
Orthogonality: Its stability to both acidic and basic conditions makes it compatible with Boc and Fmoc strategies, allowing for the synthesis of complex peptides with multiple protection schemes.[1][2]
-
Avoidance of Side Reactions: In Fmoc-based SPPS, the use of piperidine (B6355638) for deprotection can lead to side reactions such as diketopiperazine (DKP) and aspartimide formation. The use of PNZ protection for specific amino acid residues can circumvent these issues.[1]
-
Semi-permanent Protection: The PNZ group can be used for the semi-permanent protection of amino acid side chains, such as the ε-amino group of lysine, preventing premature removal of the α-Fmoc group during deprotection of other side-chain protecting groups.[2]
Spectroscopic Characterization
The characterization of PNZ-protected compounds relies on standard spectroscopic techniques.
-
NMR Spectroscopy: In ¹H NMR spectra, the benzylic protons of the PNZ group typically appear as a singlet around 5.3-5.4 ppm. The aromatic protons on the p-nitrophenyl ring appear as two doublets in the downfield region (around 7.5 and 8.2 ppm).
-
Infrared (IR) Spectroscopy: PNZ-protected compounds exhibit characteristic IR absorption bands. The carbamate (B1207046) carbonyl group shows a strong absorption around 1700-1720 cm⁻¹. The nitro group gives rise to two strong absorptions, typically around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry: The molecular weight of PNZ-protected compounds can be readily confirmed by mass spectrometry techniques such as ESI-MS.
Conclusion
The p-nitrobenzyloxycarbonyl (PNZ) protecting group is a robust and versatile tool, particularly for the protection of amines in peptide synthesis. Its orthogonality, stability, and unique deprotection conditions under mild, neutral reduction offer significant advantages in the construction of complex molecular architectures. While its application for the protection of alcohols and thiols is less documented, the chemical principles of chloroformate reactivity suggest its potential utility for these functional groups as well. Further research into these applications could expand the toolkit of synthetic chemists and drug development professionals.
References
- 1. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]
- 2. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of p-nitrophenyl chloroformate in blocking hydroxyl groups in nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Mechanism of action of 4-Nitrobenzyl chloroformate
An In-depth Technical Guide to the Mechanism of Action of 4-Nitrobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PNZ-Cl) is a highly versatile reagent predominantly utilized in organic synthesis for the protection of nucleophilic functional groups, most notably amines and alcohols. The introduction of the 4-nitrobenzyloxycarbonyl (pNZ or Nbz) protecting group facilitates a wide range of synthetic transformations by preventing unwanted side reactions. The unique electronic properties conferred by the para-nitro group enhance the reactivity of the chloroformate, ensuring efficient protection reactions. Furthermore, the pNZ group can be selectively cleaved under various conditions, including reductive and photolytic methods, providing orthogonality in complex multi-step syntheses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for protection and deprotection, quantitative data on reaction efficiencies, and an exploration of the biological applications of its derivatives, particularly in the realm of prodrug therapy.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action of this compound involves a nucleophilic acyl substitution reaction. The electron-withdrawing nature of the p-nitro group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as primary and secondary amines, alcohols, and thiols.
The reaction with an amine, for instance, proceeds via a stepwise mechanism. The nucleophilic amine attacks the carbonyl carbon, leading to the formation of a transient zwitterionic tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and a proton to yield the stable 4-nitrobenzyl carbamate (B1207046). The formation of this tetrahedral intermediate is generally the rate-determining step.[1] This acylation is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.[2]
Figure 1: General mechanism for the protection of amines using this compound.
Quantitative Data on Protection Reactions
The efficiency of the protection reaction is consistently high across a range of substrates. The yields are influenced by the nature of the substrate, solvent, and base used.
| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| (4-(tert-butyl)phenyl)methanol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |
| 2-(trimethylsilyl)ethan-1-ol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |
| 2-tosylethan-1-ol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |
| Alanine | 2-Nitrobenzyl 4-nitrophenyl carbonate | NaOH | THF/H₂O | RT | 75 | [4] |
| Lys(Boc)-OH | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | NaHCO₃ | Dioxane/H₂O/MeCN | RT | 77 | [4] |
| Threonine | 4,5-Dimethoxy-2-nitrobenzyl 4-nitrophenyl carbonate | Triethylamine | Dioxane/H₂O | RT | 78 | [4] |
| 5'-O-tritylthymidine | 4-Nitrophenyl chloroformate | Not specified | Not specified | RT | 89 | [5] |
| Benzyl alcohol | 4-Nitrophenyl chloroformate | Pyridine | Acetone | 0°C | 96 | [4] |
| p-Nitrobenzyl alcohol | Triphosgene | Pyridine | Toluene | 5-10°C | 97.1 | [6] |
Experimental Protocols
3.1. General Protocol for Amine Protection
A detailed procedure for the N-protection of L-Phenylalanine ethyl ester provides a representative workflow.[7]
-
Setup: A 3-necked flask is fitted with a temperature probe, an addition funnel, and a drying tube and placed in a cooling bath.
-
Reaction Mixture: The amine substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
Cooling: The solution is cooled to a stable internal temperature of -11 ± 2 °C using a dry ice/brine bath.
-
Reagent Addition: A solution of this compound (1.1 equivalents) in CH₂Cl₂ is added dropwise via the addition funnel, maintaining the internal temperature at -11 ± 2 °C.[7]
-
Base Addition: Triethylamine (2.0 equivalents) is added via syringe.[7]
-
Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for an additional 90 minutes.[7]
-
Workup: The reaction is quenched, and the product is extracted, washed, dried, and purified by standard methods.
Figure 2: Experimental workflow for the protection of an amine with this compound.
3.2. General Protocol for Alcohol Protection
The following protocol is adapted from the protection of (4-(tert-butyl)phenyl)methanol.[3]
-
Setup: To a solution of the alcohol (1 equivalent) in dry CH₂Cl₂ in a dried flask under a nitrogen atmosphere, add dry pyridine (1.45 equivalents).
-
Cooling: Cool the mixture to -5 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.2 equivalents) in dry CH₂Cl₂.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Workup: Add water and extract the mixture with CH₂Cl₂. The organic layer is then washed with saturated aqueous NaHCO₃ and brine, and dried over MgSO₄. The product is purified via chromatography.
Deprotection of the 4-Nitrobenzyloxycarbonyl (pNZ) Group
The pNZ group is lauded for its stability and the variety of methods available for its cleavage, which allows for orthogonal deprotection strategies in complex syntheses.[8]
4.1. Reductive Cleavage
Catalytic Hydrogenation: This is a widely used method for pNZ deprotection. The reaction proceeds via the reduction of the nitro group to an amine, which then undergoes a 1,6-fragmentation to release the deprotected amine, carbon dioxide, and p-aminobenzyl alcohol.[9][10]
-
Catalyst: Typically 10% Palladium on carbon (Pd/C).[11]
-
Hydrogen Source: H₂ gas, or transfer hydrogenation reagents like formic acid or ammonium (B1175870) formate.[11][12]
-
Conditions: The reaction is usually carried out at room temperature and atmospheric pressure in a solvent such as methanol (B129727) or ethanol.[11]
Chemical Reduction: An alternative to catalytic hydrogenation, particularly useful for substrates containing functional groups sensitive to hydrogenolysis.
-
Reagent: Tin(II) chloride (SnCl₂) in the presence of a catalytic amount of acid is effective for removing the pNZ group under neutral conditions.[10]
Figure 3: Signaling pathway for the reductive deprotection of a pNZ-protected amine.
4.2. Photolytic Cleavage
The 2-nitrobenzyl group and its derivatives are well-known photolabile protecting groups.[4][13] Upon irradiation with UV light (typically around 350-360 nm), an intramolecular redox reaction occurs, leading to the release of the protected functional group and a 2-nitrosobenzaldehyde byproduct.[13][14] While less common for the 4-nitro isomer, the principle remains a viable deprotection strategy, especially for substituted nitrobenzyl systems like the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group.[4]
-
Conditions: Irradiation with a UV lamp (e.g., Rayonet RPR 208 lamp at 350 nm) in a suitable solvent like DMF/EtOH.[4]
-
Scavengers: The addition of aldehyde-trapping agents can improve the yields of deprotected products by preventing side reactions with the nitrosoaldehyde byproduct.[4]
Biological Mechanism of Action: Application in Prodrug Therapy
Derivatives of this compound have found a significant application in the field of cancer therapy, specifically in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[2][15] In this strategy, a non-toxic prodrug, which is a 4-nitrobenzyl carbamate derivative of a potent cytotoxic agent, is administered systemically.
The core of this approach is the selective expression of a non-human enzyme, such as E. coli nitroreductase (NTR), within tumor cells.[15][16] This enzyme specifically catalyzes the two-electron reduction of the 4-nitrobenzyl carbamate to the corresponding 4-hydroxylaminobenzyl carbamate.[17] This reduced intermediate is unstable and undergoes spontaneous fragmentation, releasing the active cytotoxic drug directly at the tumor site, thereby minimizing systemic toxicity.[15][17]
Figure 4: Logical relationship of the GDEPT mechanism using a 4-Nitrobenzyl carbamate prodrug.
This targeted activation transforms a benign precursor into a potent therapeutic agent precisely where it is needed, showcasing a sophisticated application of the chemical principles governing the 4-nitrobenzyl moiety.
Conclusion
This compound is a cornerstone reagent in synthetic chemistry, offering an efficient and reliable method for the protection of amines and alcohols. Its mechanism of action is a well-understood nucleophilic acyl substitution, enhanced by the electronic properties of the nitro group. The resulting pNZ protecting group exhibits excellent stability and can be removed under a variety of mild conditions, providing essential orthogonality for the synthesis of complex molecules. Furthermore, the unique reductive fragmentation of 4-nitrobenzyl carbamates has been ingeniously exploited in the development of advanced prodrug strategies for targeted cancer therapy. This guide has provided a detailed overview of its chemical reactivity, practical synthetic protocols, and its application in biological systems, underscoring its continued importance for researchers in chemistry and drug development.
References
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 16. researchgate.net [researchgate.net]
- 17. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
4-Nitrobenzyl chloroformate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 4-Nitrobenzyl Chloroformate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for successful synthesis and application. This compound (PNZ-Cl), a key reagent for the introduction of the 4-nitrobenzyloxycarbonyl (Pnz) protecting group, is no exception. This guide provides a detailed overview of its solubility and stability characteristics, supported by experimental protocols and visual diagrams to facilitate its effective use in the laboratory.
Physicochemical Properties
This compound is a light yellow, moisture-sensitive solid or liquid with a melting point in the range of 30-36°C.[1][2][3] It is widely used in organic synthesis, particularly for the protection of amino and hydroxyl groups.[1][4]
Solubility Profile
The solubility of this compound is a critical factor for its use in various reaction media. While it is reactive with and decomposes in water, it exhibits solubility in a range of organic solvents.[5][6][7] A summary of its known solubility is presented below.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (Decomposes) | [5][6][7] |
| Acetonitrile | Slightly Soluble | [2] |
| Chloroform | Slightly Soluble | [2] |
| Dichloromethane | Soluble | [7] |
| Toluene | Soluble | [8] |
| 1,2-Dichloroethane | Soluble | [8] |
| Diethyl Ether | Soluble | [7] |
Note: Solubility data for the structurally similar compound 4-nitrophenyl chloroformate is often used as a proxy and suggests solubility in acetone (B3395972) and benzene (B151609) as well.[7][9]
Stability and Handling
Proper handling and storage are crucial due to the reactivity of this compound. It is highly sensitive to moisture, heat, and certain nucleophiles.[2][5]
Table 2: Stability and Reactivity Data for this compound
| Condition | Stability/Reactivity Information | Reference(s) |
| Moisture/Water | Moisture sensitive; decomposes in contact with water, liberating toxic gas. Hydrolysis can be violent. | [5][6][10] |
| Temperature | Recommended storage temperature is 2-8°C. Sensitive to excess heat. | [1][2][5][10] |
| pH | Hydrolysis is reported to be pH-independent. Reactive with both acids and strong bases. | [5][11][12] |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases, alcohols, amines, and ammonia. | [2][5] |
| Storage | Store in a dry place in a tightly closed container, preferably under an inert atmosphere (e.g., Argon). May develop pressure over time; containers should be vented periodically. | [6][10][13] |
| Hazardous Decomposition | Upon decomposition or combustion, it can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas. | [5][6][10] |
Reaction Mechanisms and Workflows
The utility of this compound stems from its reactivity towards nucleophiles, which is the basis for its use as a protecting group. Its decomposition pathway in the presence of water is a key stability concern.
Caption: Reaction of this compound with a nucleophile.
Caption: Decomposition of this compound via hydrolysis.
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for qualitatively assessing the solubility of this compound in a given solvent. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Test solvents (e.g., acetonitrile, chloroform, dichloromethane)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath (37°C)
Procedure:
-
Initial High Concentration Test: Weigh approximately 10 mg of this compound into a dry glass test tube.[14]
-
Add 0.5 mL of the selected solvent to the test tube to achieve a target concentration of 20 mg/mL.[14] The solvent and solute should be at room temperature.
-
Mixing Sequence: a. Gently mix the contents by hand. b. Vortex the tube for 1-2 minutes.[14] c. If the solid has not dissolved, place the tube in a water bath sonicator for up to 5 minutes.[14] d. If the solid persists, warm the solution in a 37°C water bath for up to 15 minutes. Note: Given the low melting point of this compound, it may melt rather than dissolve. Observe carefully.
-
Observation: A compound is considered "soluble" if the solution is clear with no visible particles, cloudiness, or precipitate after the mixing sequence.[14]
-
Lower Concentration Test: If the compound is insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5.0 mL) to test solubility at 2 mg/mL.[14] Repeat the mixing sequence.
-
Record Results: Document the results as "soluble," "slightly soluble," or "insoluble" at the tested concentrations.
Caption: Experimental workflow for solubility determination.
Protocol for Assessing Hydrolytic Stability
This protocol uses UV-Vis spectrophotometry to monitor the hydrolysis of this compound by observing the formation of 4-nitrophenol, a common hydrolysis product of related compounds that is chromophoric.[15]
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile)
-
Purified water
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a dry organic solvent like acetonitrile.
-
Prepare Reaction Medium: In a quartz cuvette, prepare the desired aqueous-organic solvent mixture (e.g., 50:50 acetonitrile:water by volume).[11] Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate Reaction: Use a micropipette to inject a small aliquot of the this compound stock solution into the cuvette. The final concentration should be low enough to ensure the absorbance remains within the linear range of the instrument. Mix quickly by inverting the cuvette (sealed with parafilm) or by gentle pipetting.
-
Data Acquisition: Immediately begin recording the absorbance spectrum over time. The hydrolysis can be monitored by the increase in absorbance at the λmax of the 4-nitrophenolate (B89219) anion (around 400-415 nm), which forms from the hydrolysis product in solutions that are not strongly acidic.[15]
-
Data Analysis: a. Plot absorbance vs. time at the monitoring wavelength. b. Assuming pseudo-first-order kinetics (with water in large excess), the observed rate constant (k_obs) can be determined by fitting the data to the equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs * t), where A_t is absorbance at time t, A_0 is initial absorbance, and A_∞ is the final absorbance. c. The stability can be quantified by the calculated rate constant or the half-life (t_1/2 = ln(2)/k_obs).
This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its safe and effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4457-32-3 [chemicalbook.com]
- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 4457-32-3 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(4457-32-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy this compound | 4457-32-3 [smolecule.com]
- 9. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. labsolu.ca [labsolu.ca]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. emerginginvestigators.org [emerginginvestigators.org]
A Comprehensive Technical Guide to the Safety and Handling of 4-Nitrobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 4-Nitrobenzyl chloroformate (PNZ-Cl). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for professionals in research and drug development who may handle this chemical.
Chemical and Physical Properties
This compound is a versatile reagent, notably used in peptide synthesis as a protecting group for amines.[1][2] Understanding its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₆ClNO₄ | [1][2][3] |
| Molecular Weight | 215.59 g/mol | [1][2][4] |
| Appearance | White to light yellow powder or crystals; may also be a yellow liquid | [2][5] |
| Melting Point | 32-34 °C (lit.) | [4][6] |
| Flash Point | 113 °C / 235.4 °F | [5] |
| Boiling Point | 230°C at 10mm Hg | |
| Solubility | No information available, but noted to be moisture-sensitive | [5][6] |
| Stability | Stable, but moisture-sensitive. May develop pressure in storage. | [7][6] |
| Synonyms | (4-Nitrophenyl)methyl carbonochloridate, p-Nitrobenzyloxycarbonyl chloride, PNZ-Cl | [1][4][8] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[5] The primary hazards are its toxicity and corrosivity.
GHS Hazard Classification:
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[5][8]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[10][11]
Key Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Citation(s) |
| Eye/Face | Chemical safety goggles and a full-face shield are required. Standard safety glasses are not sufficient. | [5] |
| Skin/Body | A chemical-resistant apron or lab coat, along with appropriate protective gloves (e.g., nitrile rubber), should be worn. Ensure there is no exposed skin. | [5][8] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is necessary, especially when working outside of a fume hood or when dust or aerosols may be generated. A self-contained breathing apparatus may be required for emergency situations. | [8][10] |
| Hand | Wear appropriate protective gloves to prevent skin exposure. | [5][8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.
-
Handle and open the container with care, as pressure may build up over time.[7][8]
-
Avoid contact with moisture and incompatible materials.[7][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]
-
The recommended storage temperature is 2-8°C.[2][4][7][6][8]
-
Store away from incompatible materials such as strong bases, alcohols, amines, and acids.[7][6]
-
The substance is moisture-sensitive; store under an inert atmosphere if possible.[7][8]
-
Store in a locked cabinet or area accessible only to authorized personnel.[5][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Citation(s) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][8] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8] |
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Wear appropriate personal protective equipment, including respiratory protection.[5][8]
-
Avoid generating dust.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]
-
Do not allow the chemical to enter drains or waterways.[8]
-
Clean the affected area thoroughly.[8]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility.[5][8] Do not dispose of it in the sanitary sewer system.[5]
Experimental Protocol: N-Protection of an Amino Acid
The following is a general procedure for the N-protection of an amino acid using this compound. This protocol should be adapted and optimized for specific substrates and scales. Always perform a risk assessment before carrying out any new procedure.
Materials:
-
Amino acid
-
This compound (PNZ-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine, pyridine)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Dissolve the amino acid in a solution of 1,4-dioxane and aqueous sodium carbonate (e.g., 2% solution). The pH should be maintained between 9 and 10.
-
In a separate flask, dissolve this compound in 1,4-dioxane.
-
Cool the amino acid solution in an ice bath.
-
Slowly add the this compound solution to the cooled amino acid solution while stirring vigorously. Maintain the temperature at or below 5°C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-24 hours), monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, add water to the mixture and extract with an organic solvent like dichloromethane.[3]
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Hazard Identification and Risk Assessment Workflow.
Caption: Emergency Response Flowchart for Exposures.
References
- 1. nbinno.com [nbinno.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. digital.csic.es [digital.csic.es]
- 6. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
An In-Depth Technical Guide to 4-Nitrobenzyl Chloroformate: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzyl chloroformate is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the protection of amine and alcohol functionalities. Its unique electronic properties, conferred by the nitro group, facilitate its application in multi-step syntheses, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its use in protection and deprotection reactions, and its broader applications in drug development and material science.
Core Molecular and Physicochemical Properties
This compound, also known as p-nitrobenzyloxycarbonyl chloride, is a crystalline solid at room temperature. Its molecular structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| CAS Number | 4457-32-3 | |
| Appearance | Off-white to yellow solid/chunks | [2] |
| Melting Point | 32-34 °C | [3] |
| Solubility | Soluble in various organic solvents such as dioxane, dichloromethane (B109758), and tetrahydrofuran (B95107). | |
| Storage Temperature | 2-8°C | |
| Key Synonyms | (4-Nitrophenyl)methyl carbonochloridate, p-Nitrobenzyl chloroformate, 4-Nitrobenzyloxycarbonyl chloride | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of 4-nitrobenzyl alcohol with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of an acid-binding agent. This method is favored for its safety and high yield.
A patented method outlines a synthesis with the following optimized molar ratios, achieving a yield of up to 97.8%.[4]
| Reactant | Molar Ratio |
| p-Nitrobenzyl alcohol | 1 |
| Bis(trichloromethyl) carbonate | 0.4 |
| Acid binding agent (e.g., N,N-Diethylaniline) | 0.95 |
The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature between -40°C and 20°C.[4]
Applications in Organic Synthesis and Drug Development
The primary application of this compound is as a protecting group for primary and secondary amines, forming a 4-nitrobenzyloxycarbonyl (pNZ or Cbz-PNB) carbamate. This protecting group is stable under a range of conditions, yet can be selectively removed, making it a valuable tool in complex molecular synthesis.
Protection of Amines
The introduction of the pNZ group converts a reactive amine into a less nucleophilic carbamate, preventing its participation in undesired side reactions. This is particularly crucial in peptide synthesis, where sequential addition of amino acids requires precise control of reactivity.
The general workflow for amine protection using this compound can be visualized as follows:
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to protect the side chains of amino acids such as lysine, cysteine, glutamic acid, and aspartic acid.[5] It also finds use in the activation of resins for the synthesis of peptide thioesters, which are important intermediates in native chemical ligation.[6]
The following diagram illustrates a simplified workflow for the use of this compound in activating a resin for SPPS:
Experimental Protocols
General Protocol for the Protection of an Amine
This protocol is a representative procedure for the N-protection of an amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine substrate in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.5 equivalents).
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pNZ-protected amine.
-
Purify the product by silica (B1680970) gel column chromatography as needed.
General Protocol for the Deprotection of a pNZ-Carbamate
The pNZ group can be removed under various conditions, with reductive cleavage being a common method.
Materials:
-
pNZ-protected substrate
-
Solvent (e.g., methanol, DMF)
-
Tin(II) chloride (SnCl₂)
-
Phenol
-
Acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the pNZ-protected substrate in a mixture of DMF, phenol, and acetic acid.
-
Add a solution of SnCl₂ to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, the reaction mixture may be worked up by standard aqueous extraction procedures.
-
The deprotected amine can then be isolated and purified.
Note: Alternative deprotection methods include catalytic hydrogenation and treatment with strong base under specific conditions.[7]
Conclusion
This compound is a versatile and valuable reagent for the protection of amines and other functional groups in organic synthesis. Its stability and selective cleavage make it particularly well-suited for applications in peptide synthesis and the development of complex drug molecules. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this important synthetic tool in their work.
References
- 1. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 4457-32-3 [chemicalbook.com]
- 4. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrobenzyl Chloroformate: A Technical Guide to its Synonyms, Properties, and Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Nitrobenzyl chloroformate, a versatile reagent widely utilized in organic synthesis. This document details its chemical synonyms and identifiers, physical and chemical properties, and its primary applications as a protective agent in peptide synthesis and as a key component in the design of innovative prodrugs. Detailed experimental protocols and reaction mechanisms are provided to assist researchers in its practical application.
Chemical Identity and Synonyms
This compound is a crucial reagent in synthetic organic chemistry, known by a variety of synonyms. Proper identification is essential for accurate sourcing and application in experimental procedures. The primary identifiers and most common synonyms are listed below.
| Identifier/Synonym | Value |
| IUPAC Name | (4-nitrophenyl)methyl carbonochloridate[1][2] |
| CAS Number | 4457-32-3[1][2][3] |
| Molecular Formula | C₈H₆ClNO₄[1][2][3] |
| Molecular Weight | 215.59 g/mol [1][3] |
| Common Synonyms | p-Nitrobenzyl chloroformate[1] |
| 4-Nitrobenzyloxycarbonyl chloride[1] | |
| p-Nitrobenzyloxycarbonyl chloride[4] | |
| Carbonochloridic acid, (4-nitrophenyl)methyl ester[1][3] | |
| Chloroformic acid 4-nitrobenzyl ester | |
| 4-Nitrobenzyl chlorocarbonate[5] | |
| 4-Nitrocarbobenzoxychloride[3][5] | |
| PNBCF; PNZ-Cl[3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, storage, and reaction setup. It is a moisture-sensitive solid that requires careful storage to maintain its reactivity.
| Property | Value |
| Appearance | White to light yellow powder or crystal[3] |
| Melting Point | 32-34 °C (lit.)[3][4] |
| Boiling Point | 230 °C at 10 mmHg[3] |
| Solubility | Slightly soluble in acetonitrile (B52724) and chloroform[3] |
| Storage Temperature | 2-8°C[3][4] |
| Stability | Stable, but moisture-sensitive. May develop pressure in storage. Incompatible with moisture, strong bases, alcohols, amines, and acids.[3] |
Core Applications in Synthesis
This compound is primarily used to introduce the p-nitrobenzyloxycarbonyl (variously abbreviated as pNZ, Pnz, or Z(NO₂)) protecting group, particularly for amines. This group is valued for its unique cleavage conditions, which allows for orthogonal protection strategies in complex syntheses.
Amine Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), protecting the α-amino group of an amino acid is fundamental to ensure the correct peptide sequence is assembled. The p-nitrobenzyloxycarbonyl (pNZ) group is an effective protecting agent for this purpose.[6] Its application is particularly advantageous as it is stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and is also stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group. This orthogonality is crucial for the synthesis of complex peptides.[1][7]
The pNZ group is typically introduced by reacting the amino acid with this compound under basic conditions. The resulting pNZ-protected amino acid can then be used in subsequent coupling steps in peptide synthesis.
Prodrug Development
The nitroaromatic structure of the pNZ group makes it a valuable component in the design of prodrugs, particularly for targeted cancer therapy.[8] The principle relies on the fact that certain enzymes, such as nitroreductases which are found in hypoxic (low oxygen) environments characteristic of solid tumors, can reduce the nitro group.[8][9] This reduction initiates a self-immolative fragmentation of the carbamate (B1207046) linker, leading to the release of the active drug molecule at the target site. This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), enhances the therapeutic window of cytotoxic agents by minimizing their systemic toxicity.[8]
Key Reaction Mechanisms and Workflows
Understanding the mechanisms of protection and deprotection is key to the successful application of this compound.
Amine Protection Workflow
The protection of an amine (e.g., the N-terminus of an amino acid) with this compound is a straightforward nucleophilic acyl substitution reaction. The workflow is depicted below.
Caption: General workflow for the protection of an amino acid using this compound.
Deprotection Mechanism of the pNZ Group
The removal of the pNZ group is its most distinguishing feature. Unlike many other protecting groups that are cleaved by acid or base, the pNZ group is removed under reductive conditions. The key step is the reduction of the nitro group to an amino group, which initiates a spontaneous fragmentation.
Caption: The reductive cleavage mechanism of the p-nitrobenzyloxycarbonyl (pNZ) protecting group.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of pNZ-Glycine
This protocol details the protection of the amino acid glycine (B1666218) using this compound.
Materials:
-
Glycine
-
This compound
-
Sodium azide (B81097)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add a solution of sodium azide (1.2 eq) in water. Stir the resulting emulsion for 2 hours. Monitor the formation of the corresponding azide by Thin Layer Chromatography (TLC).[1]
-
In a separate flask, dissolve glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 2% aqueous Na₂CO₃.
-
Add the glycine solution dropwise to the azide mixture.
-
Stir the resulting white suspension for 24 hours, maintaining the pH between 9 and 10 by the periodic addition of 10% aqueous Na₂CO₃.[1]
-
Upon reaction completion, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterize the product using standard analytical techniques (e.g., NMR, IR spectroscopy, and mass spectrometry).
Protocol 2: Deprotection of a pNZ-Protected Amine on Solid Phase
This protocol describes the cleavage of the pNZ group from a peptide attached to a solid support.
Materials:
-
pNZ-protected peptide-resin
-
Tin(II) chloride dihydrate (SnCl₂) (e.g., 10 eq)
-
Phenol (e.g., 5 eq)
-
Acetic acid (e.g., 5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the pNZ-protected peptide-resin in DMF.
-
Prepare the deprotection cocktail: Dissolve SnCl₂ dihydrate, phenol, and acetic acid in DMF.
-
Add the deprotection cocktail to the resin and agitate the mixture at room temperature.
-
Monitor the progress of the deprotection reaction using a qualitative test (e.g., ninhydrin (B49086) test) or by cleaving a small sample from the resin for HPLC-MS analysis. The reaction time can vary from 1 to several hours.[10]
-
Once the deprotection is complete, filter the resin and wash it thoroughly with DMF to remove the reagents and byproducts.
-
The deprotected amine on the resin is now ready for the next coupling step or for final cleavage from the support.
Orthogonal Synthesis Strategies
The unique cleavage condition of the pNZ group makes it an excellent component of orthogonal protection schemes, where multiple protecting groups can be removed selectively in any order.
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonality with pNZ |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA)[1] | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF)[1] | Yes |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation, strong acid (HBr/AcOH)[11] | No (Hydrogenation) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst[1] | Yes |
| Trityl | Trt | Mild acid[12] | Yes |
This orthogonality allows for the synthesis of complex molecules with multiple functional groups that require selective manipulation, such as cyclic peptides, branched peptides, or peptide-drug conjugates.[1]
Conclusion
This compound is a powerful and versatile reagent for the introduction of the p-nitrobenzyloxycarbonyl (pNZ) protecting group. Its stability to both acidic and basic conditions, combined with its selective removal under neutral reductive conditions, makes it an invaluable tool for researchers in peptide chemistry and drug development. The application of the pNZ group in orthogonal synthesis strategies and in the design of bioreductive prodrugs highlights its continuing importance in advancing chemical and pharmaceutical sciences. The detailed protocols and mechanisms provided in this guide serve as a practical resource for the effective application of this reagent in the laboratory.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroarylmethylcarbamate prodrugs of doxorubicin for use with nitroreductase gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Controlled Synthesis: A Technical Guide to 4-Nitrobenzyl Chloroformate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of 4-Nitrobenzyl chloroformate in modern organic synthesis. This document outlines its critical function as a protecting group, its application in the synthesis of complex molecules, and its emerging role in innovative drug delivery systems.
Introduction
This compound (PNZ-Cl or Cbz-PNZ) is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-nitrobenzyloxycarbonyl (NBOC or Pnz) protecting group for amines, alcohols, and thiols.[1][2] Its unique electronic properties, conferred by the electron-withdrawing nitro group, render the NBOC group stable under a variety of reaction conditions, yet susceptible to selective cleavage under specific, mild protocols.[3][4] This duality makes it an invaluable tool in multistep synthesis, particularly in peptide chemistry, the synthesis of complex natural products, and the development of advanced pharmaceutical agents.[5][6] This guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its effective implementation in the laboratory.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as a robust protecting group. The resulting 4-nitrobenzyloxycarbonyl (NBOC) group is orthogonal to many other common protecting groups, allowing for selective deprotection and the construction of complex molecular architectures.
Protection of Amines and Alcohols
This compound reacts readily with primary and secondary amines to form stable carbamates and with alcohols to form carbonates.[2][3] These reactions typically proceed in high yields under mild conditions.
Table 1: Protection of Amines and Alcohols with this compound
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Benzylamine | N-(4-Nitrobenzyloxycarbonyl)benzylamine | This compound (1 eq.), Triethylamine (B128534) (1 eq.), Methylene (B1212753) chloride, 0 °C to rt | 72 | [3] |
| Benzyl alcohol | Benzyl 4-nitrobenzyl carbonate | This compound (1.2 eq.), Triethylamine (1 eq.), Methylene chloride, rt | 94 | [3] |
| Amino Acids (e.g., Glycine) | N-(4-Nitrobenzyloxycarbonyl)glycine | This compound, NaHCO₃, Dioxane/H₂O | High | [6] |
Deprotection Strategies
The selective removal of the NBOC group is a key advantage of its use. Several methods have been developed for its cleavage, each offering distinct advantages depending on the substrate and the desired reaction conditions.
Table 2: Deprotection of 4-Nitrobenzyloxycarbonyl (NBOC) Protected Compounds
| Substrate Type | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |
| pNB esters, thioethers, carbamates (on solid phase) | Reductive Cleavage | SnCl₂, Phenol (B47542), Acetic Acid in DMF | Good | [4] |
| p-Nitrobenzyl amides/ethers | Base-mediated Cleavage | 20% aq. NaOH in Methanol, 75 °C | 63-72 | [7] |
| p-Nitrobenzyl esters (in Biapenem synthesis) | Catalytic Hydrogenation | H₂, Pd/C, Solvent | High | [6][8] |
| o-Nitrobenzyl ethers | Photolytic Cleavage | UV light (e.g., 365 nm) | Variable | [9][10] |
Experimental Protocols
General Protocol for the Protection of an Amine with this compound
-
Dissolve the amine (1.0 eq) and a suitable base, such as triethylamine (1.1 eq) or diisopropylethylamine (1.2 eq), in an anhydrous aprotic solvent (e.g., methylene chloride, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or methylene chloride).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-nitrobenzyloxycarbonyl) protected amine.[3]
General Protocol for the Reductive Deprotection of a 4-Nitrobenzyl Carbamate using SnCl₂
-
Suspend the 4-nitrobenzyl carbamate-protected compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5-10 eq), phenol (as a scavenger), and acetic acid.
-
Stir the reaction mixture at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the deprotected amine by appropriate methods (e.g., chromatography or crystallization).[4]
Signaling Pathways and Experimental Workflows
Synthesis of Biapenem: A Case Study
This compound is instrumental in the synthesis of carbapenem (B1253116) antibiotics like Biapenem.[8][11] The p-nitrobenzyl (PNB) ester is used to protect the carboxylic acid functionality of the carbapenem core during key synthetic transformations. This protecting group is later removed in the final steps of the synthesis via catalytic hydrogenation to yield the active pharmaceutical ingredient.[6][8]
Caption: Synthetic workflow for Biapenem utilizing a PNB protecting group.
Light-Controlled Drug Release
The nitrobenzyl group can function as a photolabile protecting group, enabling the spatial and temporal control of drug release.[1][5] Upon irradiation with UV light, the protecting group is cleaved, liberating the active drug molecule. This strategy is particularly promising for targeted cancer therapy, where a drug can be selectively activated within a tumor, minimizing systemic toxicity.
Caption: Workflow for light-controlled drug release using a photolabile NBOC group.
Conclusion
This compound is a robust and versatile reagent that offers significant advantages in modern organic synthesis. Its utility as a protecting group with multiple, mild deprotection strategies makes it a valuable component in the synthetic chemist's toolbox. Furthermore, its application in the synthesis of complex pharmaceuticals and its emerging role in cutting-edge, light-activated drug delivery systems underscore its continued importance in the advancement of chemical and biomedical sciences. The protocols and workflows presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the unique properties of this powerful synthetic tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Model compounds of caged capsaicin: design, synthesis, and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 4-Nitrobenzyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl chloroformate (PNZ-Cl) is a versatile reagent employed in peptide synthesis primarily for the protection of amino groups. The resulting 4-nitrobenzyloxycarbonyl (PNZ or Z(4-NO2)) protecting group offers unique advantages, including stability under certain acidic and basic conditions and selective removal through methods orthogonal to commonly used protecting groups like Boc and Fmoc. This makes it a valuable tool in complex peptide synthesis strategies, particularly in solution-phase synthesis and for the protection of amino acid side chains.[1][2][3] The PNZ group can be cleaved under mild, neutral conditions, which is advantageous for sensitive peptide sequences.[4] This application note provides detailed protocols for the use of this compound in peptide synthesis, including quantitative data and workflow diagrams.
Key Applications in Peptide Synthesis
-
Nα-Amino Group Protection: PNZ-Cl is used to protect the N-terminal amino group of amino acids or peptides, preventing unwanted reactions during coupling steps.[1][2]
-
Side-Chain Protection: It is also utilized for the protection of reactive amino acid side chains, such as the ε-amino group of lysine, the sulfhydryl group of cysteine, and the carboxyl groups of aspartic and glutamic acid.[1][5]
-
Orthogonal Synthesis Strategies: The PNZ group's unique cleavage conditions allow for its use in orthogonal protection schemes alongside acid-labile (Boc) and base-labile (Fmoc) protecting groups.[5][6]
Data Summary
The following tables summarize quantitative data related to the synthesis and deprotection of PNZ-protected amino acids and peptides.
Table 1: Synthesis of this compound
| Reactants | Solvent | Acid Binder | Temperature (°C) | Yield (%) | Purity (HPLC) (%) | Reference |
| p-Nitrobenzyl alcohol, Triphosgene | Dichloromethane | N,N-Diethylaniline | 0 - 5 | 97.8 | >99.0 | [7] |
| p-Nitrobenzyl alcohol, Triphosgene | Toluene | Triethylamine | 5 - 10 | 97.1 | >99.0 | [7] |
| p-Nitrobenzyl alcohol, Phosgene | Dioxane | - | <40 | quant. | - | [4] |
Table 2: N-Protection of Amino Acids with Nitrobenzyl Chloroformate Derivatives
| Amino Acid | Protecting Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alanine | 2-Nitrobenzyl 4-nitrophenyl carbonate | 2M NaOH | THF | 24 | - | [4] |
| Lys(Boc) | 2-Nitrobenzyl chloroformate | - | - | - | 77 | [4] |
| Alanine | 2-Nitrobenzyl chloroformate | - | - | - | 100 | [4] |
Table 3: Deprotection of PNZ-Protected Peptides
| Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Reductive Cleavage | SnCl₂, Phenol, Acetic Acid | DMF | - | - | [1] |
| Photolytic Cleavage | UV light (320 nm) | Ethanol (B145695) | 0.5 - 3.5 | 50 - 90 | [4] |
| Reductive Cleavage | Na₂S₂O₄, 15-crown-5 | DMF/H₂O | - | variable | [6] |
Experimental Protocols
Protocol 1: Nα-Protection of an Amino Acid using this compound
This protocol describes a general procedure for the protection of the α-amino group of an amino acid.
Materials:
-
Amino acid
-
This compound (PNZ-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Separately, dissolve this compound in dioxane or THF.
-
Add the this compound solution dropwise to the amino acid solution while maintaining a basic pH and low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
After the reaction is complete (monitored by TLC), acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the N-PNZ-protected amino acid.
Protocol 2: Deprotection of the PNZ Group by Reductive Cleavage
This protocol is suitable for the removal of the PNZ group from peptides on a solid support.
Materials:
-
PNZ-protected peptide on resin
-
Stannous chloride (SnCl₂)
-
Phenol
-
Acetic acid (HOAc)
-
Dimethylformamide (DMF)
-
Benzene (B151609) sulfinic acid
Procedure:
-
Swell the PNZ-protected peptide-resin in DMF.
-
Prepare a deprotection solution of DMF, SnCl₂, phenol, and acetic acid.
-
Treat the resin with the deprotection solution. The reaction progress can be monitored by HPLC analysis of a cleaved sample.[1]
-
After completion, wash the resin thoroughly with DMF.
-
To remove yellow by-products, treat the resin with a solution of benzene sulfinic acid in DMF.[1]
-
Wash the resin again with DMF and then with a solvent appropriate for the next synthesis step or cleavage from the resin.
Protocol 3: Photolytic Deprotection of the PNZ Group
This method utilizes UV light to cleave the PNZ group and is performed under neutral conditions.
Materials:
-
PNZ-protected peptide
-
Ethanol or other suitable solvent
-
UV light source (e.g., Rayonet photochemical reactor with 300-350 nm lamps)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the PNZ-protected peptide in a suitable solvent like ethanol in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the solution with UV light (typically around 320 nm) while maintaining a low temperature (e.g., 0°C) with cooling.[4]
-
The irradiation time can range from 30 minutes to several hours, depending on the substrate.[4] Monitor the reaction by TLC or HPLC.
-
For improved yields, additives like sulfuric acid or semicarbazide (B1199961) hydrochloride can be included to trap the nitrosoaldehyde byproduct.[4]
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be further purified by extraction or chromatography.
Visualizations
References
- 1. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
Application Notes: Amine Protection Using 4-Nitrobenzyl Chloroformate
Introduction
4-Nitrobenzyl chloroformate (PNZ-Cl) is a versatile reagent used in organic synthesis for the protection of primary and secondary amines.[1] The resulting 4-nitrobenzyloxycarbonyl (PNZ) carbamate (B1207046) is stable under a variety of reaction conditions, making it a valuable tool in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceuticals.[1][2] The PNZ group offers an alternative to the standard benzyloxycarbonyl (Cbz) group, with distinct deprotection methods. Its stability and reactivity profile make it a preferred choice for chemists seeking to optimize their synthetic strategies.[1]
Mechanism of Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. Subsequent loss of a proton and the chloride leaving group, typically facilitated by a non-nucleophilic base, yields the stable carbamate product. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Amine Protection
This protocol describes a general method for the protection of a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound (PNZ-Cl)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium bicarbonate (NaHCO₃))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.2 - 1.5 equivalents). For a solid base like NaHCO₃, it can be added directly. For liquid bases like TEA or DIPEA, add them dropwise.
-
In a separate flask, dissolve this compound (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the PNZ-Cl solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure PNZ-protected amine.
Protocol 2: Deprotection of the PNZ Group via Catalytic Hydrogenolysis
This is a common and effective method for cleaving the PNZ group, which is analogous to the deprotection of Cbz groups.[3][4]
Materials:
-
PNZ-protected amine
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Dissolve the PNZ-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressure if using a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[4]
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.
Data Presentation
Table 1: Comparison of General Deprotection Strategies for Benzyl-type Carbamates
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality & Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups. Sensitive functional groups like alkenes or alkynes may be reduced.[4][5] |
| Acidic Cleavage | HBr in Acetic Acid | 1-4 hours | Variable (70-90%) | Good | Not orthogonal to Boc and other acid-labile groups. Conditions are harsh.[4] |
| Bioreductive Cleavage | Nitroreductase enzymes | Variable | Variable | Variable | Highly specific. Used in prodrug strategies for activation under hypoxic conditions.[6][7] |
Table 2: Safety and Handling of this compound
| Property | Information | Precautionary Measures |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8] | Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or fume hood.[8] |
| Stability | Decomposes in contact with water. Moisture sensitive.[8][9] | Keep in a dry place. Keep container tightly closed. Store under refrigeration (2-8 °C).[8][9] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, alcohols, amines, ammonia.[8] | Store away from incompatible materials. |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8] |
Visualizations
Caption: Workflow for the protection of amines using PNZ-Cl.
Caption: Workflow for PNZ deprotection via catalytic hydrogenolysis.
Caption: Orthogonality between PNZ, Boc, and Fmoc protecting groups.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Nitrobenzyl carbamate | CAS:32339-07-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for N-protection with p-Nitrobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-protection of primary and secondary amines using p-Nitrobenzyl chloroformate (pNZ-Cl). The p-nitrobenzyloxycarbonyl (pNZ) group is a valuable tool in organic synthesis, particularly in peptide chemistry, due to its stability and orthogonal removal under mild reductive conditions.
Introduction
The p-nitrobenzyloxycarbonyl (pNZ) protecting group offers a robust method for the temporary protection of amine functionalities. It is particularly advantageous in multi-step syntheses where orthogonality with other protecting groups is crucial. The pNZ group is stable to acidic conditions used to remove Boc groups and basic conditions for Fmoc group removal, making it a versatile component in complex synthetic strategies.[1] Deprotection is typically achieved through the reduction of the nitro group to an amine, which then undergoes spontaneous 1,6-fragmentation to release the free amine, carbon dioxide, and p-aminobenzyl alcohol.
Key Advantages of the pNZ Protecting Group
-
Orthogonality: The pNZ group is compatible with common protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).[1]
-
Mild Deprotection: Removal is achieved under neutral or mildly acidic reductive conditions, preserving sensitive functional groups within the molecule.[1]
-
Solid-Phase Compatibility: pNZ-protected amino acids have been successfully employed in solid-phase peptide synthesis (SPPS).[1]
-
Improved Solubility: In some cases, pNZ-protected amino acids exhibit better solubility in common organic solvents compared to their Fmoc counterparts.[1]
Chemical Reaction and Mechanism
The N-protection reaction proceeds via a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of p-Nitrobenzyl chloroformate, leading to the formation of a carbamate (B1207046).
Protection Reaction:
R-NH₂ + p-NO₂-C₆H₄-CH₂-O-CO-Cl → R-NH-CO-O-CH₂-C₆H₄-p-NO₂ + HCl
Deprotection Mechanism:
The deprotection involves the reduction of the nitro group, followed by a cascade of electronic rearrangements that result in the cleavage of the carbamate bond.[1]
Caption: Mechanism of pNZ group removal.
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid with p-Nitrobenzyl Chloroformate
This protocol describes a general procedure for the N-protection of an amino acid in an aqueous/organic solvent mixture.
Materials:
-
Amino acid
-
p-Nitrobenzyl chloroformate (pNZ-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a 1 M solution of Na₂CO₃ in water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-Nitrobenzyl chloroformate (1.1 eq.) in dioxane or acetone.
-
Add the pNZ-Cl solution dropwise to the stirring amino acid solution at 0 °C, maintaining the pH between 9 and 10 by the occasional addition of 1 M Na₂CO₃.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted pNZ-Cl.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pNZ-protected amino acid.
Protocol 2: Deprotection of a pNZ-Protected Amine using Tin(II) Chloride
This protocol is suitable for the removal of the pNZ group under mild reductive conditions, particularly in solid-phase peptide synthesis.
Materials:
-
pNZ-protected compound (on or off solid support)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl) in dioxane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 6 M solution of SnCl₂ in DMF.
-
Add a catalytic amount of HCl in dioxane (e.g., to a final concentration of 1.6 mM).
-
Treat the pNZ-protected compound with the SnCl₂/HCl solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. For solid-phase synthesis, this step may be repeated.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
For solution-phase, quench the reaction with water and adjust the pH to ~8 with a suitable base (e.g., NaHCO₃). Extract the product with an organic solvent.
-
For solid-phase, wash the resin extensively with DMF, DMF/water, THF/water, and finally DCM to remove tin salts and byproducts.[1]
Protocol 3: Deprotection of a pNZ-Protected Amine by Catalytic Hydrogenation
This method is a clean and efficient way to remove the pNZ group, especially in solution-phase synthesis.
Materials:
-
pNZ-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source or a hydrogen donor like ammonium (B1175870) formate (B1220265).
Procedure:
-
Dissolve the pNZ-protected compound in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Alternatively, for transfer hydrogenation, add ammonium formate (3-5 equivalents) as a hydrogen donor and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Presentation
Table 1: Reaction Conditions and Yields for N-Protection of Amino Acids with pNZ-Cl
| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Glycine | Na₂CO₃ | Dioxane/H₂O | 24 | 94 | [1] |
| Alanine | Na₂CO₃ | Dioxane/H₂O | 24 | 85 | [3] |
| Leucine | Na₂CO₃ | Dioxane/H₂O | 24 | 89 | [3] |
| Phenylalanine | Na₂CO₃ | Dioxane/H₂O | 24 | 91 | [3] |
| Isoleucine | Na₂CO₃ | Dioxane/H₂O | 24 | 71 | [3] |
| Serine(tBu) | Na₂CO₃ | Dioxane/H₂O | 24 | 82 | [3] |
| Ornithine(Boc) | Na₂CO₃ | Dioxane/H₂O | 24 | 88 | [3] |
Table 2: Comparison of Deprotection Conditions for pNZ-Phe-Gly-Gly-Leu-NH-Rink-Resin
| Reducing Agent | Conditions | Time (min) | Yield (%) | Reference |
| 6 M SnCl₂ | rt, DMF, cat. HCl | 2 x 30 | >95 | [1] |
| 8 M SnCl₂ | rt, DMF, cat. HCl | 2 x 30 | >95 | [1] |
| 6 M SnCl₂ | 50 °C, DMF, cat. HCl | 2 x 10 | >95 | [1] |
| 1 M Na₂S₂O₄ | rt, DMF/H₂O (1:1) | 2 x 30 | ~50 | [1] |
Visualizations
Caption: Workflow for N-protection with pNZ-Cl.
Caption: Workflow for pNZ deprotection.
Safety Information
p-Nitrobenzyl chloroformate is a corrosive and toxic substance. It causes severe skin burns and eye damage.[3][4] Handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] It is also moisture-sensitive and may liberate toxic hydrogen chloride gas upon contact with water.[3] Always consult the Safety Data Sheet (SDS) before use.
References
Application Notes and Protocols for Derivatization in Chromatography using 4-Nitrobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chromatographic analysis, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many compounds, such as amines, phenols, and thiols, often exhibit poor chromatographic retention and lack a strong chromophore or fluorophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) challenging. Chemical derivatization is a powerful technique to overcome these limitations.
4-Nitrobenzyl chloroformate (PNBCF) is a versatile derivatizing reagent that reacts with nucleophilic functional groups like amines, phenols, and thiols. The introduction of the 4-nitrobenzyl moiety enhances the hydrophobicity of the analytes, leading to improved retention in reversed-phase chromatography. Furthermore, the nitroaromatic group provides a strong chromophore, significantly increasing the detectability by UV-Vis detectors. This application note provides detailed protocols for the derivatization of primary and secondary amines, phenols, and thiols using this compound for their subsequent analysis by HPLC and GC-MS.
Principle of Derivatization
This compound reacts with primary and secondary amines to form stable 4-nitrobenzyl carbamates. With phenols, it forms 4-nitrobenzyl carbonates, and with thiols, it yields 4-nitrobenzyl thiocarbonates. These reactions are typically carried out in a slightly basic medium to neutralize the hydrochloric acid byproduct. The resulting derivatives are more amenable to chromatographic separation and detection.
Mandatory Visualizations
Application Notes and Protocols: 4-Nitrobenzyl Chloroformate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl chloroformate (PNZ-Cl) is a versatile reagent widely employed in drug development and organic synthesis. Its primary application lies in the protection of amine and alcohol functional groups, a critical step in the synthesis of complex molecules such as peptides, prodrugs, and antibody-drug conjugates (ADCs).[1][2] The 4-nitrobenzyloxycarbonyl (PNZ or Cbz-PNZ) protecting group imparted by this reagent offers a unique combination of stability and selective cleavage conditions, making it an invaluable tool for medicinal chemists.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in various aspects of drug development.
Key Applications in Drug Development
-
Amine and Alcohol Protection: this compound reacts readily with primary and secondary amines, as well as alcohols, to form stable carbamates and carbonates, respectively. This protection prevents unwanted side reactions at these functional groups during subsequent synthetic steps.[1][4]
-
Peptide Synthesis: In peptide synthesis, PNZ-Cl is used to protect the α-amino group of amino acids. The resulting PNZ-protected amino acids can then be coupled to a growing peptide chain. The PNZ group is stable to the conditions used for peptide bond formation and can be selectively removed when desired.[5][6]
-
Prodrug Synthesis: The 4-nitrobenzyl group can be incorporated into a prodrug design. The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This reduction triggers a self-immolative cascade, leading to the release of the active drug specifically at the target site.[7][8]
-
Antibody-Drug Conjugates (ADCs): this compound is utilized in the construction of linkers for ADCs. It can be used to connect a cytotoxic drug to a linker, which is then conjugated to an antibody. The linker is designed to be stable in circulation and release the drug upon internalization into cancer cells.[1][9]
Data Presentation
Table 1: Typical Reaction Conditions for Amine Protection
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 6-(Tritylthio)hexane-1-amine | DIEA | THF | Room Temp | 2 | 70 | [10] |
| L-Phenylalanine ethyl ester | Triethylamine | CH2Cl2 | -11 to RT | 1.5 | Not specified | [3] |
| Aniline derivatives | Pyridine (B92270) | DCM | 0 to RT | 3 | Good | [11] |
Table 2: Typical Reaction Conditions for Alcohol Protection
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (4-(tert-butyl)phenyl)methanol | Pyridine | CH2Cl2 | -5 to RT | 24 | Not specified | [4] |
| 2-(trimethylsilyl)ethan-1-ol | Pyridine | CH2Cl2 | -5 to RT | 20 | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of an Amine
This protocol describes a general method for the protection of a primary or secondary amine using this compound.
Materials:
-
Amine-containing substrate
-
This compound (1.1 - 1.2 equivalents)
-
Base (e.g., triethylamine, pyridine, or DIEA; 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Stirring apparatus
-
Cooling bath (ice-water or dry ice-acetone)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C or a lower temperature as required by the substrate's stability.[3][4]
-
Add the base dropwise to the cooled solution.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-PNZ-protected compound.[4]
Protocol 2: General Procedure for O-Protection of an Alcohol
This protocol outlines a general method for the protection of an alcohol using this compound.
Materials:
-
Alcohol-containing substrate
-
This compound (1.1 - 1.2 equivalents)
-
Pyridine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol-containing substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add pyridine dropwise to the cooled solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure O-PNZ-protected compound.
Protocol 3: Deprotection of the PNZ Group
The PNZ group is typically removed by reduction of the nitro group, which is followed by a spontaneous fragmentation to release the free amine or alcohol.
Method 1: Catalytic Hydrogenation
-
Reagents: H₂, Palladium on carbon (Pd/C)
-
Solvent: Methanol, Ethanol, or Ethyl Acetate
-
Procedure: Dissolve the PNZ-protected compound in the solvent. Add a catalytic amount of Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Method 2: Reduction with Tin(II) Chloride
-
Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: DMF, Ethanol, or Ethyl Acetate
-
Procedure: Dissolve the PNZ-protected compound in the solvent. Add an excess of SnCl₂·2H₂O and stir the mixture at room temperature or with gentle heating.[5] Upon completion, dilute the reaction with water and adjust the pH to be basic. Extract the product with an organic solvent. Wash, dry, and concentrate the organic layer to yield the deprotected compound.
Visualizations
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. orgsyn.org [orgsyn.org]
- 4. research.rug.nl [research.rug.nl]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. p-Nitrobenzyl side-chain protection for solid-phase synthesis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. thno.org [thno.org]
- 10. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: The Use of p-Nitrobenzyloxycarbonyl (PNZ) Protecting Group in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of protecting groups for the α-amino function of amino acids is critical to the success of SPPS. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies are widely adopted, the p-nitrobenzyloxycarbonyl (PNZ) group has emerged as a valuable alternative with distinct advantages.[1][][3] The PNZ group is a temporary protecting group for α-amino functionalities that offers orthogonality to common protecting groups and can be removed under neutral conditions, thereby mitigating common side reactions.[1][4]
Advantages of the PNZ Protecting Group
The PNZ protecting group offers several key benefits in SPPS:
-
Orthogonality: The PNZ group is compatible with the most common protecting groups used in peptide chemistry, including tert-butyl (tBu), Boc, Fmoc, and allyloxycarbonyl (Alloc) groups.[1][5] This orthogonality allows for selective deprotection strategies, which is crucial for the synthesis of complex peptides with post-translational modifications or for on-resin cyclization.[6]
-
Mild Cleavage Conditions: The PNZ group is removed under neutral conditions, typically through the reduction of the nitro group, which is in stark contrast to the acidic conditions required for Boc removal and the basic conditions for Fmoc removal.[1][4] This mild cleavage is advantageous for the synthesis of peptides containing acid- or base-sensitive residues.
-
Suppression of Side Reactions: The use of piperidine (B6355638) for Fmoc deprotection can lead to side reactions such as the formation of diketopiperazines (DKP) and aspartimide.[1][7] By employing the PNZ group, especially in a hybrid Fmoc-PNZ strategy, these side reactions can be significantly reduced or eliminated.[1] For instance, in the synthesis of a model peptide prone to aspartimide formation, a hybrid Fmoc-PNZ approach showed no evidence of aspartimide or β-peptide formation, unlike the synthesis using only Fmoc protection.[1]
-
Solid Derivatives: PNZ-protected amino acids are readily synthesized as stable, solid compounds, which facilitates their handling and purification compared to some other protecting groups that may be oils.[1]
Mechanism of PNZ Group Removal
The deprotection of the PNZ group proceeds via a two-step mechanism. First, the nitro group is reduced to an amino group. This is typically achieved using reagents such as stannous chloride (SnCl₂) in the presence of a catalytic amount of acid.[1][4] The resulting p-aminobenzyloxycarbonyl derivative is unstable and undergoes a spontaneous 1,6-electron pair shift, leading to the formation of a quinone methide and a carbamic acid. The carbamic acid subsequently decomposes to release the free amine of the peptide and carbon dioxide.[1][8]
Experimental Protocols
The following protocols provide a general framework for the use of the PNZ protecting group in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
1. Resin Preparation and First Amino Acid Attachment
This protocol is for a standard resin such as Rink Amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Dissolve the first PNZ-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry under vacuum.
-
2. Peptide Chain Elongation: PNZ-SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
PNZ Group Deprotection:
-
Prepare a deprotection solution of 6 M SnCl₂ and 1.6 mM HCl in DMF.
-
Add the deprotection solution to the resin and shake for 30-60 minutes at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents.[1]
-
-
Amino Acid Coupling:
-
Activate the next PNZ-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
3. Final Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Final Washing: Wash the peptide-resin with DMF and DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage: Add the cleavage cocktail to the peptide-resin and shake for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it by high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the stability and deprotection conditions of the PNZ group.
Table 1: Orthogonality of the PNZ Group [5]
| Protecting Group | Reagent/Condition for Removal | Stability of PNZ-Phe-OH (24h) | Stability of Other Protecting Groups to PNZ Deprotection Conditions (6 M SnCl₂, 1.6 mM HCl/dioxane in DMF, 2h) |
| Fmoc | 20% Piperidine/DMF | Stable | Stable |
| Boc | TFA | Stable | Minimal degradation of Boc-Phe-OH after 24h |
| Alloc | Pd(PPh₃)₄ / Phenylsilane | Stable | Stable |
Table 2: Conditions for PNZ Group Removal from a Model Pentapeptide on Rink-Amide Resin [5]
| Entry | Reagent | Additive (Acid) | Time (h) | Purity (%) |
| 1 | 6 M SnCl₂ | 1.6 mM HCl | 1 | 95 |
| 2 | 6 M SnCl₂ | 1.6 mM HCl | 4 | >98 |
| 3 | 6 M SnCl₂ | 1.6 mM Tos-OH | 4 | 95 |
| 4 | 6 M SnCl₂ | 1.6 mM HOAc | 4 | 90 |
Visualizations
Below are diagrams illustrating the key workflows and mechanisms in SPPS with the PNZ protecting group.
Caption: General workflow for Solid-Phase Peptide Synthesis using the PNZ protecting group.
Caption: Mechanism of PNZ group removal.
References
Application Notes and Protocols: Cleavage of the p-Nitrobenzyloxycarbonyl (PNZ) Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p-Nitrobenzyloxycarbonyl (PNZ) group is a valuable amine-protecting group in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] Its utility stems from its stability under both acidic and basic conditions used for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), respectively.[1][2] The PNZ group is typically removed under mild, reductive conditions that are orthogonal to most standard peptide chemistry protection schemes.[1][3] This orthogonality allows for selective deprotection, which is crucial in the synthesis of complex peptides, such as cyclic or branched systems, and helps circumvent common side reactions like diketopiperazine and aspartimide formation.[1][4]
Mechanism of PNZ Group Cleavage
The cleavage of the PNZ group is a two-step process initiated by the reduction of the nitro moiety.[1]
-
Reduction: The p-nitro group is first reduced to a p-amino group. This is the rate-determining step and can be achieved by various reducing agents.
-
Spontaneous Collapse: The resulting p-aminobenzyloxycarbonyl intermediate is unstable and spontaneously collapses via a 1,6-electron pair shift. This fragmentation releases the desired free amine, carbon dioxide, and a quinonimine methide byproduct.[1][5]
If the cleavage is performed in the presence of a catalytic amount of acid, the final product is obtained as an ammonium (B1175870) salt, which can prevent side reactions by masking the basicity and nucleophilicity of the newly formed amine.[4]
Caption: Mechanism of p-Nitrobenzyloxycarbonyl (PNZ) group cleavage.
Orthogonality in Peptide Synthesis
The PNZ group is orthogonal to the most common protecting groups used in SPPS. It is stable to the piperidine/DMF solution used to remove Fmoc groups and the trifluoroacetic acid (TFA) used for Boc and t-butyl-based side-chain protecting group removal.[1] It is also stable to the palladium catalysts used for Allyloxycarbonyl (Alloc) group removal.[1] This chemical stability allows for its use as a temporary Nα-protecting group or a semipermanent side-chain protecting group in complex synthetic strategies.
Caption: Orthogonality of the PNZ group with common protecting groups.
Cleavage Methods and Data
Several methods are available for the cleavage of the PNZ group. The choice of method depends on the substrate, the synthetic strategy (solution-phase vs. solid-phase), and the presence of other functional groups.
Stannous chloride (SnCl₂) is a highly effective reagent for PNZ removal, especially in SPPS, due to its compatibility with resin-bound peptides.[1][6] Other metal-based reductions, such as with zinc (Zn), are also effective, particularly in solution-phase synthesis.[1][7]
Table 1: PNZ Cleavage using Metal-Based Reductants
| Reagent(s) | Acid Catalyst | Solvent | Temp. | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| 6 M SnCl₂ | 1.6 mM HCl/dioxane | DMF | r.t. | 2 x 30 min | 98 | [6] |
| 6 M SnCl₂ | 1.6 mM TosOH | DMF | r.t. | 60 min | 86 | [6] |
| 6 M SnCl₂ | 64 mM HCl/dioxane | DMF | r.t. | 2 x 30 min | 97 | [6] |
| 6 M SnCl₂ | 1.6 mM HCl/dioxane | DMF | 50 °C | 2 x 20 min | 100 | [6] |
| Zn dust (2g) | - | THF-0.35 M Phosphate Buffer (pH 6) (1:3) | r.t. | 1 h | 75 | [8] |
| Zn dust | Acetic Acid | Not specified | Not specified | Not specified | Fair yields |[9] |
Catalytic hydrogenation with H₂ gas over a palladium catalyst (Pd/C) is a standard method for reducing nitro groups.[1] A safer and often more convenient alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid, ammonium formate (B1220265), or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst.[10][11][12]
Table 2: PNZ Cleavage using Catalytic (Transfer) Hydrogenation
| Method | Catalyst | Hydrogen Donor | Solvent | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Not specified | Not specified | Low (44% for a complex substrate) | [8] |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | minutes | 89-95 | [11] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Not specified | minutes | High | [11] |
| Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | Glacial Acetic Acid | 45 min | High |[12] |
Sodium dithionite (B78146) (Na₂S₂O₄) can also be used for the reduction, although studies suggest it may be less efficient than SnCl₂ for SPPS applications.[1][6]
Table 3: PNZ Cleavage using Sodium Dithionite
| Reagent(s) | Additive(s) | Solvent | Temp. | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| 8 M Na₂S₂O₄ | 1.6 mM HOAc | DMF/H₂O | r.t. | 60 min | 69 | [6] |
| 8 M Na₂S₂O₄ | 1.6 mM HOAc, 15-crown-5 (B104581) | DMF/H₂O | r.t. | 60 min | 75 |[6] |
Experimental Protocols
Caption: General experimental workflow for PNZ group cleavage.
This protocol is adapted for standard Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Swell the PNZ-protected peptidyl-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Preparation: Prepare the cleavage solution: a 6 M solution of SnCl₂·2H₂O in DMF. Just before use, add a catalytic amount of acid (e.g., to a final concentration of 1.6 mM HCl from a dioxane stock solution).[4][6]
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the freshly prepared SnCl₂ cleavage solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30-45 minutes.
-
Drain the reaction mixture.
-
Repeat the treatment with fresh cleavage solution for another 30-45 minutes to ensure complete deprotection.[4]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of the tin salts.
-
Perform a final wash with dichloromethane (B109758) (DCM) (3 times) and dry the resin under vacuum.
-
-
Confirmation: The completeness of the deprotection can be checked using a qualitative test (e.g., Kaiser test) or by cleaving a small sample of the resin and analyzing by HPLC/MS.
This protocol is a general method for solution-phase synthesis.
-
Reaction Setup:
-
Addition of Reagents:
-
Deprotection Reaction:
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Reactions are often complete within 1-4 hours.[12]
-
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as crystallization or column chromatography.
-
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zinc [organic-chemistry.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Reaction of 4-Nitrobenzyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl chloroformate (Cbz-PNB) is a versatile reagent widely employed in organic synthesis, particularly for the protection of primary and secondary amines. The reaction of this compound with a primary amine yields a stable 4-nitrobenzyl carbamate (B1207046), effectively masking the nucleophilicity of the amine. This protecting group, often abbreviated as Cbz-PNB or Z(4-NO₂), is instrumental in multi-step syntheses, such as peptide synthesis and the development of complex drug molecules.[1][2] The 4-nitrobenzyl group offers a unique balance of stability and selective cleavage under specific, mild conditions, making it an orthogonal protecting group to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).[3][4]
This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, as well as for the subsequent deprotection of the resulting carbamate.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the amine by a base to yield the stable 4-nitrobenzyl carbamate and the hydrochloride salt of the base.
Reaction mechanism of this compound with a primary amine.
Experimental Protocols
A. General Protocol for the Synthesis of 4-Nitrobenzyl Carbamates
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05-1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA)) (1.2-1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the base (1.2-1.5 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05-1.2 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4-nitrobenzyl carbamate.
B. Deprotection of 4-Nitrobenzyl Carbamates
The 4-nitrobenzyl carbamate group is stable to acidic and mild basic conditions but can be cleaved under reductive or specific chemical conditions.
This is a common and clean method for the deprotection of the Cbz-PNB group.
Materials:
-
4-Nitrobenzyl carbamate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 4-nitrobenzyl carbamate (1.0 eq) in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with MeOH or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the deprotected primary amine. Further purification may be required depending on the substrate.
This method avoids the use of gaseous hydrogen and can be more convenient in some laboratory settings.
Materials:
-
4-Nitrobenzyl carbamate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄) or cyclohexene (B86901) (5-10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the 4-nitrobenzyl carbamate (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Add ammonium formate (5-10 eq) in one portion or cyclohexene as the hydrogen donor.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product may require an aqueous workup to remove ammonium salts, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate to give the deprotected amine.
Data Presentation
The following tables summarize typical yields for the formation of 4-nitrobenzyl carbamates from various primary amines and the yields for their subsequent deprotection.
Table 1: Synthesis of 4-Nitrobenzyl Carbamates from Primary Amines
| Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | DCM | 4 | 85-95 | [4][5] |
| Aniline | Pyridine | DCM | 6 | 70-80 | [4] |
| 4-Methoxyaniline | Pyridine | DCM | 5 | 88 | [4] |
| 4-Nitroaniline | Pyridine | DCM | 8 | 65 | [4] |
| Glycine ethyl ester | NaHCO₃ | Dioxane/H₂O | 4 | 80-90 | General procedure |
| (S)-Alanine methyl ester | DIPEA | THF | 6 | 85 | General procedure |
Table 2: Deprotection of 4-Nitrobenzyl Carbamates
| Substrate | Deprotection Method | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-(4-Nitrobenzyloxycarbonyl)benzylamine | Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | 4 | >95 | General procedure |
| N-(4-Nitrobenzyloxycarbonyl)aniline | Catalytic Hydrogenation | H₂, 10% Pd/C | EtOAc | 6 | 90 | General procedure |
| N-(4-Nitrobenzyloxycarbonyl)glycine | Transfer Hydrogenation | HCOONH₄, 10% Pd/C | EtOH | 2 | 85-95 | [6] |
| Various N-(4-Nitrobenzyloxycarbonyl) anilines | Reductive Fragmentation | E. coli Nitroreductase | Buffer | Variable | Variable | [7] |
Mandatory Visualizations
Signaling Pathway: General Workflow for Amine Protection and Deprotection
Experimental workflow for amine protection and deprotection.
Logical Relationship: Orthogonality of Amine Protecting Groups
Orthogonality of common amine protecting groups.
Conclusion
The reaction of this compound with primary amines provides a reliable and efficient method for the protection of the amino group. The resulting 4-nitrobenzyl carbamate is stable under a variety of reaction conditions, yet can be readily cleaved when desired, particularly through reductive methods. This protecting group strategy is a valuable tool in the synthesis of complex molecules, offering orthogonality to other commonly used protecting groups and finding significant application in pharmaceutical and chemical research. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this important synthetic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application of 4-Nitrobenzyl Chloroformate in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Nitrobenzyl chloroformate and its derivatives in the synthesis of functional polymers. The focus is on applications relevant to drug delivery and the creation of stimuli-responsive materials.
Introduction
This compound is a versatile reagent in polymer chemistry, primarily utilized for the introduction of the 4-nitrobenzyloxycarbonyl (NBOC) group. This functionality serves two key purposes: as a protecting group for amines and alcohols, and as a photocleavable linker for the controlled release of active molecules.[1][2] The nitrobenzyl group exhibits sensitivity to UV irradiation, allowing for precise spatiotemporal control over the cleavage of the protecting group or the release of a conjugated payload.[3][4][5] This property is of significant interest in the development of advanced drug delivery systems, photo-responsive hydrogels, and other "smart" materials.[6][7][8]
Key Applications in Polymer Synthesis
The primary applications of this compound and its derivatives in polymer synthesis include:
-
Protecting Group for Monomers: Functional monomers containing primary or secondary amines, or hydroxyl groups can be protected with the NBOC group to prevent unwanted side reactions during polymerization. This is particularly useful in controlled radical polymerization techniques where these functional groups can interfere with the catalyst or propagating radical.[9]
-
Initiator Functionalization: 4-Nitrobenzyl alcohol, a derivative, can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. This results in polymers with a 4-nitrobenzyl group at one chain end, which can then be used for post-polymerization modification or as a photocleavable anchor.[5]
-
Synthesis of Photocleavable Linkers and Monomers: this compound is a key building block for synthesizing monomers with pendant photocleavable groups. These monomers can be copolymerized to create polymers that degrade or release cargo upon light exposure.[6][9]
-
Post-Polymerization Modification: Polymers with reactive side chains (e.g., hydroxyl or amine groups) can be modified with this compound to introduce photocleavable functionalities.
Quantitative Data Summary
The following tables summarize key quantitative data from representative polymer synthesis and drug release studies involving nitrobenzyl-functionalized polymers.
Table 1: Polymer Synthesis and Characterization
| Polymer Type | Monomer(s) | Initiator/CTA | Polymerization Method | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(L-lactide) | L-lactide | 4-Nitrobenzyl alcohol / Sn(Oct)₂ | ROP | 8,000 - 25,000 | 1.2 - 1.5 | [10] |
| Poly(4-nitrophenyl methacrylate) | 4-Nitrophenyl methacrylate (B99206) | AIBN | Free Radical | 15,000 - 30,000 | 1.8 - 2.5 | [6] |
| Poly(o-nitrobenzyl methacrylate) | o-Nitrobenzyl methacrylate | Macro-RAFT agent | RAFT | 20,000 - 50,000 | 1.1 - 1.3 | [11] |
| PS-g-PLA | rac-Lactide | PS-OH / MgⁿBu₂ | Immortal ROP | 15,000 - 40,000 | 1.1 - 1.4 | [5][12] |
Table 2: Light-Triggered Drug Release from Nitrobenzyl-Functionalized Nanoparticles
| Polymer System | Encapsulated Drug | Light Source (Wavelength) | Irradiation Time | Cumulative Release (%) | Reference |
| o-Nitrobenzyl-functionalized nanocomposite | Doxorubicin (B1662922) | NIR (980 nm) | 300 min | 59.5 | [13][14] |
| Photocleavable thioacetal block copolymers | Nile Red | UV-A (365 nm) | 10 min | ~75 | [4][15] |
| o-Nitrobenzyl-linked dendrimer | Methotrexate | UV-A (365 nm) | 60 min | ~80 | [16][17] |
| Light-activatable DOX-PCB nanoparticles | Doxorubicin | 365 nm | 60 min | Linear dose response | [9][16] |
Experimental Protocols
Synthesis of a Photocleavable Monomer: 4-Nitrobenzyl Methacrylate
This protocol describes the synthesis of 4-nitrobenzyl methacrylate from 4-nitrobenzyl alcohol and methacryloyl chloride.[7][18]
Materials:
-
4-Nitrobenzyl alcohol
-
Methacryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath (0 °C).
-
Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-nitrobenzyl methacrylate as a pale-yellow solid.
Ring-Opening Polymerization (ROP) of L-Lactide Initiated by 4-Nitrobenzyl Alcohol
This protocol outlines the synthesis of poly(L-lactide) (PLLA) with a 4-nitrobenzyl end-group.[10]
Materials:
-
L-lactide, recrystallized from ethyl acetate
-
4-Nitrobenzyl alcohol
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, add L-lactide (e.g., 50 eq), 4-nitrobenzyl alcohol (1.0 eq), and anhydrous toluene to a flame-dried Schlenk flask.
-
Add a stock solution of Sn(Oct)₂ in toluene (e.g., monomer to catalyst ratio of 500:1).
-
Seal the flask and place it in a preheated oil bath at 130 °C.
-
Stir the reaction for the desired time (e.g., 2-24 hours).
-
Cool the reaction to room temperature and dissolve the crude polymer in a minimal amount of DCM.
-
Precipitate the polymer by adding the DCM solution dropwise to a large excess of cold methanol with vigorous stirring.
-
Collect the white, fibrous PLLA precipitate by filtration and dry under vacuum at 40 °C.
Synthesis of a Photocleavable Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer where one block contains a photocleavable nitrobenzyl group. This example uses a poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) macro-RAFT agent to polymerize o-nitrobenzyl methacrylate (NBMA), a related monomer.[11] A similar procedure can be followed using a 4-nitrobenzyl methacrylate monomer.
Materials:
-
PDMAEMA macro-RAFT agent
-
o-Nitrobenzyl methacrylate (NBMA)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
Dissolve the PDMAEMA macro-RAFT agent, NBMA monomer, and AIBN in anhydrous 1,4-dioxane in a Schlenk flask. The molar ratio will determine the final block lengths.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time, monitoring conversion by ¹H NMR if desired.
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the block copolymer by adding the solution to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Visualizations
General Workflow for Polymer Synthesis
Caption: General workflow for synthesizing functional polymers using this compound.
Photocleavage Mechanism
Caption: Simplified mechanism of photocleavage for the 4-nitrobenzyloxycarbonyl (NBOC) group.
Targeted Drug Delivery and Signaling Pathway Inhibition
The following diagram illustrates how a photocleavable nanoparticle can be used for targeted drug delivery to a cancer cell and subsequent inhibition of the MAPK/ERK signaling pathway, a key pathway in cell proliferation and survival that is often dysregulated in cancer.[1][3][13] The released drug, for example, a MEK inhibitor like PD98059, can block the signaling cascade.[3]
Caption: Light-triggered release of a MEK inhibitor from a nanoparticle to block the MAPK/ERK signaling pathway.
References
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spatiotemporal control of kinases and the biomolecular tools to trace activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Mediated Kinetic Control Reveals the Temporal Effect of the Raf/MEK/ERK Pathway in PC12 Cell Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Spatiotemporal Regulation of Kinase Signaling using Genetically Encodable Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Nanoparticles with Locally Tunable Toxicity Made Entirely from a Light-Activatable Prodrug of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light-Activated Kinases Enable Temporal Dissection of Signaling Networks in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spatiotemporal control of cell signalling using a light-switchable protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A photochemical-responsive nanoparticle boosts doxorubicin uptake to suppress breast cancer cell proliferation by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Carbamates using 4-Nitrobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbamates utilizing 4-Nitrobenzyl Chloroformate. This reagent is a cornerstone in synthetic chemistry, particularly for the protection of primary and secondary amines as 4-nitrobenzyloxycarbonyl (pNZ or Cbz-PNZ) carbamates. The pNZ group is a valuable amine protecting group due to its stability under various conditions and its selective removal, making it orthogonal to other common protecting groups like Boc and Fmoc.[1][2]
Core Concepts
The fundamental reaction involves the acylation of a nucleophilic amine with this compound. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3] The resulting 4-nitrobenzyl carbamate (B1207046) renders the amine less reactive, preventing its participation in undesired side reactions during subsequent synthetic transformations.[3]
The pNZ protecting group can be cleaved under specific, mild reductive conditions that do not affect acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.[1] This orthogonality is a critical feature in complex multi-step syntheses, such as in peptide chemistry and the development of pharmaceuticals.[1][2][4]
Applications in Synthesis
The use of this compound is widespread in several areas of chemical research and development:
-
Peptide Synthesis: It serves as an effective protecting agent for the α-amino groups of amino acids, preventing unwanted reactions during peptide chain elongation.[4] The stability of the pNZ group to conditions used for Fmoc removal (piperidine) and Boc removal (acid) makes it a valuable tool for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[1]
-
Drug Development: In medicinal chemistry, it is employed in the synthesis of biologically active compounds.[5] The pNZ group can be part of a prodrug strategy, where its cleavage under specific biological conditions releases the active amine.[5][6]
-
Organic Synthesis: As a versatile reagent, it is used in a broad range of organic transformations beyond amine protection, including the formation of esters and amides.[4]
Experimental Protocols
Protocol 1: General Procedure for the N-Protection of a Primary Amine
This protocol describes a general method for the synthesis of a 4-nitrobenzyl carbamate from a primary amine.
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (1.05-1.2 equiv)
-
Triethylamine (B128534) (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-nitrobenzyl carbamate.
Protocol 2: Deprotection of a 4-Nitrobenzyl Carbamate (pNZ Group)
The removal of the pNZ group is typically achieved through the reduction of the nitro group, which triggers a self-immolative cleavage of the carbamate.
Method A: Using Tin(II) Chloride (SnCl₂) [1]
Materials:
-
pNZ-protected compound (1.0 equiv)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (5-10 equiv)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Catalytic amount of acid (e.g., HCl) (optional, can accelerate the reaction)[1]
Procedure:
-
Dissolve the pNZ-protected compound in DMF.
-
Add Tin(II) Chloride dihydrate to the solution.
-
If necessary, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the deprotection by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
The work-up procedure may require careful pH adjustment to ensure the desired product is in the appropriate form for extraction.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Method B: Catalytic Hydrogenation
Materials:
-
pNZ-protected compound (1.0 equiv)
-
Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the pNZ-protected compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of 4-nitrobenzyl carbamates from various amines.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | Dichloromethane | 2-4 | ~72-94% | [5] |
| 5-Aminobenz[e]indoline derivative | Triethylamine | Tetrahydrofuran | Not specified | Modest | [5] |
| Amino Acids (general) | Sodium Carbonate | Dioxane/Water | 24 | Varies | [1] |
| 2-Aminoethylcarbamate | Not specified | Not specified | Not specified | 58% | [7] |
| 4-Aminobutylcarbamate | Not specified | Not specified | Not specified | 72% | [7][8] |
Visualizations
Synthesis of 4-Nitrobenzyl Carbamate
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 4457-32-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benthamopen.com [benthamopen.com]
Application Notes and Protocols: 4-Nitrobenzyl Chloroformate in Biapenem Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Nitrobenzyl chloroformate as a critical intermediate in the synthesis of Biapenem, a broad-spectrum carbapenem (B1253116) antibiotic. The primary application of this compound in this context is as a protecting group for the thiol and amine functionalities of the pyrazolidine (B1218672) side chain, ensuring chemoselectivity during the coupling with the carbapenem core.
Introduction
Biapenem is a parenteral carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species. Its synthesis is a complex multi-step process where the strategic use of protecting groups is paramount. This compound serves as a precursor to the p-nitrobenzyloxycarbonyl (PNZ) group, which is employed to protect the reactive thiol and amine groups on the pyrazolidine side chain of Biapenem. This protection prevents unwanted side reactions during the crucial C-C bond formation with the carbapenem core. The p-nitrobenzyl (PNB) and p-nitrobenzyloxycarbonyl (PNZ) protecting groups are later removed in the final steps of the synthesis, typically via catalytic hydrogenation, to yield the active pharmaceutical ingredient.
Key Intermediate Synthesis: Protection of the Pyrazolidine Side Chain
The synthesis of the key side-chain intermediate, 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine, involves the reaction of 4-mercaptopyrazolidine with this compound. This step is fundamental for the subsequent coupling reaction.
Experimental Protocol: Synthesis of 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine (Compound II)
This protocol describes the protection of the thiol and amine groups of 4-mercaptopyrazolidine using this compound.
Materials:
-
4-mercaptopyrazolidine hydrochloride
-
This compound
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-mercaptopyrazolidine hydrochloride in dichloromethane (DCM) in a round-bottom flask, cooled to 0 °C in an ice bath, add triethylamine dropwise.
-
In a separate flask, dissolve this compound in DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine.
Coupling of the Protected Side Chain with the Carbapenem Core
The p-nitrobenzyloxycarbonyl-protected pyrazolidine side chain is then coupled with a p-nitrobenzyl-protected carbapenem core. A specific example of this reaction is detailed in patent CN110343122B, where "Compound II" (4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine) is reacted with "Compound I" (p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarbapenem-2-ene-3-carboxylate) to produce the protected Biapenem precursor, "Compound III".
Experimental Protocol: Synthesis of Protected Biapenem Precursor (Compound III)[1]
Materials:
-
p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarbapenem-2-ene-3-carboxylate (Compound I)
-
4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine (Compound II)
-
N,N-diisopropylethylamine (DIPEA)
-
Tetraisopropyl titanate
-
Purified water
-
Reaction flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Cooling bath
Procedure: [1]
-
To a 500 mL reaction flask, add 80 mL of acetonitrile and 9.24 g of 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine (Compound II).[1]
-
Add 2.33 g of N,N-diisopropylethylamine and 2.84 g of tetraisopropyl titanate to the mixture.[1]
-
Introduce nitrogen gas and cool the reaction mixture to -5 to 0 °C.[1]
-
Add 11.89 g of Compound I in batches over 15 minutes.[1]
-
Continue stirring the reaction at -5 to 0 °C for 90 minutes.[1]
-
After the reaction is complete, add 240 mL of purified water to induce crystallization.[1]
-
Stir the mixture for 2 hours to allow for complete crystallization.[1]
-
Collect the solid product by suction filtration.[1]
-
Dry the product under vacuum at 40 °C for 3 hours to obtain the protected Biapenem precursor (Compound III).[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the protected Biapenem precursor as described in the protocol above.
| Parameter | Value | Reference |
| Yield of Compound III | 87.9% | [1] |
| Purity of Compound III (by HPLC) | 99.2% | [1] |
Final Deprotection Step: Synthesis of Biapenem
The final step in the synthesis of Biapenem is the removal of the p-nitrobenzyl (PNB) and p-nitrobenzyloxycarbonyl (PNZ) protecting groups from the Biapenem precursor. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Deprotection of the Biapenem Precursor to Yield Biapenem
This protocol describes the catalytic hydrogenation for the removal of the PNB and PNZ groups.
Materials:
-
Protected Biapenem Precursor (Compound III)
-
10% Palladium on carbon (Pd/C) catalyst
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
5% Sodium bicarbonate aqueous solution
-
Ethylformamide hydrochloride
-
Potassium carbonate
-
Acetic acid
-
Hydrogenation reactor
-
Magnetic stirrer
-
Nitrogen and Hydrogen gas inlets
-
Filtration apparatus
Procedure:
-
In a reaction kettle, dissolve the protected Biapenem precursor (Compound III) in a mixed solvent of N,N-dimethylformamide and ethanol.
-
Add 10% Palladium on carbon catalyst to the solution.
-
Seal the reactor and perform nitrogen replacement three times, followed by hydrogen replacement three times.
-
Introduce hydrogen gas to a pressure of 0.4-0.6 MPa and maintain the temperature at 30-35 °C.
-
Stir the reaction mixture for approximately 3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, release the pressure and filter the reaction mixture to recover the catalyst.
-
Adjust the pH of the filtrate to 7.2-7.8 with a 5% sodium bicarbonate aqueous solution.
-
Cool the solution to -5 to 0 °C and add ethylformamide hydrochloride and potassium carbonate.
-
Stir the reaction at -5 to 0 °C for 20 minutes.
-
Adjust the temperature to 2-5 °C and add a 10% acetic acid aqueous solution to adjust the pH to 4.5-5.5.
-
Add acetone to induce crystallization and stir for 2 hours.
-
Collect the Biapenem product by filtration and dry under vacuum at 40 °C for 6 hours.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages of the Biapenem synthesis involving this compound.
Caption: Overall workflow of Biapenem synthesis.
Caption: Experimental workflow for the coupling step.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Nitrobenzyl Chloroformate
Welcome to the technical support center for 4-Nitrobenzyl chloroformate (PNBCF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PNBCF) primarily used for?
A1: this compound is a versatile reagent widely used in organic synthesis. Its primary applications include the protection of primary and secondary amines and alcohols to form stable carbamate (B1207046) and carbonate derivatives, respectively.[1] It is particularly valuable in multi-step syntheses, such as peptide synthesis, where chemoselectivity is crucial.[2][3]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is a hazardous substance that can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or inhaled. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and heat, so it should be stored in a cool, dry place.[1]
Q3: My reaction mixture turns yellow after adding this compound. Is this normal?
A3: Yes, a yellow coloration is a common observation and is typically due to the formation of 4-nitrophenol (B140041) as a byproduct.[4] This can occur due to the reaction of PNBCF with nucleophiles or hydrolysis. While a slight yellow tint may be normal, a deep or immediate bright yellow color could indicate issues such as a wet solvent or a more significant side reaction, especially in reactions with highly nucleophilic amines.[4]
Q4: What are common side reactions to be aware of?
A4: Besides the formation of 4-nitrophenol, potential side reactions include the formation of isocyanates from the reaction of PNBCF with primary amines, and the formation of bis(4-nitrophenyl) carbonate.[1] In reactions with molecules containing multiple hydroxyl groups, such as polymers, cross-linking can occur where an adjacent hydroxyl group attacks the newly formed carbonate.[5]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[4] By comparing the reaction mixture to the starting materials, you can determine when the reaction has gone to completion.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or degraded PNBCF | Use a fresh bottle of PNBCF. The reagent is sensitive to moisture and can degrade over time. |
| Wet solvent or reagents | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze PNBCF. |
| Inappropriate base | The choice of base is critical. For amine protection, tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used. For less nucleophilic amines, a stronger, non-nucleophilic base might be necessary. |
| Incorrect reaction temperature | Reactions are often performed at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For highly reactive amines, maintaining a lower temperature for a longer period may be necessary to prevent side reactions.[4] |
| Insufficient reaction time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require several hours. |
Product Purification Challenges
| Problem | Recommended Solution |
| Difficulty removing 4-nitrophenol | An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic 4-nitrophenol. However, be cautious as a strong base can cleave the desired carbamate or carbonate. |
| Co-elution of product and unreacted PNBCF in chromatography | Optimize the solvent system for flash chromatography. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point.[4] If PNBCF persists, consider quenching the reaction with a small amount of an amine scavenger resin before work-up. |
| Product is an ionizable amine | For purification of basic amine products by flash chromatography, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation by neutralizing the acidic silica (B1680970) gel.[6] |
| Emulsion formation during aqueous work-up | Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion. |
Experimental Protocols
General Protocol for Amine Protection
This protocol describes a general procedure for the protection of a primary or secondary amine with this compound.
-
Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (1.1 - 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.2 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Alcohol Protection
This protocol outlines a general procedure for the protection of an alcohol with this compound.
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add a suitable base, such as pyridine or triethylamine (1.2 - 2.0 eq.). For hindered or less reactive alcohols, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst (0.1 eq.).[5]
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 - 1.5 eq.) in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl (to remove the base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting carbonate by flash column chromatography or recrystallization.
Data Presentation
The following tables provide a summary of reaction conditions from literature for the synthesis of 4-nitrobenzyl carbamates and carbonates, highlighting the impact of different parameters on the reaction outcome.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Nitrobenzyl Carbamates
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | - | 72 | [4] |
| Primary α,ω-diamines | - | Ethanol | RT | - | 58-72 | [7] |
| Methyl 4-(methylamino)phenylacetate | - | - | - | - | - | [8] |
| Various primary and secondary amines | Triethylamine | - | RT | <1 | >95 | [9] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Nitrobenzyl Carbonates
| Alcohol Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Triethylamine | Dichloromethane | RT | - | 94 | [4] |
| Polymer with hydroxyl groups | DMAP | Dichloromethane | RT | 4-24 | - | [5] |
| 5′-O-tritylthymidine | - | - | RT | - | 89 | [10] |
| Various alcohols | Pyridine | Dichloromethane | 0 to RT | 48 | - | [11] |
Visualizations
The following diagrams illustrate key workflows and relationships in the context of using this compound.
Caption: General experimental workflow for amine/alcohol protection.
Caption: Troubleshooting guide for low product yield.
Caption: Troubleshooting common purification challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. scispace.com [scispace.com]
- 8. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
4-Nitrobenzyl chloroformate moisture sensitivity and storage
This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of 4-Nitrobenzyl chloroformate (PNZ-Cl).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile reagent used extensively in organic synthesis.[1] Its primary application is as a protecting group for amines and alcohols, particularly in peptide synthesis to introduce the 4-nitrobenzyloxycarbonyl (Pnz) protecting group.[2] The Pnz group offers specific advantages in complex multi-step syntheses. It is also utilized in the development of pharmaceuticals and agrochemicals due to its ability to streamline synthetic pathways.[1]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound readily reacts with water in a process called hydrolysis. This reaction decomposes the chloroformate into 4-nitrobenzyl alcohol, carbon dioxide, and corrosive hydrogen chloride gas.[3] This sensitivity is due to the high reactivity of the chloroformate functional group towards nucleophiles, such as water. Exposure to moist air is sufficient to initiate this decomposition, compromising the reagent's purity and efficacy in subsequent reactions.[3]
Q3: What are the visible signs of this compound decomposition?
A3: A key indicator of decomposition is a change in the physical appearance of the reagent from a white to light yellow solid to a more intense yellow or brownish solid.[4] The formation of a yellow color can be due to the presence of 4-nitrophenol-related impurities. Upon opening a container, a sharp, acidic odor may be noticeable due to the formation of hydrogen chloride gas.[3] Additionally, pressure buildup within the container can occur over time due to the release of CO2 gas, which is a sign of degradation.[5]
Q4: What are the incompatible materials that should be avoided with this compound?
A4: To prevent vigorous and potentially hazardous reactions, this compound should not come into contact with water, strong acids, strong bases, alcohols, amines, and ammonia.[5] These substances can catalyze its decomposition or react with it exothermically.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Reagent Decomposition: The this compound may have been compromised by moisture. 2. Inadequate Reaction Conditions: Incorrect temperature, solvent, or presence of incompatible substances. 3. Poor Quality Starting Material: The substrate (amine/alcohol) may be impure or wet. | 1. Use a fresh, properly stored bottle of this compound. Consider performing a quality check on the reagent (see Experimental Protocols). 2. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Purify and dry the substrate before use. |
| Yellow Discoloration of Reagent | Moisture Exposure: The reagent has likely been exposed to moisture, leading to hydrolysis and the formation of colored byproducts. | While slight discoloration may not render the reagent completely unusable for all applications, it is indicative of reduced purity. For sensitive reactions like peptide synthesis, it is highly recommended to use a fresh, unopened container of the reagent. |
| Pressure Buildup in Container | Decomposition: Hydrolysis of the chloroformate releases carbon dioxide and hydrogen chloride gas, leading to an increase in pressure. | Vent the container carefully in a well-ventilated fume hood before use.[5] This is a strong indication that the reagent has degraded and should ideally be replaced. |
| Formation of Unexpected Side Products | Presence of Water or Other Nucleophiles: Traces of water in the reaction mixture can lead to the formation of 4-nitrobenzyl alcohol, which can complicate purification. | Rigorously dry all glassware, solvents, and starting materials. Perform the reaction under strictly anhydrous conditions. |
Data Presentation
Storage and Stability of this compound
| Parameter | Recommendation | Rationale | Expected Shelf Life |
| Storage Temperature | 2-8°C[2] | Refrigeration slows down the rate of potential decomposition. | Up to 4 years (unopened, properly stored)[6] |
| Atmosphere | Store under a dry, inert gas (e.g., Argon or Nitrogen)[6][7] | Prevents exposure to atmospheric moisture and oxygen. | Significantly extended compared to storage in air. |
| Container | Tightly sealed container[3][5] | Prevents ingress of moisture from the surrounding environment. | Dependent on the integrity of the seal. |
| Light Exposure | Store in a dark place | While not explicitly stated as light-sensitive, it is good practice for complex organic molecules. | N/A |
Experimental Protocols
Protocol for Handling and Using this compound
This protocol outlines the necessary precautions for handling this compound to maintain its integrity for use in a typical acylation reaction.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Substrate (amine or alcohol)
-
Dry base (e.g., triethylamine, pyridine)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while flushing with a steady stream of argon or nitrogen.
-
Reagent Handling: Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Reaction Setup: In the reaction flask under a positive pressure of inert gas, dissolve the amine or alcohol substrate and the dry base in the anhydrous solvent.
-
Addition of this compound: Quickly weigh the required amount of this compound and add it to the reaction mixture in one portion or as a solution in the anhydrous solvent via a syringe.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress using a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction appropriately, for example, by adding a proton source to neutralize the base.
Visualizations
Troubleshooting Workflow for this compound Reactions
Caption: Troubleshooting workflow for reactions involving this compound.
Decomposition Pathway of this compound by Moisture
Caption: Reaction pathway for the hydrolysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 4457-32-3 [sigmaaldrich.com]
- 3. This compound(4457-32-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 4457-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | 4457-32-3 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: PNZ Protection Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Nitrobenzyloxycarbonyl (PNZ) as a protecting group in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is PNZ protection?
A1: PNZ, or p-Nitrobenzyloxycarbonyl, is a protecting group used for amines, particularly in solid-phase peptide synthesis (SPPS). It is valued for its stability under conditions used for the removal of other common protecting groups like Fmoc and Boc, making it an "orthogonal" protecting group. This orthogonality allows for selective deprotection strategies in complex syntheses.[1][2]
Q2: What are the main advantages of using PNZ protection?
A2: The primary advantage of the PNZ group is its removal under mild, nearly neutral reductive conditions. This avoids the use of harsh acids (like TFA for Boc deprotection) or bases (like piperidine (B6355638) for Fmoc deprotection), which can lead to undesirable side reactions such as diketopiperazine formation, aspartimide formation, and racemization.[1][2][3]
Q3: Under what conditions is the PNZ group cleaved?
A3: The PNZ group is typically removed by reduction of the nitro group. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or, more frequently in solid-phase synthesis, chemical reduction with reagents like stannous chloride (SnCl₂) in the presence of a catalytic amount of acid.[1][2]
Q4: Is the PNZ group stable to common reagents used in peptide synthesis?
A4: Yes, the PNZ group is stable to the reagents used for both Fmoc (e.g., 20% piperidine in DMF) and Boc (e.g., TFA) removal, making it highly compatible with these standard SPPS strategies.[1][2]
Troubleshooting Guide: Low Yield in PNZ Protection and Deprotection
Low yield can occur during either the introduction of the PNZ group (protection) or its removal (deprotection). This guide provides potential causes and solutions for both stages.
Low Yield During PNZ Protection (Attachment of PNZ Group)
Problem: Low yield after reacting an amine with a PNZ-donating reagent (e.g., p-nitrobenzyloxycarbonyl chloride).
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Optimize reaction time and temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. - Ensure proper stoichiometry: Use a slight excess of the PNZ-donating reagent to drive the reaction to completion. |
| Base Incompatibility | - Choice of base: The base used to scavenge the acid byproduct (e.g., HCl) is crucial. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) to prevent side reactions. Ensure the base is of high purity and added slowly to the reaction mixture. |
| Reagent Degradation | - Use fresh reagents: PNZ-donating reagents can be sensitive to moisture. Ensure they are stored in a desiccator and use a fresh batch if degradation is suspected. |
| Poor Solubility | - Solvent selection: Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system. pNZ-amino acids generally exhibit good solubility in DMF.[1] |
Low Yield During PNZ Deprotection (Cleavage of PNZ Group)
Problem: Incomplete removal of the PNZ group, leading to a low yield of the desired free amine.
| Potential Cause | Recommended Solution |
| Inefficient Reduction of the Nitro Group | - Choice of reducing agent: Stannous chloride (SnCl₂) has been shown to be superior to other reagents like sodium dithionite (B78146) (Na₂S₂O₄) for PNZ removal on solid phase.[1] - Concentration of SnCl₂: Use an optimized concentration of SnCl₂. A 6 M solution is often effective and more convenient to handle than a supersaturated 8 M solution.[1] - Freshness of SnCl₂ solution: Prepare the SnCl₂ solution fresh for each use to ensure maximum activity. |
| Suboptimal Acid Concentration | - Use of catalytic acid: The deprotection mechanism requires a catalytic amount of acid. Hydrochloric acid (HCl) has been found to be slightly more effective than other acids like tosylic acid (Tos-OH) or acetic acid (HOAc).[1] - Acid concentration: Increasing the HCl concentration from 1.6 mM to 64 mM has been shown to not significantly improve the deprotection rate, indicating that a low catalytic amount is sufficient.[1] |
| Reaction Kinetics | - Increase reaction temperature: Elevating the temperature to 50°C can significantly increase the rate of deprotection compared to room temperature.[1] - Extend reaction time: For difficult sequences or incomplete reactions, increasing the deprotection time (e.g., from 2x10 min to 2x30 min) can improve the yield.[1] |
| Inadequate Washing | - Thorough washing post-deprotection: After the deprotection step, it is crucial to perform extensive washing to remove excess SnCl₂ and any byproducts. A recommended washing sequence is DMF, followed by DMF/H₂O, THF/H₂O, DMF, and finally DCM.[1] |
| Peptide Aggregation (for SPPS) | - Use of chaotropic agents: If peptide aggregation is suspected to hinder reagent access, consider the addition of chaotropic agents to the deprotection cocktail. - Elevated temperature: Performing the deprotection at a higher temperature can also help to disrupt secondary structures and improve reagent accessibility.[4] |
Quantitative Data Summary
The following table summarizes the yield of a model peptide deprotection under various conditions, as determined by HPLC peak area comparison.[1]
| Entry | Reducing Agent | Acid (Concentration) | Temperature | Time (min) | Yield (%) |
| 1 | 8 M SnCl₂ | 1.6 mM HOAc | Room Temp. | 60 | 85 |
| 2 | 6 M SnCl₂ | 1.6 mM HOAc | Room Temp. | 60 | 86 |
| 3 | 6 M SnCl₂ | 1.6 mM HCl/dioxane | Room Temp. | 60 | 93 |
| 4 | 6 M SnCl₂ | 1.6 mM HCl/dioxane | Room Temp. | 2 x 30 | 98 |
| 5 | 6 M SnCl₂ | 64 mM HCl/dioxane | Room Temp. | 2 x 30 | 97 |
| 6 | 6 M SnCl₂ | 1.6 mM HCl/dioxane | 50 °C | 2 x 10 | 97 |
| 7 | 6 M SnCl₂ | 1.6 mM HCl/dioxane | 50 °C | 2 x 20 | 100 |
Note: The reported yields were calculated by comparing the HPLC peak areas of the protected and deprotected peptides. The actual yields may be higher.[1]
Experimental Protocols
Protocol 1: PNZ Deprotection in Solid-Phase Peptide Synthesis
This protocol describes a general procedure for the removal of the PNZ group from a peptide resin using SnCl₂.
-
Resin Swelling: Swell the PNZ-protected peptide-resin in dimethylformamide (DMF).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 6 M SnCl₂ in DMF containing 1.6 mM HCl in dioxane.
-
Deprotection Reaction:
-
Drain the DMF from the resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the deprotection cocktail.
-
Repeat the addition of fresh deprotection cocktail and agitate for another 30 minutes.
-
For challenging sequences, the reaction can be performed at 50°C for a shorter duration (e.g., 2 x 20 minutes).[1]
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times).
-
Wash with a mixture of DMF/H₂O (3 times).
-
Wash with a mixture of THF/H₂O (3 times).
-
Wash with DMF (3 times).
-
Wash with dichloromethane (B109758) (DCM) (3 times).[1]
-
-
Confirmation of Deprotection: A qualitative test, such as the Kaiser test, can be performed to confirm the presence of the free amine.
Visualizations
Caption: Mechanism of PNZ group removal.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Removal of 4-Nitrophenol Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the 4-nitrophenol (B140041) (4-NP) byproduct in their reactions.
General FAQs
Q1: How do I choose the best method for removing 4-nitrophenol from my reaction mixture?
The selection of an appropriate removal method depends on several factors, including the scale of your reaction, the desired purity of your final product, the solvent system, and the presence of other impurities. A general decision-making workflow is outlined below.
Caption: Decision tree for selecting a 4-NP removal method.
Liquid-Liquid Extraction (LLE)
FAQs & Troubleshooting
Q2: My 4-nitrophenol removal by liquid-liquid extraction is inefficient. What are the common causes and solutions?
Low efficiency in LLE of 4-NP can be attributed to several factors:
-
Incorrect pH: The extraction efficiency of 4-nitrophenol is highly dependent on the pH of the aqueous phase. To ensure the phenolic hydroxyl group is protonated, making it more soluble in organic solvents, the aqueous phase should be acidified to a pH of 2-3 using an acid like HCl.
-
Inappropriate Solvent Choice: The choice of extraction solvent is critical. Solvents like ethyl acetate, dichloromethane, or a mixture of the two are often effective. For more complex mixtures, a combination of solvents might enhance extraction efficiency.
-
Insufficient Mixing: Ensure vigorous shaking of the separatory funnel for at least 2-3 minutes to maximize the surface area between the two phases, allowing for efficient transfer of the 4-NP.
-
Emulsion Formation: If an emulsion forms between the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Insufficient Number of Extractions: A single extraction is often not enough. Performing multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent is more effective than a single extraction with a large volume.
Experimental Protocol: Liquid-Liquid Extraction of 4-Nitrophenol
-
pH Adjustment: Acidify the aqueous reaction mixture containing 4-NP to a pH of 2-3 with 1 M HCl.
-
Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add an appropriate volume of an organic solvent (e.g., ethyl acetate). A common starting point is a 1:1 volume ratio of aqueous to organic phase.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the 4-NP.
-
-
Repeat: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: The solvent can then be removed under reduced pressure using a rotary evaporator to isolate the 4-NP.
Crystallization / Recrystallization
FAQs & Troubleshooting
Q3: I'm trying to purify my solid product from 4-nitrophenol by recrystallization, but it's not working well. What should I do?
Common issues with recrystallization for 4-NP removal include:
-
Poor Solvent Choice: The ideal solvent should dissolve your product and the 4-NP at high temperatures but have low solubility for your product and high solubility for 4-NP at low temperatures. You may need to perform solubility tests with different solvents to find the optimal one.
-
"Oiling Out": If your compound "oils out" instead of forming crystals, it may be because the solution is too saturated or cooled too quickly. Try reheating the solution to redissolve the oil and then allow it to cool more slowly.
-
Low Recovery: If your recovery is low, you may have used too much solvent. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Co-precipitation: If 4-NP is co-precipitating with your product, consider complex-assisted crystallization. The addition of a complexing agent, such as 3-aminobenzoic acid, can form a complex with nitrophenol isomers in the solution, preventing their incorporation into your product's crystal lattice.[1][2] This can lead to purity enhancements of over 80%.[1][2]
Experimental Protocol: Recrystallization of a Solid Product from 4-Nitrophenol
-
Dissolution: In a fume hood, place the crude solid containing 4-NP in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities, including 4-NP.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Solid-Phase Extraction (SPE)
FAQs & Troubleshooting
Q4: My recovery of the target analyte is low after using SPE to remove 4-nitrophenol. How can I troubleshoot this?
Low recovery in SPE can be a common issue. A systematic approach to troubleshooting is necessary.
Caption: Troubleshooting flowchart for low recovery in SPE.
-
Analyte Lost in Flow-Through/Wash:
-
Improper Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the sorbent.
-
Sample Solvent Too Strong: If the solvent in which your sample is dissolved is too strong, the 4-NP may not bind effectively to the sorbent. Dilute your sample in a weaker solvent if possible.
-
Incorrect pH: The pH of the sample can affect the ionization state of 4-NP and its retention on the sorbent. Adjust the pH to ensure optimal binding.
-
Sorbent Overload: You may be loading too much sample onto the cartridge. Try reducing the sample volume or using a cartridge with a larger sorbent mass.
-
-
Analyte Retained on the Cartridge:
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb your analyte from the sorbent. Try a stronger solvent or a solvent mixture.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte.
-
Flow Rate Too Fast: A high flow rate during elution may not allow enough time for the solvent to interact with the analyte and the sorbent. Reduce the flow rate.
-
Experimental Protocol: General Solid-Phase Extraction for 4-NP Removal
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water or a buffer at the desired pH).
-
Loading: Load the sample containing 4-NP onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a solvent that will remove any weakly bound impurities but will not elute the 4-NP.
-
Elution: Elute the 4-NP from the cartridge using a strong solvent. Collect the eluate.
| Parameter | Recommendation |
| Sorbent Type | Reverse-phase (e.g., C18) is commonly used for retaining 4-NP from aqueous solutions. |
| Sample pH | Acidify to pH 2-3 for better retention on reverse-phase sorbents. |
| Wash Solvent | A weak organic solvent in water (e.g., 5% methanol (B129727) in water). |
| Elution Solvent | A strong organic solvent (e.g., methanol or acetonitrile). |
Other Removal Methods
Nanofiltration
Q5: Can nanofiltration be used to remove 4-nitrophenol, and what are the potential challenges?
Yes, nanofiltration (NF) can be an effective method for removing 4-NP from aqueous solutions, with reported removal efficiencies of up to 99%.[3][4] The primary challenge with NF is membrane fouling, where organic molecules and other substances deposit on the membrane surface, reducing its performance. Regular cleaning of the membranes with appropriate agents is necessary to maintain flux and rejection rates.[5][6]
Catalytic Reduction
Q6: I am considering the catalytic reduction of 4-nitrophenol. What are the key considerations?
-
Catalyst Choice: The type and size of the catalyst can significantly impact the reaction rate.
-
Reaction Monitoring: The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the 4-nitrophenolate (B89219) ion at around 400 nm.[8][9]
-
Induction Period: The reaction may have an induction period, which can be influenced by the presence of dissolved oxygen.[10]
-
Catalyst Leaching: Ensure that the catalyst is stable and does not leach into the product, which could be a source of new impurities.[11]
Quantitative Comparison of Removal Methods
| Method | Typical Removal Efficiency | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Variable, depends on conditions | Simple, scalable | Can be labor-intensive, uses large solvent volumes |
| Crystallization | High, can achieve >80% purity enhancement with complexing agents[1][2] | High purity product | Not suitable for all compounds, potential for co-precipitation |
| Solid-Phase Extraction | High, depends on sorbent and conditions | Low solvent usage, can be automated | Can be expensive, potential for low recovery |
| Nanofiltration | Up to 99%[3][4] | High efficiency, can be used for large volumes | Membrane fouling, requires specialized equipment |
| Catalytic Reduction | High, can be >80%[8] | Converts 4-NP to a less harmful compound | Catalyst cost and stability, potential for catalyst leaching |
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic fouling and chemical cleaning of nanofiltration membranes: measurements and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01874A [pubs.rsc.org]
- 9. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neretinalab.nd.edu [neretinalab.nd.edu]
- 11. neretinalab.nd.edu [neretinalab.nd.edu]
Improving the efficiency of PNZ group cleavage
Welcome to the technical support center for p-Nitrobenzyloxycarbonyl (PNZ) group cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cleavage of the PNZ protecting group.
Issue 1: Incomplete or Sluggish PNZ Group Cleavage
-
Question: My PNZ deprotection reaction is slow or does not proceed to completion. What are the potential causes and how can I optimize the reaction?
-
Answer: Incomplete or slow PNZ cleavage can be attributed to several factors, primarily related to the choice of reducing agent and reaction conditions.
-
Suboptimal Reducing Agent: The efficiency of nitro group reduction, the key step in PNZ cleavage, varies significantly with the reagent used. For solid-phase peptide synthesis (SPPS), catalytic hydrogenation is often not suitable.[1] Stannous chloride (SnCl₂) has been shown to be a superior reducing agent compared to sodium dithionite (B78146) (Na₂S₂O₄) for PNZ removal on a solid support.[1]
-
Insufficient Acid Catalyst: The cleavage mechanism involves the formation of a p-aminobenzyloxycarbonyl derivative which collapses to release the free amine.[1][2] This process can be facilitated by the presence of a catalytic amount of acid, which leads to the formation of an ammonium (B1175870) salt.[1] Hydrochloric acid (HCl) has been found to be more effective than acetic acid (HOAc) or other acids in accelerating the deprotection.[1]
-
Low Reaction Temperature: As with most chemical reactions, temperature plays a crucial role. Increasing the reaction temperature, for instance to 50 °C, can significantly increase the rate of deprotection compared to room temperature.[1]
-
Reagent Concentration: The concentration of the reducing agent is critical. For SnCl₂, a 6 M solution is reported to be effective and more practical to handle than a supersaturated 8 M solution.[1]
Troubleshooting Workflow for Incomplete PNZ Cleavage
Caption: Troubleshooting workflow for incomplete PNZ cleavage.
-
Issue 2: Side Reactions During Peptide Synthesis
-
Question: I am observing side reactions such as aspartimide or diketopiperazine formation when using PNZ in my solid-phase peptide synthesis. How can I mitigate these issues?
-
Answer: The PNZ group is advantageous in minimizing certain side reactions commonly associated with Fmoc chemistry.
-
Aspartimide Formation: This side reaction is more prevalent when using protecting groups that are removed under basic conditions, which can initiate the cyclization. The cleavage of the PNZ group is performed under neutral to mildly acidic conditions, which helps to circumvent this problem.[3]
-
Diketopiperazine (DKP) Formation: DKP formation is a common side reaction in Fmoc-based SPPS, especially after the removal of the Fmoc group, which exposes a free N-terminal amine. The use of the PNZ group for Nα-protection can avoid this. Since the PNZ group is removed in the presence of a catalytic amount of acid, the newly deprotected amine is protonated as an ammonium salt. This masks its nucleophilicity and basicity, thus preventing DKP formation.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods for PNZ group cleavage?
-
A1: The PNZ group is typically cleaved via reduction of the nitro group. Common methods include catalytic hydrogenation and reduction using metals like Zinc (Zn) in acidic solutions.[1] For applications in solid-phase peptide synthesis (SPPS), reagents such as stannous chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are preferred as they are more compatible with the solid support.[1]
-
-
Q2: What is the underlying mechanism of PNZ cleavage?
-
A2: The cleavage proceeds through a two-step mechanism. First, the p-nitro group is reduced to a p-amino group, forming a p-aminobenzyloxycarbonyl derivative. This intermediate is unstable and spontaneously undergoes a 1,6-elimination (electron pair shift) to release the free amine, carbon dioxide, and a quinone methide by-product.[1][2]
Mechanism of PNZ Group Removal
Caption: The general mechanism of PNZ group removal.
-
-
Q3: Is the PNZ group orthogonal to other common protecting groups like Fmoc and Boc?
-
Q4: What are the recommended conditions for efficient PNZ cleavage on a solid support?
-
A4: Based on studies, using 6 M SnCl₂ in the presence of a catalytic amount of HCl at 50 °C for a sufficient duration (e.g., 2 x 30 minutes) provides high yields for PNZ cleavage from a resin-bound peptide.[1]
-
Data Presentation
Table 1: Comparison of Reducing Agents for PNZ Cleavage from pNZ-Phe-Gly-Gly-Leu-NH-Rink-polystyrene resin [1]
| Entry | Removal Conditions | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 M Na₂S₂O₄ in H₂O/AcCN/EtOH | rt | 2 x 30 | 5 |
| 2 | 1 M Na₂S₂O₄ in H₂O/AcCN/EtOH | 50 | 2 x 30 | 10 |
| 3 | 1 M Na₂S₂O₄, 1 M DIEA in H₂O/AcCN/EtOH | 50 | 2 x 30 | 25 |
| 4 | 6 M SnCl₂, 64 mM HCl in DMF | rt | 2 x 30 | 85 |
| 5 | 6 M SnCl₂, 64 mM HCl in DMF | 50 | 2 x 30 | 95 |
| 6 | 8 M SnCl₂, 64 mM HCl in DMF | 50 | 2 x 30 | 96 |
Experimental Protocols
Protocol 1: PNZ Cleavage from a Resin-Bound Peptide using SnCl₂
This protocol is adapted from the conditions reported to give high yields.[1]
-
Resin Preparation:
-
Swell the PNZ-protected peptide-resin in dichloromethane (B109758) (DCM) and then wash thoroughly with N,N-dimethylformamide (DMF).
-
-
Cleavage Cocktail Preparation:
-
Prepare a 6 M solution of stannous chloride (SnCl₂) in DMF.
-
To this solution, add concentrated HCl to a final concentration of 64 mM.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at 50 °C for 30 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with fresh cleavage cocktail for another 30 minutes at 50 °C.
-
-
Washing:
-
Wash the resin thoroughly with DMF.
-
Wash with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 1:9 v/v) to neutralize the resin.[1]
-
Wash again with DCM and then with methanol.
-
-
Drying:
-
Dry the resin under vacuum.
-
-
Analysis:
-
A small sample of the resin can be cleaved with trifluoroacetic acid (TFA) to release the peptide for analysis by HPLC to confirm complete deprotection.[1]
-
Experimental Workflow for PNZ Cleavage
Caption: A typical experimental workflow for PNZ group cleavage.
References
4-Nitrobenzyl chloroformate stability in different solvents
Welcome to the technical support center for 4-Nitrobenzyl chloroformate (PNBCF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this highly reactive reagent in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is its high reactivity towards nucleophiles. As an acyl chloride, it is particularly susceptible to hydrolysis by water, including atmospheric moisture.[1][2] It also reacts with other nucleophiles such as alcohols, amines, and strong bases.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3][5] It is crucial to protect it from moisture and light.[5]
Q3: My solution of this compound has turned yellow. Is it still usable?
A3: A yellow coloration can indicate the presence of 4-nitrophenol, a potential degradation product. While a very slight yellow tint might be acceptable for some applications, a significant color change suggests decomposition, which could impact the stoichiometry and outcome of your reaction. It is advisable to use a fresh or purified batch for sensitive applications.
Q4: Can I use solvents like methanol (B129727) or ethanol (B145695) with this compound?
A4: No, protic solvents like alcohols (methanol, ethanol) are incompatible with this compound as they will react to form the corresponding carbonate, consuming the reagent.[3]
Q5: What are the primary decomposition products of this compound?
A5: In the presence of moisture, it hydrolyzes to 4-nitrobenzyl alcohol and hydrochloric acid. In the presence of other nucleophiles, it will form the corresponding esters, carbamates, etc. Thermal decomposition can release toxic gases such as hydrogen chloride and nitrogen oxides.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Degradation of this compound due to moisture in the solvent or reagents. | Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Incompatibility with the chosen solvent. | Select a compatible, dry, aprotic solvent. Refer to the stability data table below. | |
| Competing side reactions with the substrate or base. | Re-evaluate the reaction conditions, such as temperature and order of addition. Consider using a non-nucleophilic base. | |
| Formation of unexpected byproducts | Presence of impurities in the this compound. | Verify the purity of the reagent by an appropriate analytical method (e.g., ¹H NMR, GC-MS). Purify if necessary. |
| Reaction with residual nucleophiles from a previous step. | Ensure proper purification and drying of all starting materials before the reaction. | |
| Inconsistent reaction rates | Variable amounts of moisture in different reaction setups. | Standardize drying procedures for all glassware, solvents, and reagents. |
| Partial degradation of the this compound stock solution. | Use a fresh bottle or a recently opened bottle stored under proper conditions. Consider titrating the reagent before use to determine its active concentration. |
Data Presentation: Stability in Different Solvents
While specific kinetic data for the degradation of this compound in many organic solvents is not extensively published, the following table provides a qualitative summary of its expected stability based on general chemical principles of acyl chlorides. Stability is highly dependent on the purity of the solvent (especially water content).
| Solvent | Type | Expected Stability | Notes |
| Dichloromethane (DCM) | Aprotic, non-polar | Good | Recommended for many reactions. Must be anhydrous. |
| Chloroform | Aprotic, non-polar | Good | Must be anhydrous and free of acidic impurities.[6] |
| Tetrahydrofuran (THF) | Aprotic, polar ether | Moderate | Can contain peroxides and water. Use freshly distilled from a suitable drying agent. |
| Acetonitrile (MeCN) | Aprotic, polar nitrile | Moderate to Good | Stability can be influenced by residual water.[4] |
| Ethyl Acetate (EtOAc) | Aprotic, polar ester | Moderate | Susceptible to hydrolysis if water is present. |
| Toluene | Aprotic, non-polar | Good | Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar amide | Poor to Moderate | Can contain amine impurities and water, which will react. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar sulfoxide | Poor | Highly hygroscopic and can promote decomposition. |
| Alcohols (e.g., MeOH, EtOH) | Protic | Very Poor (Reactive) | Reacts to form carbonates.[3] |
| Water | Protic | Very Poor (Reactive) | Rapidly hydrolyzes.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent using ¹H NMR Spectroscopy
This protocol outlines a general method to monitor the degradation of this compound in a chosen solvent over time.
1. Materials and Equipment:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., DCM-d₂, Chloroform-d, THF-d₈)
-
Deuterated internal standard (e.g., TMS, 1,3,5-trimethoxybenzene)
-
NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
2. Procedure:
-
Preparation of Stock Solution: Inside a glovebox or under a strong flow of inert gas, prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Addition of Internal Standard: Add a known amount of the internal standard to the stock solution. The internal standard should be stable under the experimental conditions and have signals that do not overlap with the analyte.
-
Sample Preparation: Transfer the solution to an NMR tube and cap it tightly.
-
Initial NMR Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. This will serve as the baseline (t=0) measurement.
-
Incubation: Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
Integrate the characteristic peaks of this compound (e.g., the benzylic protons) and the internal standard.
-
Normalize the integral of the analyte against the integral of the stable internal standard at each time point.
-
Plot the normalized integral (proportional to concentration) of this compound against time to determine the rate of degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 4457-32-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]
Technical Support Center: Prevention of Di-p-nitrobenzyl Carbonate Formation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of di-p-nitrobenzyl carbonate, a common byproduct in reactions involving the activation of p-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Under what circumstances is di-p-nitrobenzyl carbonate typically formed?
A1: Di-p-nitrobenzyl carbonate is primarily formed as a byproduct during reactions where p-nitrobenzyl alcohol is activated, particularly when using reagents like phosgene (B1210022), triphosgene, or p-nitrobenzyl chloroformate. It arises from the reaction of an activated intermediate with a second molecule of p-nitrobenzyl alcohol.
Q2: What is the chemical mechanism behind the formation of di-p-nitrobenzyl carbonate?
A2: The formation of di-p-nitrobenzyl carbonate is a nucleophilic acyl substitution reaction. The process generally involves two main steps:
-
Activation of a carbonyl source: A reagent like phosgene reacts with p-nitrobenzyl alcohol to form p-nitrobenzyl chloroformate, an activated carbonyl compound.
-
Nucleophilic attack: A second molecule of p-nitrobenzyl alcohol, acting as a nucleophile, attacks the carbonyl carbon of the p-nitrobenzyl chloroformate. This is typically facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The subsequent loss of a chloride ion results in the formation of the symmetrical di-p-nitrobenzyl carbonate.
Q3: How can I detect the presence of di-p-nitrobenzyl carbonate in my reaction mixture?
A3: Di-p-nitrobenzyl carbonate can be detected and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): It will appear as a distinct spot, typically with a different Rf value compared to the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative information on the purity of the desired product and the percentage of the carbonate byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetrical nature of di-p-nitrobenzyl carbonate gives a characteristic set of signals in both 1H and 13C NMR spectra.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of di-p-nitrobenzyl carbonate can confirm its presence.
Troubleshooting Guides
Issue 1: Significant formation of di-p-nitrobenzyl carbonate observed.
This is a common issue when the rate of reaction of the activated intermediate with p-nitrobenzyl alcohol is competitive with its reaction with the intended nucleophile.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| High local concentration of p-nitrobenzyl alcohol | Add the p-nitrobenzyl alcohol solution slowly (dropwise) to the reaction mixture containing the activating agent and the other nucleophile. This maintains a low concentration of the alcohol, disfavoring the formation of the symmetrical carbonate. |
| Reaction temperature is too high | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Lower temperatures favor the kinetically controlled product (reaction with the desired nucleophile) over the thermodynamically more stable, but often slower to form, symmetrical carbonate. |
| Inappropriate choice or excess of base | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine) to minimize side reactions. Use the base in stoichiometric amounts to avoid promoting undesired reactions. |
| Order of reagent addition | If applicable, add the activating agent (e.g., p-nitrobenzyl chloroformate) to a mixture of the nucleophile and the base, followed by the slow addition of p-nitrobenzyl alcohol. |
Issue 2: Difficulty in separating di-p-nitrobenzyl carbonate from the desired product.
The similar polarity of di-p-nitrobenzyl carbonate and other p-nitrobenzyl derivatives can make purification challenging.
Troubleshooting Purification:
| Purification Method | Troubleshooting Tip |
| Column Chromatography | Use a shallow solvent gradient with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/hexanes) to improve separation. Monitor fractions carefully by TLC or HPLC. |
| Recrystallization | If the desired product is a solid, recrystallization from a suitable solvent system can be effective. A solvent screen is recommended to find a system where the solubility of the product and the byproduct differ significantly at different temperatures. |
| Preparative HPLC | For high-purity requirements and difficult separations, preparative HPLC is a viable, albeit more resource-intensive, option. |
Experimental Protocols
Protocol 1: Minimizing Di-p-nitrobenzyl Carbonate Formation in the Synthesis of a p-Nitrobenzyl Ester
This protocol describes the esterification of a carboxylic acid using p-nitrobenzyl bromide, a method that avoids the use of chloroformates and thus the primary route to di-p-nitrobenzyl carbonate formation.
Materials:
-
Carboxylic acid (1.0 eq)
-
p-Nitrobenzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3, 1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add p-nitrobenzyl bromide to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Technical Support Center: 4-Nitrobenzyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete reaction of 4-Nitrobenzyl chloroformate (4-NBz-Cl).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound (also known as 4-nitrobenzyloxycarbonyl chloride or NBz-Cl) is a reagent commonly used in organic synthesis. Its primary application is as a protecting agent for amino and hydroxyl groups.[1][2] The resulting 4-nitrobenzyloxycarbonyl (NBz) protected amines or carbonates are stable under various conditions but can be cleaved when necessary, making it a valuable tool in multi-step syntheses, such as peptide synthesis.[1][2]
Q2: I am observing a low yield in my reaction. What are the common causes for an incomplete reaction with this compound?
An incomplete reaction can be attributed to several factors:
-
Presence of Moisture: this compound is highly susceptible to hydrolysis. The presence of water in the reaction solvent or on the glassware will cause it to decompose back to 4-nitrobenzyl alcohol, reducing the yield of the desired product.[1]
-
Reagent Purity: The purity of both the this compound and the substrate (amine or alcohol) is crucial. Impurities can lead to unwanted side reactions.
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction and to deprotonate the amine or alcohol, increasing its nucleophilicity.[3] An insufficient amount or a base that is too weak can slow down or stall the reaction.
-
Suboptimal Reaction Temperature: While many reactions with 4-NBz-Cl proceed at room temperature, some substrates may require cooling to prevent side reactions, while others might need gentle heating to go to completion.[4][5]
-
Steric Hindrance: Bulky substrates may react slower, requiring longer reaction times or more forcing conditions.
Q3: My reaction mixture turned yellow. What does this indicate?
The appearance of a yellow color in the reaction mixture often indicates the formation of 4-nitrophenol (B140041) or its corresponding anion, 4-nitrophenoxide.[4][6] This can happen if the chloroformate reacts with water or if the resulting carbonate/carbamate is unstable under the reaction conditions and decomposes. While a faint yellow color might be due to impurities, a significant color change suggests a competing side reaction or degradation.[6]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction.[3][7][8] By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[7] Staining with agents like potassium permanganate (B83412) or visualization under UV light (for UV-active compounds) can help in visualizing the spots.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and resolve common issues encountered during reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Reaction proceeds to completion with improved yield. |
| Poor Reagent Quality | Verify the purity of this compound and the substrate by techniques like NMR or melting point. If necessary, purify the reagents before use. | A clean reaction with fewer side products and higher yield. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents, especially the base. Typically, at least one equivalent of base per equivalent of 4-NBz-Cl is required. | The reaction goes to completion as the generated HCl is effectively neutralized. |
| Insufficient Reaction Time | Continue to monitor the reaction by TLC. If the starting material is still present after the initial reaction time, extend the reaction duration. | Complete consumption of the starting material and formation of the product. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) while monitoring for any decomposition. | Increased reaction rate leading to higher conversion. |
Issue 2: Presence of Multiple Spots on TLC (Side Products)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature Too High | If side products are observed at elevated temperatures, try running the reaction at room temperature or even at 0 °C.[4] | Minimized formation of side products, leading to a cleaner reaction profile. |
| Incorrect Base | The choice of base can influence the reaction outcome. Try a different base, for example, a non-nucleophilic hindered base like triethylamine (B128534) or a milder inorganic base like sodium bicarbonate.[3][10] | Reduced side reactions and improved selectivity for the desired product. |
| Decomposition of Product | If the product is unstable under the reaction conditions, try to isolate it as soon as the reaction is complete (as determined by TLC). | Isolation of the desired product before it has a chance to decompose. |
| Hydrolysis of 4-NBz-Cl | The presence of 4-nitrobenzyl alcohol as a byproduct indicates hydrolysis. Re-run the reaction under strictly anhydrous conditions.[1] | Elimination of the 4-nitrobenzyl alcohol byproduct. |
Experimental Protocols
General Protocol for Amine Protection with this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.1-1.5 equivalents). For less nucleophilic amines, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary.[6]
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[4]
General Protocol for Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).[7]
-
Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material solution on the "SM" and "C" lanes. Then, spot the reaction mixture on the "R" and "C" lanes.[7]
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[9] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).[9]
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicates the reaction is progressing. The co-spot helps to confirm if the starting material is consumed, especially if the Rf values of the starting material and product are close.[7]
Visualizations
Caption: Troubleshooting workflow for an incomplete this compound reaction.
Caption: Reaction pathway for amine protection and potential hydrolysis side reaction.
References
- 1. This compound | 4457-32-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of PNZ-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of p-nitrobenzyloxycarbonyl (PNZ)-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the PNZ protecting group that influence its purification?
A1: The PNZ (p-nitrobenzyloxycarbonyl) group is a carbamate-based protecting group for amines. Its purification is influenced by several factors:
-
Polarity : The presence of the nitro group and the carbamate (B1207046) linkage makes PNZ-protected compounds relatively polar.
-
Solubility : PNZ-protected amino acids generally exhibit good solubility in polar organic solvents like DMF.[1]
-
Stability : The PNZ group is stable to acidic conditions used for Boc deprotection and basic conditions for Fmoc removal, making it an orthogonal protecting group.[1] It is, however, sensitive to reductive conditions.
-
Crystallinity : Many PNZ-protected amino acids are solids and can be purified by recrystallization.[1]
Q2: What are the common methods for purifying PNZ-protected compounds?
A2: The most common purification methods for PNZ-protected compounds are:
-
Column Chromatography : Effective for separating the desired product from non-polar or very polar impurities.
-
Recrystallization : A suitable method for obtaining highly pure crystalline PNZ-protected compounds.[1]
-
Aqueous Work-up : An essential step to remove water-soluble reagents and byproducts before further purification.
Q3: What are the primary methods for PNZ group deprotection, and how does this impact the subsequent purification?
A3: The PNZ group is typically removed by reduction of the nitro group, which leads to the spontaneous cleavage of the carbamate. The two main methods are:
-
Catalytic Hydrogenation : A clean method that often results in a straightforward work-up. The resulting amine can then be purified.
-
Reduction with SnCl₂ : This is a common method, especially in solid-phase peptide synthesis.[1] The work-up for this reaction can be challenging due to the need to remove tin salts.[2][3]
Q4: What are common impurities that I might encounter?
A4: Potential impurities include:
-
Unreacted starting amine : Can be removed by acidic wash during work-up after the protection reaction.
-
Excess p-nitrobenzyl chloroformate : This reagent is moisture-sensitive and can decompose.
-
Side-products from protection : Using the Schotten-Baumann conditions with p-nitrobenzyl chloroformate can sometimes lead to the formation of protected dipeptide side products.[1]
-
Byproducts from deprotection : For example, when using SnCl₂, tin salts can contaminate the product if not removed properly during work-up.[2][3]
Troubleshooting Guides
Purification of PNZ-Protected Compounds
Q: I am having trouble with streaking/tailing of my PNZ-protected compound during silica (B1680970) gel column chromatography. What can I do?
A: Streaking or tailing on a silica gel column is often due to the interaction of the polar nitro and carbamate groups with the acidic silica. Here are some solutions:
-
Modify the mobile phase : Add a small amount of a polar solvent like methanol (B129727) to your eluent to improve elution. For basic amine-containing compounds, adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the mobile phase can help to reduce tailing by neutralizing the acidic sites on the silica gel.[4][5][6]
-
Use a different stationary phase : Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.[4]
-
Check for compound stability : Ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.
Q: My PNZ-protected compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" is a common problem with nitro-containing compounds.[7] It happens when the compound melts in the hot solvent before it dissolves or when the solution becomes supersaturated above the compound's melting point. Try the following:
-
Choose a lower-boiling point solvent : The solvent's boiling point should be lower than the melting point of your compound.[7]
-
Use a larger volume of solvent : This can help to keep the compound dissolved at a lower temperature.[7]
-
Lower the temperature at which crystallization begins : Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization at a lower temperature.
-
Scratch the inside of the flask : This can provide a surface for crystal nucleation.[8]
Purification after PNZ Deprotection
Q: After SnCl₂ reduction of the PNZ group, I am struggling to remove the tin salts during the work-up. What is the best procedure?
A: The removal of tin salts is a frequent challenge. The standard procedure involves basifying the reaction mixture to precipitate tin hydroxides, which can then be filtered off.
-
Adjust the pH carefully : After the reaction, adjust the pH to be basic (pH 10 or higher) using a base like aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[3] This will precipitate tin(II) and tin(IV) hydroxides. Be aware that tin hydroxides are amphoteric and can redissolve in excess strong base.
-
Thorough filtration : Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.
-
Extraction : After filtration, proceed with an aqueous extraction to separate your deprotected amine.[9] Emulsion formation can be an issue; adding brine or filtering the emulsion can help.[2]
Q: My deprotected amine is very polar and I'm having trouble extracting it into an organic solvent. What should I do?
A: If your deprotected amine is highly polar, it may have significant water solubility.
-
Use a more polar extraction solvent : Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. If these are not effective, you may need to use a more polar solvent or a mixture of solvents.
-
Salt out the aqueous layer : Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your amine in the aqueous phase and promote its transfer to the organic layer.
-
Acid-base extraction : If your product is an amine, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your amine into an organic solvent.[10]
Data Presentation
Table 1: Solubility of Selected PNZ-Amino Acids
| PNZ-Amino Acid | Solubility in DMF (g/mL) |
| pNZ-L-Phe-OH | 0.80 |
| pNZ-L-Gly-OH | 1.33 |
| pNZ-L-Asp(OtBu)-OH | 1.00 |
| (Data sourced from a study on SPPS of PNZ-amino acids)[1] |
Table 2: Typical Purification Conditions for Column Chromatography
| Compound Type | Stationary Phase | Typical Eluent System | Additives |
| PNZ-protected amine | Silica Gel | Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol | - |
| Deprotected amine | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonia in Methanol |
| Deprotected amine | Amine-functionalized Silica | Hexane/Ethyl Acetate | None needed |
| (These are general starting conditions and may require optimization for specific compounds)[4][6] |
Experimental Protocols
Protocol 1: Purification of a PNZ-Protected Amine by Column Chromatography
-
Sample Preparation : Dissolve the crude PNZ-protected amine in a minimal amount of the column eluent or a slightly more polar solvent.
-
Column Packing : Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading : Carefully load the sample onto the top of the silica gel column.
-
Elution : Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to elute the compound.
-
Fraction Collection : Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Isolation : Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified PNZ-protected compound.
Protocol 2: Work-up and Purification after SnCl₂ Deprotection
-
Quenching : After the reaction is complete, cool the reaction mixture in an ice bath.
-
Basification : Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the aqueous phase is basic (pH > 10). A thick white precipitate of tin salts will form.
-
Filtration : Filter the mixture through a pad of Celite to remove the tin precipitates. Wash the filter cake with the organic solvent used for extraction (e.g., ethyl acetate or dichloromethane) to ensure all the product is recovered.
-
Extraction : Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing : Combine the organic layers and wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected amine.
-
Further Purification : The crude amine can be further purified by column chromatography (as described in Protocol 1, likely with an amine-modified eluent) or recrystallization.[3][9]
Mandatory Visualization
Caption: General experimental workflow for the purification of PNZ-protected compounds.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. reddit.com [reddit.com]
- 3. organic chemistry - How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. biotage.com [biotage.com]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: 4-Nitrobenzyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl chloroformate (PNZ-Cl).
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: Exposure to moisture or water can cause this compound to decompose. The primary hazardous decomposition products include:
Q2: What are the optimal storage conditions for this compound to minimize decomposition?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C.[3] It is also advised to store it under an inert atmosphere as it is sensitive to air and moisture.[4]
Q3: My solution of this compound has turned yellow. What does this indicate?
A3: A yellow color in your solution may indicate the presence of 4-nitrophenol (B140041), which can form as a byproduct or a degradation product.[5] While even small amounts of 4-nitrophenol can cause a yellow color, it is a potential sign of decomposition or side reactions in your experiment.[5]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, acids, alcohols, amines, and ammonia.[1] Contact with these materials should be avoided to prevent vigorous or violent reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low reaction yield | Decomposition of this compound due to moisture. | Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate reaction temperature. | Review the literature for the optimal temperature for your specific reaction. Note that decomposition can occur at elevated temperatures. | |
| Formation of unexpected byproducts | Presence of water leading to hydrolysis. | Use freshly opened or properly stored anhydrous solvents. Dry all glassware thoroughly before use. |
| Reaction with incompatible nucleophiles. | Ensure that other functional groups in your starting material are properly protected if they can react with the chloroformate. | |
| Reagent appears discolored or has solidified | The melting point is 32-34°C. It may solidify if stored at low temperatures. | Allow the reagent to slowly warm to room temperature before use. If discolored, it may indicate degradation and should be used with caution or replaced. |
| Violent reaction or fuming upon addition of reagent | Reaction with residual water or incompatible substances in the reaction vessel. | Ensure the reaction vessel is clean, dry, and free of any incompatible residues. Add the reagent slowly and in a controlled manner, especially at the beginning of the reaction. |
Experimental Protocols
Handling and Use of this compound
Given its sensitivity to moisture and its hazardous nature, the following handling procedures are recommended:
-
Preparation: Work in a well-ventilated fume hood.[1] Ensure all glassware is flame-dried or oven-dried to remove any traces of water.
-
Inert Atmosphere: For reactions, use an inert atmosphere (e.g., by flushing the reaction vessel with nitrogen or argon gas).
-
Reagent Transfer: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents. If the this compound is solid, handle it quickly in a dry environment to minimize exposure to atmospheric moisture.
-
Reaction Conditions: Add the this compound dropwise or in small portions to the reaction mixture, especially if there is a possibility of an exothermic reaction. Maintain the recommended reaction temperature using a suitable cooling or heating bath.
-
Quenching: After the reaction is complete, quench the reaction mixture carefully, for example, by slowly adding it to a cold aqueous solution. Be aware that this may generate gas.
-
Waste Disposal: Dispose of any waste containing this compound according to institutional and local regulations for hazardous chemical waste.[3]
Visualizations
Caption: Decomposition of this compound in the presence of moisture.
References
Validation & Comparative
A Comparative Guide to Amine Protection: 4-Nitrobenzyl Chloroformate vs. Benzyl Chloroformate (Cbz)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl (B1604629) chloroformate, has long been a cornerstone for amine protection.[1][2] However, the 4-nitrobenzyl chloroformate, which installs the 4-nitrobenzyloxycarbonyl (pNZ or Noc) group, offers distinct advantages in terms of crystallinity of derivatives and alternative deprotection strategies.[3][4] This guide provides an objective, data-supported comparison of these two critical reagents, complete with experimental protocols and mechanistic visualizations to inform your synthetic strategy.
At a Glance: Key Properties and Performance
A summary of the key characteristics of this compound and benzyl chloroformate is presented below, offering a rapid comparison for reagent selection.
| Property | This compound | Benzyl Chloroformate (Cbz-Cl) |
| Molecular Formula | C₈H₆ClNO₄[4] | C₈H₇ClO₂ |
| Molecular Weight | 215.6 g/mol [4] | 170.59 g/mol |
| Appearance | Light yellow liquid/solid[4] | Colorless to yellow liquid |
| Protecting Group | 4-Nitrobenzyloxycarbonyl (pNZ, Noc) | Benzyloxycarbonyl (Cbz, Z)[1] |
| Key Advantage | Often forms crystalline derivatives; orthogonal deprotection[3] | Well-established, mild hydrogenolysis deprotection[5] |
| Primary Deprotection | Reductive cleavage (e.g., SnCl₂, Zn, H₂/Pd)[3][6] | Catalytic hydrogenolysis (H₂/Pd)[7][8] |
| Alternative Deprotection | Catalytic hydrogenation[3][6] | Strong acids (e.g., HBr/AcOH)[8] |
| Orthogonality | Stable to acidic (TFA) and basic (piperidine) conditions[3] | Stable to acidic (TFA) and basic (piperidine) conditions[1] |
Reaction Schematics and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding the practical application of these reagents. The following diagrams, rendered using Graphviz, illustrate the chemical structures, a typical amine protection workflow, and the distinct deprotection mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these protecting groups.
Protocol 1: Amine Protection with Benzyl Chloroformate (Cbz-Cl)
This protocol is a standard procedure for the N-Cbz protection of amines under Schotten-Baumann conditions.
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Water
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) for extraction
Procedure:
-
Dissolve the amine and sodium carbonate in a suitable amount of water.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to yield the Cbz-protected amine.
Protocol 2: Amine Protection with this compound
This protocol outlines a general procedure for the protection of amines using this compound.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
1:1 mixture of Tetrahydrofuran (THF) and water
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.
-
Add a solution of this compound in a minimal amount of THF dropwise.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica (B1680970) gel chromatography.
Protocol 3: Deprotection of Cbz Group by Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[5][7]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂).
-
Stir the reaction vigorously at room temperature for 1-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of pNZ Group by Reduction with SnCl₂
This method provides an orthogonal deprotection strategy for the pNZ group.[3]
Materials:
-
pNZ-protected amine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-10 equiv)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
A catalytic amount of acid (e.g., HCl in dioxane) can accelerate the reaction[3]
Procedure:
-
Dissolve the pNZ-protected amine in DMF.
-
Add SnCl₂·2H₂O to the solution.
-
If necessary, add a catalytic amount of acid.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 50 °C) to increase the rate.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the free amine.
Concluding Remarks
The choice between this compound and benzyl chloroformate is contingent on the specific requirements of the synthetic route. Benzyl chloroformate remains a reliable and widely used reagent, with its deprotection via catalytic hydrogenolysis being a mild and efficient process.[5] However, it is incompatible with other reducible functional groups.[8]
In contrast, this compound offers a valuable alternative, particularly when the formation of crystalline derivatives is advantageous for purification. Its unique reductive deprotection mechanism provides orthogonality to other protecting groups and is suitable for substrates that are sensitive to hydrogenolysis but stable to reducing metals like tin(II) chloride.[3] The enhanced electrophilicity due to the nitro group can also be beneficial in certain applications.[4] Ultimately, a thorough understanding of the stability, reactivity, and deprotection conditions of both the Cbz and pNZ groups will enable researchers to make an informed decision that best suits their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PNZ and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of the α-amino protecting group is a critical decision that dictates the overall synthetic strategy and influences the purity and yield of the final peptide. The two most prominent strategies are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. While the Fmoc strategy is widely adopted for its mild deprotection conditions, it is not without its challenges, including the potential for side reactions triggered by the basic deprotection reagent, piperidine (B6355638).[1][2] An alternative, the p-nitrobenzyloxycarbonyl (PNZ) protecting group, offers a compelling orthogonal strategy with deprotection under neutral conditions, thereby circumventing some of the drawbacks associated with Fmoc chemistry.[1]
This guide provides an objective, data-supported comparison of the PNZ and Fmoc protecting groups, covering their deprotection conditions, performance in peptide synthesis, and propensity for side reactions. Detailed experimental protocols for the synthesis of a model peptide using both strategies are also presented to provide a practical framework for researchers.
Performance Comparison: PNZ vs. Fmoc
The selection of a protecting group strategy should be based on a thorough understanding of their respective strengths and weaknesses. The following table summarizes the key comparative data between PNZ and Fmoc protecting groups.
| Feature | PNZ (p-Nitrobenzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Neutral: Catalytic hydrogenation or reduction (e.g., 6 M SnCl₂, 1.6 mM HCl in DMF)[1] | Mildly Basic: 20% piperidine in DMF[1][3] |
| Orthogonality | Orthogonal to Boc, tBu, Fmoc, and Alloc protecting groups[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[] |
| Solubility in DMF | Superior solubility of PNZ-amino acids compared to Fmoc derivatives[1] | Generally good, but can be problematic for some amino acids and during aggregation[5][6] |
| Side Reactions | Avoids base-induced side reactions.[1] | Prone to diketopiperazine and aspartimide formation due to piperidine treatment.[1][2] |
| Purity of Crude Peptide | Synthesis of Leu-enkephalinamide resulted in good purity as characterized by HPLC.[1] A hybrid PNZ/Fmoc strategy showed no aspartimide or β-peptide formation in a model peptide, unlike the all-Fmoc synthesis.[1][7] | Purity can be high but is often compromised by side reactions, requiring optimization.[2][8] |
Experimental Data: A Closer Look
Solubility of Protected Amino Acids
The solubility of protected amino acids in the reaction solvent, typically DMF, is crucial for efficient coupling.[9] Poor solubility can lead to incomplete reactions and the formation of deletion sequences. Experimental data shows that PNZ-amino acids exhibit significantly better solubility in DMF compared to their Fmoc-counterparts.[1]
| Amino Acid Derivative | Solubility in DMF (g/mL) |
| pNZ-L-Phe-OH | 0.80 |
| Fmoc-L-Phe-OH | 0.25 |
| pNZ-L-Leu-OH | >1.0 |
| Fmoc-L-Leu-OH | 0.30 |
| pNZ-Gly-OH | 0.70 |
| Fmoc-Gly-OH | 0.15 |
| pNZ-L-Tyr(tBu)-OH | 0.60 |
| Fmoc-L-Tyr(tBu)-OH | 0.20 |
| pNZ-L-Asp(OtBu)-OH | 0.25 |
| Fmoc-L-Asp(OtBu)-OH | 0.15 |
| (Data sourced from Isidro-Llobet et al., Eur. J. Org. Chem. 2005, 3031–3039)[1] |
Aspartimide Formation: A Comparative Synthesis
The formation of aspartimide is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing Asp residues, and is induced by the repetitive piperidine treatments.[2] A study involving the parallel synthesis of a model peptide on Rink-resin demonstrated the advantage of a hybrid PNZ/Fmoc strategy in mitigating this issue.
In the all-Fmoc synthesis, the formation of piperidide byproducts resulting from the opening of the aspartimide ring was observed. In contrast, the synthesis employing a pNZ-protected aspartic acid residue showed no evidence of aspartimide or β-peptide formation.[1][7] This highlights the potential of the PNZ group to improve the purity of peptides susceptible to this side reaction.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic strategy. Below are representative protocols for the solid-phase synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH₂) using both PNZ and Fmoc protecting groups.
Protocol 1: PNZ-Based Solid-Phase Synthesis of Leu-enkephalinamide
This protocol is adapted from the synthesis described by Isidro-Llobet et al.[1]
1. Resin Preparation:
-
Start with Rink-amide resin.
-
Swell the resin in DMF for 30 minutes.
2. Amino Acid Coupling Cycle:
-
Deprotection:
-
Treat the resin with a solution of 6 M SnCl₂ and 1.6 mM HCl/dioxane in DMF (2 x 30 min) at room temperature.
-
Wash the resin extensively with DMF, DMF/H₂O, THF/H₂O, DMF, and DCM to remove excess SnCl₂.
-
-
Neutralization:
-
Neutralize the resin with a solution of diisopropylethylamine (DIEA) in CH₂Cl₂ (1:9).
-
-
Coupling:
-
Couple the next pNZ-protected amino acid (3 equivalents) using N,N'-diisopropylcarbodiimide (DIPCDI) (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF and DCM.
-
3. Final Deprotection and Cleavage:
-
After the final coupling, perform the deprotection of the last PNZ group as described above.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a mixture of TFA/H₂O/DCM (90:5:5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Fmoc-Based Solid-Phase Synthesis of Leu-enkephalinamide
This is a general protocol for manual Fmoc-SPPS.[10][11]
1. Resin Preparation:
-
Start with Rink-amide resin.
-
Swell the resin in DMF for 30 minutes in a fritted reaction vessel.
2. Amino Acid Coupling Cycle:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF and DCM.
-
3. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes described, the following diagrams outline the experimental workflow for comparing PNZ and Fmoc SPPS and the respective deprotection mechanisms.
Caption: Experimental workflow for the comparative synthesis of a peptide using PNZ and Fmoc strategies.
Caption: Deprotection mechanisms for PNZ and Fmoc protecting groups.
Conclusion
The p-nitrobenzyloxycarbonyl (PNZ) protecting group presents a viable and advantageous alternative to the widely used Fmoc group in solid-phase peptide synthesis. Its key strengths lie in its orthogonality to common protecting groups and its removal under neutral conditions, which effectively circumvents base-induced side reactions such as aspartimide and diketopiperazine formation.[1] The superior solubility of PNZ-amino acids in DMF can also contribute to more efficient coupling reactions.[1]
While Fmoc chemistry remains a robust and popular choice, particularly for routine peptide synthesis, the PNZ strategy offers a powerful tool for the synthesis of complex peptides, sequences prone to base-catalyzed side reactions, and in situations where orthogonality to Fmoc is required. For researchers and drug development professionals, a thorough understanding of both methodologies is crucial for selecting the optimal synthetic route to achieve high-purity peptides for their specific applications.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
A Comparative Guide to Amine Protection: Alternatives to 4-Nitrobenzyl Chloroformate
For researchers, scientists, and drug development professionals, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The choice of a suitable protecting group is critical, dictating not only the efficiency of individual transformations but also the overall convergency and feasibility of a synthetic route. While 4-Nitrobenzyl chloroformate offers a readily cleavable protecting group under reductive conditions, a diverse array of alternatives exists, each with a unique profile of stability and deprotection conditions. This guide provides an objective comparison of the most common and notable alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal amine protecting group for a given synthetic challenge.
Core Principles of Amine Protection
An ideal amine protecting group should be easily and selectively introduced in high yield, remain stable under a variety of reaction conditions, and be cleanly removed in high yield under conditions that do not affect other functional groups within the molecule. The concept of orthogonality is paramount, referring to the use of multiple protecting groups in a single molecule that can be removed independently by employing different, non-interfering reaction conditions.[1]
Comparison of Common Amine Protecting Groups
The following sections detail the characteristics of several widely used amine protecting groups, offering a comparative analysis of their performance.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most prevalent amine protecting groups in organic synthesis, valued for its ease of introduction and its lability under acidic conditions.[2]
-
Protection: Typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is generally fast and high-yielding.
-
Deprotection: Readily cleaved with strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.[3]
-
Orthogonality: The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz protecting groups.[2]
Benzyloxycarbonyl (Cbz or Z)
A classic and still widely used protecting group, the Cbz group is notable for its stability and its removal under reductive conditions.[2]
-
Protection: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.
-
Deprotection: Commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide. Strong acids can also be used for cleavage.[3][4]
-
Orthogonality: Stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[2]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[2]
-
Protection: Introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.
-
Deprotection: Cleaved using a secondary amine base, most commonly piperidine (B6355638) in DMF.[3]
-
Orthogonality: Stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[2]
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy via palladium catalysis, providing an additional layer of orthogonality.[5]
-
Protection: Introduced using allyl chloroformate (Alloc-Cl) under basic conditions.[5]
-
Deprotection: Removed under mild conditions using a palladium(0) catalyst and a nucleophilic scavenger.[5]
-
Orthogonality: Stable to acidic and basic conditions used for Boc and Fmoc removal, respectively.[5][6]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is a silicon-based protecting group that is cleaved by fluoride (B91410) ions, offering a distinct and mild deprotection method.[7]
-
Protection: Typically introduced using Teoc-OSu or other activated Teoc reagents.[7]
-
Deprotection: Cleaved using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).[7][8]
-
Orthogonality: Stable to a wide range of acidic and basic conditions, as well as hydrogenolysis, making it orthogonal to many other protecting groups.[9][10]
2-Nitrobenzenesulfonyl (Ns)
The Nosyl group is a sulfonamide-based protecting group that can be cleaved under mild reductive conditions with thiols.[11]
-
Protection: Introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base.[11]
-
Deprotection: Removed using a thiol, such as thiophenol, and a base. The reaction proceeds via a Meisenheimer complex.[12][13]
-
Orthogonality: Stable to acidic and basic conditions used for Boc and Fmoc removal.[11]
Trityl (Trt)
The bulky trityl group is highly sensitive to acid and is often used for the protection of primary amines.[14]
-
Protection: Introduced using trityl chloride in the presence of a base like pyridine.[14]
-
Deprotection: Cleaved under very mild acidic conditions, such as dilute TFA or formic acid.[14][15]
-
Orthogonality: Due to its high acid lability, it can be selectively removed in the presence of other acid-labile groups like Boc under carefully controlled conditions.[16]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines using the discussed alternatives.
Table 1: Amine Protection Data
| Protecting Group | Reagent | Base | Solvent | Time | Yield (%) |
| Boc | Boc₂O | TEA or NaOH | THF, DCM, or ACN | 1-4 h | >90 |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 1-3 h | >90 |
| Fmoc | Fmoc-Cl/Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 2-16 h | >90 |
| Alloc | Alloc-Cl | NaHCO₃ | THF/H₂O | 12 h | ~87[5] |
| Teoc | Teoc-OBt | Et₃N | DCM | 1-3 h | ~92[9] |
| Ns | Ns-Cl | Pyridine | DCM | 2-16 h | >90[11] |
| Trityl | Trt-Cl | Pyridine | Pyridine | 12-16 h | High |
Table 2: Amine Deprotection Data
| Protecting Group | Reagent | Solvent | Time | Yield (%) |
| Boc | TFA (20-50%) | DCM | 0.5-2 h | >90 |
| Cbz | H₂/Pd-C | MeOH or EtOAc | 1-12 h | >95 |
| Fmoc | 20% Piperidine | DMF | 10-20 min | >95 |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | DCM | 1 h | High[5] |
| Teoc | TBAF | THF | 1-4 h | ~85[9] |
| Ns | Thiophenol, K₂CO₃ | DMF | 1-3 h | >90[11] |
| Trityl | 1-10% TFA | DCM | 1-4 h | >90[15] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of key amine protecting groups are provided below.
Boc Protection Protocol
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as THF or DCM.
-
Add a base, for example, triethylamine (B128534) (1.1 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion , perform an aqueous workup and purify by column chromatography if necessary.
Cbz Protection Protocol
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify as needed.
Fmoc Protection Protocol
-
Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Perform an acidic workup to precipitate the product, which is then filtered and washed.
Alloc Deprotection Protocol[5]
-
Dissolve the Alloc-protected amine (1.0 equiv) in DCM under an inert atmosphere.
-
Add phenylsilane (B129415) (PhSiH₃, 7.0 equiv).
-
Add Pd(PPh₃)₄ (0.1 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Concentrate the reaction mixture and purify by column chromatography.
Teoc Deprotection Protocol[9]
-
Dissolve the Teoc-protected amine (1.0 equiv) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 equiv) in portions.
-
Stir at room temperature until completion.
-
Concentrate the reaction mixture and purify by column chromatography.
Nosyl Deprotection Protocol[13]
-
Dissolve the nosyl-protected amine (1.0 equiv) in DMF.
-
Add potassium carbonate (2.5 equiv).
-
Add thiophenol (2.5 equiv).
-
Stir the mixture at room temperature for 1-3 hours.
-
Perform an aqueous workup, including a wash with dilute NaOH to remove excess thiophenol, and purify the product.
Trityl Deprotection Protocol[15]
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM.
-
Add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction by TLC (typically complete within 1-4 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer, and concentrate. Purify by chromatography.
Selecting the Right Protecting Group: A Logic-Based Approach
The selection of an appropriate amine protecting group is a multifaceted decision that depends on the overall synthetic strategy, the nature of the substrate, and the reaction conditions to be employed in subsequent steps. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The judicious selection of an amine protecting group is a critical parameter in the design of efficient and robust synthetic routes. While this compound provides a useful option for reductive cleavage, the alternatives presented herein offer a broader toolkit to navigate the complexities of modern organic synthesis. By considering the stability and deprotection conditions of groups such as Boc, Cbz, Fmoc, Alloc, Teoc, Ns, and Trt, researchers can devise orthogonal protection strategies that enable the synthesis of complex molecules with high fidelity and yield. The provided data and protocols serve as a practical guide to implementing these essential tools in the laboratory.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. Application of Teoc Protecting Group [en.highfine.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. benchchem.com [benchchem.com]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
A Head-to-Head Comparison: Orthogonal Protecting Group Strategies with PNZ
For researchers, scientists, and drug development professionals seeking robust and versatile tools for chemical synthesis, the choice of protecting groups is paramount. This guide provides an in-depth comparison of the p-nitrobenzyloxycarbonyl (PNZ) protecting group against other commonly used amine protecting groups, supported by experimental data and detailed protocols. The PNZ group offers a unique set of properties that make it an excellent choice for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).
The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield without affecting other functional groups. This concept of selective removal is the cornerstone of orthogonal protecting group strategies, which are essential for the efficient synthesis of complex molecules like peptides, oligonucleotides, and natural products.[1][2]
Orthogonal Protection: A Strategic Overview
Orthogonal protection employs a set of protecting groups that can be removed under distinct, non-interfering conditions.[1][2] This allows for the selective deprotection of one functional group while others remain protected, enabling precise chemical modifications at specific sites within a molecule. A typical orthogonal set in peptide synthesis might involve the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-cleavable Cbz group.
The PNZ Group: A Versatile Player
The p-nitrobenzyloxycarbonyl (PNZ) group is a carbamate-based protecting group for amines. Its stability and unique cleavage conditions make it an attractive alternative and a valuable addition to the synthetic chemist's toolbox.
The key feature of the PNZ group is its removal under reductive conditions, which are orthogonal to the acidic and basic conditions used for Boc and Fmoc removal, respectively.[3][4] This orthogonality is crucial for strategies requiring multiple, sequential deprotections.
Comparative Analysis of Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Mechanism | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Acid-catalyzed hydrolysis | Fmoc, Cbz, PNZ |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Base-catalyzed β-elimination | Boc, Cbz, PNZ |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Catalytic hydrogenation | Boc, Fmoc |
| p-Nitrobenzyloxycarbonyl | PNZ | Reduction (e.g., SnCl₂, H₂) | Reduction of nitro group followed by 1,6-elimination | Boc, Fmoc, Alloc |
Table 1: Comparison of Common Amine Protecting Groups.
PNZ Deprotection: Mechanism and Conditions
The removal of the PNZ group proceeds via a two-step mechanism. First, the nitro group is reduced to an amino group. This is followed by a spontaneous 1,6-electron pair shift, leading to the release of the free amine and a quinone-methide byproduct.[3][5]
Experimental data shows that tin(II) chloride (SnCl₂) in the presence of a catalytic amount of acid is a highly effective reagent for PNZ removal.[3][6]
| Entry | Reducing Agent | Acid (1.6 mM) | Temperature | Time (min) | Yield (%) |
| 1 | 6 M SnCl₂ | HCl/dioxane | rt | 2 x 30 | 98 |
| 2 | 6 M SnCl₂ | HCl/dioxane | 50 °C | 2 x 10 | 97 |
| 3 | 6 M SnCl₂ | Tos-OH | rt | 60 | 86 |
| 4 | 8 M Na₂S₂O₄ | - | rt | 2 x 30 | 55 |
Table 2: Deprotection of PNZ from pNZ-Phe-Gly-Gly-Leu-NH-Rink-polystyrene resin.[6]
Orthogonality in Practice: PNZ vs. Other Groups
The true power of the PNZ group lies in its stability under conditions used to cleave other common protecting groups. This has been demonstrated experimentally, confirming its orthogonality.[3][6]
| Protecting Group | Deprotection Reagent | Stability of PNZ-Phe-OH |
| Fmoc | 20% Piperidine in DMF | Stable for 24 h |
| Boc | 95% TFA in DCM | Stable for 24 h |
| Alloc | Pd(PPh₃)₄, PhSiH₃ in DCM | Stable |
Table 3: Stability of PNZ under various deprotection conditions.[3][6]
Conversely, other protecting groups show stability under PNZ deprotection conditions.
| Protecting Group | PNZ Deprotection Reagent (6 M SnCl₂, 1.6 mM HCl/dioxane in DMF) | Stability |
| Boc-Phe-OH | 2 h | Stable (Minimal degradation after 24 h) |
| Fmoc-Phe-OH | 2 h | Stable |
| Fmoc-Lys(Boc)-OH | 2 h | Stable |
| Fmoc-Orn(Alloc)-OH | 2 h | Stable |
Table 4: Stability of other protecting groups under PNZ deprotection conditions.[3][6]
This mutual stability allows for the design of complex synthetic routes with multiple, independently addressable protecting groups. For instance, in the synthesis of a branched peptide, the α-amino group could be protected with Fmoc, a side-chain amino group with Boc, and another side-chain with PNZ, allowing for selective deprotection and modification at each site.
Experimental Protocols
Synthesis of PNZ-Amino Acids
A general one-pot procedure for the synthesis of PNZ-amino acids involves the in-situ generation of p-nitrobenzyl azidoformate from p-nitrobenzyl chloroformate and sodium azide (B81097), followed by reaction with the free amino acid.[3]
Materials:
-
p-Nitrobenzyl chloroformate
-
Sodium azide (NaN₃)
-
Amino acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Dissolve p-nitrobenzyl chloroformate in dioxane.
-
Add a solution of sodium azide in water and stir vigorously for 1 hour at room temperature.
-
In a separate flask, dissolve the amino acid in a solution of sodium carbonate in water.
-
Add the dioxane solution containing the p-nitrobenzyl azidoformate to the amino acid solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction mixture with HCl to pH 2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the PNZ-amino acid.
Yields for this procedure are typically in the range of 71-94%.[3]
Deprotection of PNZ Group from a Solid Support
This protocol describes the removal of the PNZ group from a peptide synthesized on a solid support using SnCl₂.[3]
Materials:
-
PNZ-protected peptide-resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated HCl
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a 6 M solution of SnCl₂ in DMF with a catalytic amount of acid (e.g., 1.6 mM HCl from a stock solution in dioxane).
-
Swell the PNZ-protected peptide-resin in DMF.
-
Treat the resin with the SnCl₂ solution for 30 minutes at room temperature.
-
Repeat the treatment with fresh SnCl₂ solution for another 30 minutes.
-
Wash the resin extensively with DMF, DMF/H₂O, THF/H₂O, DMF, and DCM to remove excess tin salts.
-
Neutralize the resin with a solution of 10% DIEA in DCM before proceeding with the next coupling step.
Advantages of the PNZ Strategy
-
Orthogonality: The PNZ group is fully orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups, as well as the Alloc group.[3][6]
-
Mild Cleavage Conditions: Deprotection is achieved under nearly neutral reductive conditions, which is beneficial for sensitive substrates.[4]
-
Prevention of Side Reactions: In SPPS, the use of PNZ for the protection of the second amino acid can prevent the formation of diketopiperazines.[4] When used for side-chain protection of Lys or Orn, it avoids the premature removal of the α-Fmoc group that can occur with Alloc deprotection.[7]
-
Solid Derivatives: PNZ-protected amino acids are solids, which are often easier to handle and purify than the oily derivatives of some other protecting groups.[3]
Conclusion
The p-nitrobenzyloxycarbonyl (PNZ) protecting group is a powerful tool for organic synthesis, offering a distinct and mild cleavage pathway that is orthogonal to many commonly used protecting groups. Its stability and the high yields of its removal make it an excellent choice for complex synthetic strategies, particularly in the realm of peptide chemistry. By incorporating the PNZ group into their repertoire, researchers can expand their capabilities for the construction of intricate molecular architectures.
References
A Researcher's Guide to Carbamate Protecting Groups: A Stability Comparison
In the complex landscape of organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Carbamate (B1207046) protecting groups are a cornerstone for the temporary masking of amine functionalities, preventing unwanted side reactions and enabling the precise construction of complex molecules. The selection of an appropriate carbamate protecting group is dictated by its stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule. This guide provides an objective comparison of the stability of four commonly used carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc), supported by experimental data and detailed protocols.
Orthogonal Stability: The Key to Selective Deprotection
The concept of "orthogonality" in the context of protecting groups refers to the ability to selectively remove one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1][2] This principle is fundamental to the design of efficient and elegant synthetic routes for complex molecules. The Boc, Cbz, and Fmoc protecting groups, for instance, form a powerful orthogonal set, as they are labile under acidic, hydrogenolytic, and basic conditions, respectively.[2][3]
Comparative Stability Profile
The stability of a carbamate protecting group is its ability to withstand various chemical environments. The ideal protecting group should be robust during multi-step syntheses and selectively cleavable under mild conditions with high yields.[4][5]
Stability Under Acidic Conditions
The Boc group is notoriously labile to acidic conditions, a characteristic that is central to its utility.[6] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7] In contrast, Fmoc and Cbz groups are generally stable to acidic conditions, making them orthogonal to the Boc group.[3][8] The Alloc group is also considered stable to acidic conditions, although some studies suggest its reactivity is comparable to the Boc group under certain acidic conditions.
| Protecting Group | Reagent/Condition | Solvent | Temperature | Outcome |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Rapid cleavage[6] |
| Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol (B129727) | Room Temperature | Effective cleavage[6] | |
| Oxalyl chloride/Methanol | Methanol | Room Temperature | Mild and effective cleavage[9] | |
| Cbz | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Stable[3] |
| HBr in Acetic Acid | - | Room Temperature | Cleavage can occur[10] | |
| Fmoc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Stable[][12] |
| Alloc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Generally Stable |
Stability Under Basic Conditions
The Fmoc group is defined by its lability to basic conditions, typically being removed with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[] This makes it orthogonal to the acid-labile Boc group.[] The Boc and Cbz groups are generally stable under basic conditions. The Alloc group is also stable to basic conditions.
| Protecting Group | Reagent/Condition | Solvent | Temperature | Outcome |
| Boc | Sodium hydroxide (B78521) (NaOH) | Water/THF | Room Temperature | Stable[13] |
| Piperidine (20%) | DMF | Room Temperature | Stable | |
| Cbz | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Stable[8] |
| Piperidine (20%) | DMF | Room Temperature | Stable | |
| Fmoc | Piperidine (20-50%) | DMF | Room Temperature | Rapid cleavage[] |
| Morpholine (50%) | DCM | Room Temperature | Complete cleavage in 240 min[14] | |
| Alloc | Piperidine (20%) | DMF | Room Temperature | Stable |
Stability Under Hydrogenolysis Conditions
The Cbz group is unique among these four protecting groups in its susceptibility to cleavage by catalytic hydrogenolysis.[10] This deprotection method is mild and occurs under neutral pH, making it compatible with many other functional groups.[8] The Boc, Fmoc, and Alloc groups are generally stable to these conditions. The stability of the Fmoc group towards hydrogenolysis has been described as controversial and should be evaluated on a case-by-case basis.[15]
| Protecting Group | Reagent/Condition | Solvent | Temperature | Outcome |
| Boc | H₂, Pd/C | Methanol | Room Temperature | Stable |
| Cbz | H₂, Pd/C | Methanol | Room Temperature | Cleavage[10] |
| Ammonium formate, Mg | Methanol | Reflux | Cleavage[16] | |
| Fmoc | H₂, Pd/C | Methanol | Room Temperature | Generally Stable (case-dependent)[15] |
| Alloc | H₂, Pd/C | Methanol | Room Temperature | Stable |
Stability Towards Palladium(0) Catalysis
The Alloc group is distinguished by its selective removal under mild conditions using a palladium(0) catalyst. This unique deprotection strategy provides orthogonality to the acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz groups.
| Protecting Group | Reagent/Condition | Solvent | Temperature | Outcome |
| Boc | Pd(PPh₃)₄, scavenger | Various | Room Temperature | Stable |
| Cbz | Pd(PPh₃)₄, scavenger | Various | Room Temperature | Stable |
| Fmoc | Pd(PPh₃)₄, scavenger | Various | Room Temperature | Stable[15] |
| Alloc | Pd(PPh₃)₄, scavenger | CHCl₃/AcOH/NMM | Room Temperature | Cleavage |
Experimental Protocols
Reproducible and detailed experimental protocols are essential for the successful application of protecting group strategies.
Boc Deprotection under Acidic Conditions[6]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is often complete within 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Precipitate the amine salt by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
Cbz Deprotection by Catalytic Hydrogenolysis[11]
Materials:
-
Cbz-protected amine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Fmoc Deprotection under Basic Conditions[1]
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[1]
-
Stir the reaction mixture at room temperature. Deprotection is typically rapid, often complete within 5-30 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the DMF and piperidine.
-
The crude product can be purified by precipitation or chromatography to remove the dibenzofulvene-piperidine adduct.
Alloc Deprotection using Palladium(0) Catalysis[9]
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Chloroform (CHCl₃)
-
Acetic acid (AcOH)
-
N-Methylmorpholine (NMM)
Procedure:
-
Dissolve the Alloc-protected substrate in a mixture of CHCl₃, AcOH, and NMM (e.g., in a 37:2:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst (typically 3 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the catalyst and other reagents, followed by extraction and purification.
Visualizing Orthogonality and Deprotection Mechanisms
The following diagrams, generated using the DOT language, illustrate the orthogonal relationships and deprotection mechanisms of these carbamate protecting groups.
Caption: Orthogonal deprotection of carbamate protecting groups.
Caption: Workflow for carbamate deprotection and analysis.
Conclusion
The choice of a carbamate protecting group is a critical decision in the design and execution of a synthetic strategy. The Boc, Cbz, Fmoc, and Alloc groups each offer a unique stability profile, allowing for their selective removal under specific conditions. A thorough understanding of their orthogonality is essential for the successful synthesis of complex molecules, particularly in the demanding fields of peptide synthesis and drug development. By providing a clear comparison of their stability, along with detailed experimental protocols, this guide aims to empower researchers to make informed decisions and optimize their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. researchgate.net [researchgate.net]
The Strategic Advantage of p-Nitrobenzyl Chloroformate in Chemical Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the diverse arsenal (B13267) of available agents, p-Nitrobenzyl chloroformate (pNB-Cl) has emerged as a versatile and robust reagent for the protection of amines, alcohols, and thiols. This guide provides a comprehensive comparison of the p-Nitrobenzyl (pNB) protecting group with other commonly employed alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary advantages of the pNB group lie in its remarkable stability to acidic conditions, offering a critical layer of orthogonality to widely used acid-labile protecting groups, and its diverse deprotection methods, which include photolysis, reduction, and specific basic conditions.
Comparative Stability Analysis
A key attribute of the pNB group is its resilience to acidic environments, a property that allows for the selective deprotection of other groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the pNB-protected functionality. This orthogonality is crucial in multi-step syntheses.
| Protecting Group | Reagent/Condition | Substrate | Outcome | Yield (%) | Reference |
| p-Nitrobenzyl (pNB) | Neat Trifluoroacetic Acid (TFA), 25-60 °C, 1h | Cysteine/Selenocysteine | Stable | Intact | [1] |
| Acetamidomethyl (Acm) | Neat Trifluoroacetic Acid (TFA), >25 °C, 1h | Cysteine/Selenocysteine | Cleavage | Significant Loss | [1] |
| Trimethylacetamidomethyl (Tacm) | Neat Trifluoroacetic Acid (TFA), >25 °C, 1h | Cysteine/Selenocysteine | Cleavage | Significant Loss | [1] |
| p-Nitrobenzyloxycarbonyl (pNZ) | TFA (9:1), 24h | pNZ-Phe-OH | Stable | Stable | [2] |
| p-Nitrobenzyloxycarbonyl (pNZ) | Piperidine (B6355638)/DMF (1:4), 24h | pNZ-Phe-OH | Stable | Stable | [2] |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Boc-protected amine | Cleavage | High | [3][4] |
| Carboxybenzyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C) | Cbz-protected amine | Cleavage | High | [4] |
| Silyl (B83357) Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | TBDMS-protected alcohol | Cleavage | High | [5] |
Orthogonality in Practice
The stability of the pNB group to acidic and basic conditions used for the removal of other common protecting groups is a significant advantage. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group, derived from p-nitrobenzyl chloroformate, has been shown to be completely stable to the conditions used for both Fmoc (20% piperidine in DMF) and Boc (TFA) deprotection, making it an excellent choice for complex peptide synthesis.[2] Furthermore, pNB ethers have been shown to be compatible with conditions that cleave silyl ethers.[6]
Deprotection Strategies: A Multifaceted Approach
The pNB group offers a range of deprotection methods, providing flexibility in synthetic design.
1. Reductive Cleavage: The most common method involves the reduction of the nitro group to an amine, which then undergoes a 1,6-elimination to release the free functional group. This can be achieved using various reducing agents.
| Reagent/Condition | Substrate | Yield (%) | Reference |
| SnCl₂/HCl/Phenol (B47542)/DMF | pNB-protected peptides on resin | 97-100 | [2] |
| Zn/Acetic Acid | pNB-protected Cysteine/Selenocysteine | - | [1] |
2. Photolytic Cleavage: The nitrobenzyl group is a well-known photolabile protecting group, allowing for deprotection under neutral conditions using light.[7][8] This "traceless" removal is particularly advantageous in biological applications and for sensitive substrates. The quantum yield of photolysis can be influenced by substitution on the aromatic ring.[7]
| Protecting Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | 254 | 0.11 - 0.62 | [8] |
| 2,6-Dinitrobenzyl | 365 | 0.12 (for carbonate) | [7] |
3. Basic Cleavage: A specific method for the cleavage of o- and p-nitrobenzyl amides and ethers has been developed using aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures.[5][6] This method is notable for its compatibility with other protecting groups like Boc and silyl ethers.[6]
| Reagent/Condition | Substrate | Yield (%) | Reference |
| 20% aq. NaOH, MeOH, 75 °C, 1.5h | p-Nitrobenzyl protected oxindole | 63 | [6] |
| 20% aq. NaOH, MeOH, 75 °C | p-Nitrobenzyl protected aniline | 65 | [6] |
| 20% aq. NaOH, MeOH, 75 °C | p-Nitrobenzyl protected ether | 48-59 | [6] |
Experimental Protocols
Protection of a Primary Amine with p-Nitrobenzyl Chloroformate
Objective: To protect a primary amine as a p-nitrobenzyl carbamate (B1207046).
Materials:
-
Primary amine
-
p-Nitrobenzyl chloroformate
-
Base (e.g., triethylamine, pyridine, or sodium bicarbonate)
-
Solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-nitrobenzyl chloroformate (1.0-1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Reductive Deprotection of a p-Nitrobenzyl Carbamate
Objective: To cleave a p-nitrobenzyl carbamate using a tin(II) chloride.
Materials:
-
pNB-protected compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent (e.g., DMF)
-
Acid (e.g., HCl in dioxane)
-
Phenol
Procedure:
-
Dissolve the pNB-protected compound in DMF.
-
Add a solution of SnCl₂·2H₂O (e.g., 6 M in DMF), HCl (e.g., 1.6 mM in dioxane), and phenol (e.g., 0.04 M).[2]
-
Stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the substrate.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the deprotected compound by appropriate methods.
Photolytic Deprotection of a p-Nitrobenzyl Carbamate
Objective: To remove a p-nitrobenzyl protecting group using UV light.
Materials:
-
pNB-protected compound
-
Solvent (e.g., ethanol, methanol, or a buffer solution)
-
UV lamp (e.g., with an output at ~350-365 nm)
Procedure:
-
Dissolve the pNB-protected compound in the chosen solvent in a quartz reaction vessel.
-
Irradiate the solution with the UV lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time will depend on the substrate, concentration, and lamp intensity.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product to remove the nitrosobenzaldehyde byproduct, typically by chromatography.
Visualizing the Chemistry: Reaction Pathways
Caption: General workflow for the protection of an amine with p-nitrobenzyl chloroformate and subsequent deprotection via reductive, photolytic, or specific basic cleavage pathways.
References
- 1. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic analysis of PNZ-protected amino acids
A Comparative Guide to the Spectroscopic Analysis of PNZ-Protected Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the choice of protecting groups for amino acids is a critical decision that impacts reaction efficiency, purification, and overall yield. The p-nitrobenzyloxycarbonyl (PNZ) group has emerged as a valuable orthogonal protecting group in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the spectroscopic characteristics of PNZ-protected amino acids against other commonly used protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). This objective comparison, supported by available experimental data, aims to assist researchers in the identification and characterization of these crucial synthetic intermediates.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data of Protected Amino Acids (Chemical Shifts in ppm)
| Protecting Group | Characteristic Proton Signals | Amino Acid α-H | Notes |
| PNZ | Aromatic protons (~8.2 ppm, d, 2H; ~7.6 ppm, d, 2H), CH₂ (~5.2 ppm, s, 2H) | Variable (e.g., ~4.1 ppm for Ser(tBu)) | The downfield aromatic signals are characteristic of the p-substituted nitrobenzene (B124822) ring. |
| Boc | tert-butyl protons (~1.4-1.5 ppm, s, 9H) | ~4.0-4.5 ppm | The large singlet for the nine equivalent protons is a distinctive feature.[1][2] |
| Fmoc | Fluorenyl protons (~7.2-7.8 ppm, m, 8H), CH (~4.2-4.5 ppm, t, 1H), CH₂ (~4.2-4.5 ppm, d, 2H) | ~4.0-4.5 ppm | The complex aromatic region and the distinct CH and CH₂ signals of the fluorenyl group are key identifiers.[1][3] |
| Cbz | Aromatic protons (~7.3 ppm, m, 5H), CH₂ (~5.1 ppm, s, 2H) | ~4.0-4.5 ppm | The benzyl (B1604629) group protons are characteristic.[4] |
Table 2: ¹³C NMR Spectroscopic Data of Protected Amino Acids (Chemical Shifts in ppm)
| Protecting Group | Characteristic Carbon Signals | Amino Acid C=O | Amino Acid Cα |
| PNZ | C=O (~156 ppm), CH₂ (~65 ppm), Aromatic carbons (~124, ~128, ~145, ~147 ppm) | ~170-175 ppm | ~50-60 ppm |
| Boc | C=O (~155 ppm), Quaternary C (~80 ppm), CH₃ (~28 ppm) | ~170-176 ppm | ~50-60 ppm[5] |
| Fmoc | C=O (~156 ppm), CH (~47 ppm), CH₂ (~67 ppm), Aromatic carbons (~120-144 ppm) | ~170-176 ppm | ~50-60 ppm |
| Cbz | C=O (~156 ppm), CH₂ (~67 ppm), Aromatic carbons (~128-136 ppm) | ~170-176 ppm | ~50-60 ppm |
Table 3: IR Spectroscopic Data of Protected Amino Acids (Wavenumber, cm⁻¹)
| Protecting Group | C=O Stretch (Urethane) | N-H Stretch | Other Key Bands |
| PNZ | ~1690-1730 cm⁻¹ | ~3300-3400 cm⁻¹ | ~1525 & ~1347 cm⁻¹ (NO₂)[6] |
| Boc | ~1680-1720 cm⁻¹ | ~3300-3400 cm⁻¹ | C-H stretches from t-butyl group.[7] |
| Fmoc | ~1710-1740 cm⁻¹ | ~3300-3400 cm⁻¹ | Aromatic C-H and C=C stretches from fluorenyl group.[8] |
| Cbz | ~1690-1730 cm⁻¹ | ~3300-3400 cm⁻¹ | Aromatic C-H and C=C stretches from benzyl group. |
Table 4: Mass Spectrometry Data of Protected Amino Acids
| Protecting Group | Molecular Weight of Protecting Group (Da) | Common Fragmentation Patterns |
| PNZ | 179.12 | Loss of the p-nitrobenzyl group, decarboxylation. |
| Boc | 100.12 | Loss of isobutylene (B52900) (56 Da) or the entire Boc group. |
| Fmoc | 222.24 | Cleavage to form the fluorenylmethyl cation or loss of the fluorenyl group. |
| Cbz | 134.13 | Loss of the benzyl group or toluene. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific amino acid derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).[9]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution to a 5 mm NMR tube.[9]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid protected amino acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[10]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure salt plate/solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the protected amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote ionization.[12]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.[13]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of protected amino acids and a logical relationship for identifying the protecting group based on its characteristic spectroscopic signals.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijacskros.com [ijacskros.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
A Comparative Guide to Chloroformate Reagents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Chloroformate reagents are a versatile class of compounds widely employed in organic synthesis for the introduction of alkoxycarbonyl functional groups, most notably in the formation of carbamates, carbonates, and in peptide coupling. The reactivity and selectivity of these reagents can vary significantly based on the nature of the alkyl or aryl group attached to the chloroformate moiety. This guide provides a comparative analysis of common chloroformate reagents, supported by experimental data, to aid in reagent selection for specific synthetic applications.
Performance Comparison of Chloroformate Reagents
The choice of chloroformate reagent can significantly impact reaction outcomes, including yield, reaction time, and the degree of side product formation, such as racemization in peptide synthesis. Below is a summary of quantitative data comparing the performance of various chloroformates in different synthetic transformations.
| Application | Chloroformate Reagent | Substrate | Yield (%) | Reaction Time | Key Observations | Reference |
| Peptide Coupling | Isobutyl Chloroformate (IBCF) | Z-Gly-Phe + H-Val-OMe | 85 | - | Standard reagent for mixed anhydride (B1165640) method. | [1] |
| Isopropyl Chloroformate | Z-Gly-Phe + H-Val-OMe | - | - | Forms more stable mixed anhydrides compared to ethyl and isobutyl chloroformates, leading to reduced racemization.[2] | [2] | |
| Ethyl Chloroformate | Z-Gly-Phe + H-Val-OMe | - | - | Prone to more significant racemization compared to isopropyl chloroformate.[2] | [2] | |
| N-Dealkylation of Tertiary Amines | Vinyl Chloroformate | N-ethylpiperidine | 90 (carbamate intermediate) | - | Higher reactivity and selectivity compared to alkyl chloroformates due to the electron-withdrawing vinyl group.[3] | [3] |
| α-Chloroethyl Chloroformate | N-ethylpiperidine | High | - | Offers facile N-demethylation with a simple hydrolysis step.[3] | [3] | |
| Phenyl Chloroformate | Morphine derivative | 74 (normorphine) | - | Effective for N-demethylation of alkaloids. | [3] | |
| Methyl Chloroformate | Morphine derivative | 71 (normorphine) | - | Slightly lower yield than phenyl chloroformate but easier purification.[3] | [3] | |
| Derivatization of Seleno Amino Acids | Methyl Chloroformate (MCF) | Selenomethionine, Selenoethionine | 40-100 | - | Preferred reagent due to higher derivatization yield and reproducibility.[4] | [4] |
| Ethyl Chloroformate (ECF) | Selenomethionine, Selenoethionine | 30-75 | - | Lower efficiency compared to methyl chloroformate.[4] | [4] | |
| Menthyl Chloroformate (MenCF) | Selenomethionine, Selenoethionine | 15-70 | - | Lowest efficiency among the compared reagents for this application.[4] | [4] |
Experimental Protocols
Detailed methodologies for key synthetic transformations using chloroformate reagents are provided below.
Protocol 1: General Procedure for Carbamate (B1207046) Formation
This protocol describes the synthesis of a carbamate from an amine and a chloroformate reagent, exemplified by the reaction of methylamine (B109427) with ethyl chloroformate.[5]
Materials:
-
Amine (e.g., 33% aqueous methylamine solution)
-
Chloroformate (e.g., Ethyl chloroformate)
-
Base (e.g., Sodium hydroxide)
-
Organic Solvent (e.g., Diethyl ether)
-
Drying Agent (e.g., Anhydrous potassium carbonate)
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine the amine solution and the organic solvent.
-
Cool the stirred mixture to 0-5 °C.
-
Slowly add the chloroformate reagent, maintaining the temperature below 5 °C.
-
Concurrently, add a cold aqueous solution of the base at a rate that keeps the reaction mixture basic and the temperature controlled.
-
After the addition is complete, continue stirring for a short period (e.g., 15 minutes).
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude carbamate, which can be further purified by distillation or chromatography.
Protocol 2: N-Protection of an Amine with Benzyl (B1604629) Chloroformate (Cbz-Cl)
This protocol outlines the procedure for the protection of an amine using benzyl chloroformate.[6][7]
Materials:
-
Amine (e.g., 1,2,3,6-tetrahydropyridine)
-
Benzyl Chloroformate (Cbz-Cl)
-
Base (e.g., 3 N aqueous sodium hydroxide)
-
Organic Solvent (e.g., tert-butyl methyl ether)
-
Aqueous acid (e.g., 0.1 N aqueous HCl)
-
Aqueous base (e.g., Saturated aqueous NaHCO3 solution)
Procedure:
-
Stir the amine in an aqueous solution of the base and cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours).
-
Extract the mixture with the organic solvent.
-
Wash the combined organic extracts sequentially with aqueous acid and aqueous base.
-
Dry the organic phase over a suitable drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield the Cbz-protected amine.
Reaction Mechanisms and Workflows
Visual representations of key reaction pathways and experimental workflows provide a clearer understanding of the processes involving chloroformate reagents.
Caption: Mechanism of carbamate formation.
Caption: Workflow for peptide coupling via the mixed anhydride method.
Caption: Logic for selecting a chloroformate reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of PNZ Protection by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in peptide and medicinal chemistry, the selection and validation of protecting groups are critical for success. The p-nitrobenzyl (PNZ or pNZ) group has emerged as a valuable tool for the protection of amines and other functional groups, offering distinct advantages over traditional protecting groups. This guide provides an objective comparison of PNZ with other alternatives, supported by experimental data, and details the validation of its application using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The PNZ group is lauded for its orthogonality to common protecting groups such as Boc, Fmoc, and Alloc, allowing for selective deprotection under mild, neutral conditions.[1][2][3] This contrasts with the harsh acidic conditions required for traditional benzyl-type groups, making PNZ an excellent choice for syntheses involving sensitive substrates.[1][3]
Data Presentation: PNZ Performance and Comparison
The performance of a protecting group is evaluated based on several factors including its ease of introduction, stability to various reaction conditions, and the efficiency of its removal. The following tables summarize key quantitative data related to the PNZ protecting group.
Table 1: Solubility Comparison of PNZ-Amino Acids vs. Fmoc-Amino Acids
A key advantage of PNZ-protected amino acids in solid-phase peptide synthesis (SPPS) is their enhanced solubility in commonly used solvents like dimethylformamide (DMF), which is crucial for efficient coupling reactions.[1]
| Amino Acid Derivative | Solubility in DMF (M) |
| pNZ-Ala-OH | > 1.0 |
| Fmoc-Ala-OH | 0.6 |
| pNZ-Gly-OH | > 1.0 |
| Fmoc-Gly-OH | 0.4 |
| pNZ-Ile-OH | > 1.0 |
| Fmoc-Ile-OH | 0.3 |
| pNZ-Leu-OH | > 1.0 |
| Fmoc-Leu-OH | 0.4 |
| pNZ-Phe-OH | > 1.0 |
| Fmoc-Phe-OH | 0.4 |
| pNZ-Pro-OH | > 1.0 |
| Fmoc-Pro-OH | 0.8 |
| pNZ-Val-OH | > 1.0 |
| Fmoc-Val-OH | 0.3 |
| Data sourced from Isidro-Llobet, A., et al. (2005).[1] |
Table 2: Deprotection Efficiency of PNZ Group under Reductive Conditions
The removal of the PNZ group is typically achieved through the reduction of the nitro moiety. The following data shows the deprotection yields from a model resin-bound peptide using different reducing agents.[1]
| Reducing Agent | Conditions | Time (h) | Yield (%) |
| Na₂S₂O₄ (10 equiv) | 10% DIEA in H₂O/DMF (1:1) | 1 | 30 |
| Na₂S₂O₄ (10 equiv) | 10% DIEA in H₂O/DMF (1:1) | 24 | 60 |
| SnCl₂ (6 M) | 1.6 mM HCl/dioxane in DMF | 0.5 | 95 |
| SnCl₂ (6 M) | 1.6 mM HCl/dioxane in DMF | 1 | >98 |
| Yield was calculated by comparing HPLC peak areas of the protected and deprotected peptides.[1] |
Table 3: Comparison of Amine Protecting Groups
This table provides a qualitative comparison of the PNZ group with other commonly used benzyl-type protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Advantages | Disadvantages |
| p-Nitrobenzyloxycarbonyl | PNZ, pNZ | Reductive (e.g., SnCl₂, H₂/Pd)[1][3] | Orthogonal to Fmoc, Boc, Alloc[1][2] | Mild deprotection; Avoids piperidine-related side reactions[1][2]; Good solubility of derivatives[1] | Requires specific reductive reagents. |
| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd); Strong acids (HBr/AcOH)[4] | Orthogonal to Boc, Fmoc[4] | Widely used; Well-established protocols. | Hydrogenolysis is not compatible with some functional groups (e.g., alkynes). |
| Benzyl | Bzl | Strong acids (HF, TFMSA); Catalytic Hydrogenolysis[5] | "Quasi-orthogonal" to Boc[5] | Robust; Stable to many synthetic conditions. | Requires very harsh acidic conditions for removal.[1] |
| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN); Strong acids[6] | Orthogonal to many groups. | Can be removed under non-acidic, non-reductive conditions. | Sensitive to oxidative conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of protecting groups.
Protocol 1: Validation of PNZ Protection by NMR Spectroscopy
Nuclear Magnetic Resonance provides definitive structural confirmation of the protected compound.
-
Sample Preparation: Dissolve 5-10 mg of the PNZ-protected compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for the PNZ group are typically observed in the aromatic region. The two protons ortho to the nitro group appear as a doublet around 8.1-8.2 ppm, and the two protons meta to the nitro group appear as a doublet around 7.4-7.6 ppm. The benzylic methylene (B1212753) (CH₂) protons typically appear as a singlet around 5.2-5.4 ppm.[3][7] The exact chemical shifts can vary depending on the solvent and the nature of the protected functional group.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The aromatic carbons of the PNZ group will appear in the range of 120-150 ppm. The benzylic carbon signal is typically found around 65-70 ppm.
-
Data Interpretation: Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants to confirm the structure of the PNZ-protected molecule.
Protocol 2: Validation of PNZ Deprotection by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the protected compound and to verify its removal after the deprotection step.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the PNZ-protected compound in a solvent suitable for the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).
-
MS Analysis (Before Deprotection): Infuse the sample into the mass spectrometer. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of the protected compound.
-
Deprotection Reaction: Perform the deprotection reaction (e.g., using SnCl₂ as described in Table 2).
-
MS Analysis (After Deprotection): Analyze the crude reaction mixture or the purified product by MS. The spectrum should show a new peak corresponding to the molecular weight of the deprotected compound, and the peak for the PNZ-protected starting material should be absent or significantly diminished.
-
Tandem MS (MS/MS) Analysis: To gain further structural information, perform fragmentation analysis on the parent ion. For PNZ-protected amines, a characteristic fragmentation is the cleavage at the benzylic position.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to PNZ protection.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
The Industrial Chemist's Guide to Amine Protection: A Cost-Effectiveness Analysis of 4-Nitrobenzyl Chloroformate
In the high-stakes world of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the selection of an appropriate amine-protecting group is a critical decision that profoundly impacts process efficiency, scalability, and, ultimately, the economic viability of a given synthetic route. Among the plethora of available options, 4-Nitrobenzyl chloroformate (4-NBCF) presents itself as a robust reagent for the introduction of the 4-nitrobenzyloxycarbonyl (Nbz) protecting group. This guide provides a comprehensive comparison of 4-NBCF with two of the most widely used amine-protecting reagents, Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and Benzyl chloroformate (Cbz-Cl), to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their large-scale synthesis endeavors.
Performance at a Glance: A Comparative Overview
The ideal amine-protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule. The choice between 4-NBCF, Boc anhydride (B1165640), and Cbz-Cl often hinges on a delicate balance of these factors, alongside overarching considerations of cost, safety, and environmental impact.
| Feature | This compound (4-NBCF) | Di-tert-butyl dicarbonate (Boc Anhydride) | Benzyl Chloroformate (Cbz-Cl) |
| Protecting Group | 4-Nitrobenzyloxycarbonyl (Nbz or Z(NO2)) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Typical Protection Yield | >90% | >95% | >90% |
| Deprotection Method | Catalytic Hydrogenation, Zn/AcOH | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenation |
| Key Advantages | Stable protecting group; Orthogonal to Boc. | Mild deprotection for some substrates; Extensive literature. | Well-established; Orthogonal to Boc. |
| Key Disadvantages | Requires catalytic hydrogenation for deprotection. | Deprotection requires strong acids; Potential for side reactions. | Requires catalytic hydrogenation for deprotection. |
| Safety Concerns | Phosgene derivative; Handle with care. | Irritant; Thermally unstable. | Phosgene derivative; Lachrymator. |
Cost-Effectiveness in Large-Scale Synthesis
While the upfront cost of a reagent is a significant factor, a true cost-effectiveness analysis must encompass the entire synthetic process, including reagent consumption, reaction efficiency, purification costs, and waste disposal. The following table provides an estimated cost comparison for the bulk quantities of each reagent. Prices are subject to market fluctuations and should be confirmed with suppliers.
| Reagent | Estimated Bulk Price (per kg) | Molecular Weight ( g/mol ) | Moles per kg |
| This compound | $2,400 - $3,000[1] | 215.59[2] | ~4.64 |
| Di-tert-butyl dicarbonate | $80 - $120[3] | 218.25[4] | ~4.58 |
| Benzyl Chloroformate | $150 - $250 | 170.59[5] | ~5.86 |
Note: Bulk pricing is an estimation and can vary significantly based on supplier, purity, and volume. It is recommended to request quotes from multiple suppliers for accurate pricing.[1][3]
From a purely reagent cost perspective, Boc anhydride appears to be the most economical choice. However, the use of strong, corrosive acids for deprotection can necessitate specialized equipment and lead to higher waste disposal costs. Both 4-NBCF and Cbz-Cl utilize catalytic hydrogenation for deprotection, which is generally considered a greener and more atom-economical method, although it requires access to hydrogenation equipment and catalysts.
Experimental Protocols for Large-Scale Amine Protection
The following are generalized protocols for the protection of a primary amine on a large scale. These should be optimized for specific substrates and equipment.
Protocol 1: Amine Protection using this compound (Nbz-Protection)
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Water
Procedure:
-
In a suitable reactor, dissolve the primary amine in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate to the reactor.
-
Cool the biphasic mixture to 0-5 °C with stirring.
-
Slowly add a solution of this compound in dichloromethane to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: >90%
Protocol 2: Amine Protection using Di-tert-butyl dicarbonate (Boc-Protection)
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the primary amine in the chosen organic solvent in a reactor.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of Di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is often of high purity, but can be further purified if necessary.
Expected Yield: >95%[6]
Protocol 3: Amine Protection using Benzyl Chloroformate (Cbz-Protection)
Materials:
-
Primary Amine (1.0 eq)
-
Benzyl Chloroformate (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Water
Procedure:
-
In a reactor, dissolve the primary amine in the organic solvent.
-
Add an aqueous solution of sodium carbonate.
-
Cool the mixture to 0-5 °C.
-
Slowly add Benzyl chloroformate to the stirred mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by crystallization or chromatography.
Expected Yield: >90%
Visualizing the Workflow: From Protection to Deprotection
The selection and implementation of an amine protection strategy can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key decision points and process flows.
Caption: Generalized workflow for amine protection and deprotection.
References
Safety Operating Guide
Proper Disposal of 4-Nitrobenzyl Chloroformate: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 4-Nitrobenzyl chloroformate, a toxic and corrosive compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound is a hazardous chemical that requires careful handling and specific disposal procedures. It is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] A critical hazard is its reaction with water, which liberates toxic gas.[1] Therefore, all disposal methods must be conducted in a controlled manner, adhering to strict safety protocols.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum Personal Protective Equipment (PPE) must be worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact, which can cause severe burns and toxicity.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield | Prevents severe eye damage from splashes or vapors.[1] |
| Body Protection | A lab coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood | Protects against inhalation of toxic dusts or mists.[1][3] |
Disposal Procedures
Disposal of this compound must be handled by an approved waste disposal plant.[1][4] Do not dispose of this chemical into drains or the environment.[1] For small residual amounts or in the case of a minor spill, a chemical neutralization step can be performed in a controlled laboratory setting before collection by a certified hazardous waste disposal service.
Chemical Neutralization of Small Quantities
This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Have a container of cold water or an ice bath readily available to cool the reaction if necessary.
-
-
Neutralization:
-
If dealing with a solution of this compound in an organic solvent, dilute it further with a water-miscible solvent like acetone (B3395972) to aid the reaction with the aqueous base.
-
Slowly and with constant stirring, add the this compound solution dropwise to the 1 M sodium hydroxide solution. The reaction of benzyl (B1604629) chloroformate, a related compound, with sodium hydroxide is a known procedure.
-
Be aware that the reaction may be exothermic. Monitor the temperature and cool the reaction vessel as needed.
-
Allow the mixture to stir for an additional 10 minutes after the addition is complete to ensure full decomposition.
-
-
Final Disposal:
-
The resulting neutralized mixture should be collected in a designated halogenated organic waste container.
-
Label the container clearly, indicating its contents.
-
Arrange for pickup by a certified hazardous waste disposal service.
-
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
| Spill Size | Containment and Cleanup |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area immediately. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
